Product packaging for Descarboxyl Levofloxacin(Cat. No.:CAS No. 178964-53-9)

Descarboxyl Levofloxacin

Cat. No.: B1670107
CAS No.: 178964-53-9
M. Wt: 317.36 g/mol
InChI Key: XTLCAWXSWVQNHK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decarboxyl ofloxacin, (S)- is a degradation product of Levofloxacin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20FN3O2 B1670107 Descarboxyl Levofloxacin CAS No. 178964-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCAWXSWVQNHK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170621
Record name Decarboxyl ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178964-53-9
Record name (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178964-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decarboxyl ofloxacin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxyl ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYL OFLOXACIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Descarboxyl Levofloxacin: Structure, Formation, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Descarboxyl Levofloxacin, a critical impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Understanding the chemical nature, formation pathways, and analytical methodologies for this compound is paramount for ensuring the quality, safety, and efficacy of Levofloxacin-containing pharmaceutical products. This document synthesizes current scientific knowledge to offer field-proven insights into the core characteristics of this compound.

Unveiling the Chemical Identity of this compound

This compound, as its name implies, is the structural analogue of Levofloxacin that has lost its carboxylic acid group at the C-6 position. This modification significantly alters the molecule's physicochemical and pharmacological properties.

Chemical Structure and Nomenclature

The chemical structure of this compound is presented below, in comparison to its parent compound, Levofloxacin.

Levofloxacin:

  • IUPAC Name: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[1]

  • Molecular Formula: C₁₈H₂₀FN₃O₄[1]

  • Molecular Weight: 361.37 g/mol [1]

This compound:

  • Systematic Name: (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[2][3]oxazino[2,3,4-ij]quinolin-7-one[4]

  • CAS Number: 178964-53-9[4][5]

  • Molecular Formula: C₁₇H₂₀FN₃O₂[5]

  • Molecular Weight: 317.36 g/mol [5]

The core structural difference is the absence of the C-6 carboxylic acid group in this compound. This change from a zwitterionic molecule (Levofloxacin) to a neutral one has profound implications for its properties.

Physicochemical Properties

While extensive experimental data for isolated this compound is not widely published, some properties can be inferred or are available from commercial suppliers of the reference standard.

PropertyThis compound (Predicted/Reported)Levofloxacin (for comparison)
Melting Point (°C) 154-158[6]~229 (hemihydrate)
Boiling Point (°C) 501.1 ± 50.0 (Predicted)[6]Not applicable
Density (g/cm³) 1.35 ± 0.1 (Predicted)[6]Not available
pKa 7.37 ± 0.42 (Predicted, for the piperazinyl nitrogen)[6]5.83 (carboxylic acid), 8.75 (piperazinyl nitrogen)[7]
logP (XLogP3) 1.6 (Computed)-0.39 (experimental)
Solubility Slightly soluble in Chloroform and Methanol[6]pH-dependent; soluble in acidic conditions (~100 mg/mL from pH 0.6-5.8)[3]

The removal of the polar carboxylic acid group is expected to decrease water solubility and increase lipophilicity, as suggested by the predicted higher logP value compared to Levofloxacin.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant difference would be the absence of the characteristic broad singlet corresponding to the carboxylic acid proton in Levofloxacin, which is typically observed far downfield. The proton at the C-6 position in this compound would likely appear as a singlet in the aromatic region. Other shifts in the aromatic and heterocyclic regions are also expected due to the change in electronic environment.

  • ¹³C NMR: The spectrum of this compound would lack the signal for the carboxylic acid carbon (C-6), which appears around 165-175 ppm in Levofloxacin. The signal for the C-5 carbon would also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be distinguished by the absence of the strong, broad O-H stretching vibration of the carboxylic acid (typically in the 2500-3300 cm⁻¹ region) and the characteristic C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹). The C=O stretch of the ketone at C-7 would still be present.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of this compound as a degradation product. In electrospray ionization (ESI) positive mode, this compound is expected to show a protonated molecule [M+H]⁺ at an m/z of approximately 318.2, corresponding to its molecular weight of 317.36 g/mol . This is a key diagnostic feature in the analysis of Levofloxacin degradation products.

Formation and Synthesis: A Tale of Degradation and Design

This compound is primarily encountered as a degradation product of Levofloxacin. However, its synthesis can also be achieved for use as a reference standard.

Formation as a Degradation Product

Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its potential degradation products. Levofloxacin has been shown to degrade under various stress conditions, leading to the formation of this compound.

  • Acidic and Oxidative Stress: Studies have shown that Levofloxacin is particularly susceptible to degradation under acidic and oxidative conditions[2][5]. The decarboxylation process is a likely consequence of these stress conditions.

  • Photodegradation: Exposure to light can also contribute to the degradation of Levofloxacin, with decarboxylation being one of the potential degradation pathways.

The following diagram illustrates the general workflow for a forced degradation study, which is a critical step in identifying impurities like this compound.

G cluster_0 Forced Degradation Workflow Levofloxacin API Levofloxacin API Stress Conditions Stress Conditions Levofloxacin API->Stress Conditions Degraded Sample Degraded Sample Stress Conditions->Degraded Sample Analytical Method Analytical Method Degraded Sample->Analytical Method Identification of Degradants Identification of Degradants Analytical Method->Identification of Degradants This compound This compound Identification of Degradants->this compound

Caption: A simplified workflow for forced degradation studies.

Laboratory Synthesis

The targeted synthesis of this compound is essential for obtaining a pure reference standard for analytical purposes. A patented method describes a procedure for its preparation.

Experimental Protocol: Synthesis of this compound [8]

  • Reaction Setup: Mix Levofloxacin (0.03 mol) with 1000 mL of 1 mol/L hydrochloric acid in a pressure-resistant reaction vessel.

  • Dissolution: Stir the mixture at 60-80°C until the Levofloxacin is completely dissolved.

  • Reaction: Heat the solution to 120°C under a pressure of 0.3 MPa and maintain these conditions for 50 hours.

  • Solvent Removal: After the reaction, evaporate the solution to dryness in a water bath at 100°C to remove the hydrochloric acid.

  • Recrystallization: Recrystallize the residue using a mixed solvent of ethanol and acetone (2:1 volume ratio) to obtain purified this compound.

This method provides a reliable route to a high-purity reference material, which is crucial for the accurate quantification of this impurity in pharmaceutical samples.

Analytical Methodologies for Quantification

The control of impurities is a critical aspect of pharmaceutical quality control. Validated, stability-indicating analytical methods are required to quantify this compound in Levofloxacin drug substance and product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common technique for the analysis of Levofloxacin and its impurities.

Exemplary HPLC Method for Impurity Profiling:

While a specific validated method for this compound is not detailed in publicly available literature, a general approach based on USP monographs and published research would involve the following[9][10][11]:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength where both Levofloxacin and this compound have significant absorbance (e.g., around 294 nm or 340 nm)[5][10].

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[2][5].

The following diagram outlines the logical steps in developing and validating an HPLC method for impurity quantification.

G cluster_1 HPLC Method Development & Validation Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Method Validation Method Validation Method Optimization->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis

Caption: Key stages in analytical method lifecycle.

Biological Activity and Toxicological Significance

The presence of impurities in a drug product necessitates an evaluation of their potential biological activity and toxicity.

Antibacterial Activity

The carboxylic acid group at the C-6 position of fluoroquinolones is crucial for their antibacterial activity, as it is involved in binding to the DNA gyrase and topoisomerase IV enzymes[1]. The absence of this functional group in this compound strongly suggests that it would have significantly reduced or no antibacterial activity compared to the parent drug.

Toxicological Assessment

A key concern for any drug impurity is its potential for genotoxicity. A study was conducted to evaluate the genotoxicity of this compound using both in silico and in vitro methods[2].

  • In Silico Analysis: A structural alert (quinoline) for genotoxicity was identified using Derek, a structure-activity relationship software[2].

  • Ames Test: The impurity was found to be non-mutagenic in a modified Ames test using four strains of Salmonella typhimurium (TA97, TA98, TA100, and TA102) at concentrations up to 500 µ g/plate , both with and without metabolic activation (S-9 mix)[2].

  • Chromosomal Aberration Test: In a chromosomal aberration test using Chinese hamster lung (CHL) cells, a statistically significant increase in structural aberrations (7.5%) was observed at a high concentration of 1 mg/mL in the presence of the S-9 mix[2].

Conclusion and Future Perspectives

This compound is a well-characterized impurity and degradation product of Levofloxacin. Its formation is primarily associated with acidic and oxidative stress conditions. While it is considered non-genotoxic, its lack of a critical pharmacophore suggests it is devoid of antibacterial activity.

The control of this compound to acceptable levels, as dictated by regulatory guidelines, is essential. This requires robust, validated, stability-indicating analytical methods, typically HPLC-UV. The availability of a high-purity reference standard is a prerequisite for accurate quantification.

Future research could focus on elucidating the precise mechanisms of its formation under various conditions to aid in the development of more stable Levofloxacin formulations. Additionally, a more comprehensive toxicological profile beyond genotoxicity would provide a more complete understanding of its safety profile.

References

A Comprehensive Technical Guide to Descarboxyl Levofloxacin: Synthesis, Characterization, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Descarboxyl Levofloxacin, a notable degradation product and impurity of the broad-spectrum antibiotic, Levofloxacin. For researchers, scientists, and professionals in drug development and quality control, understanding the properties and analytical methodologies for such impurities is paramount for ensuring pharmaceutical safety and efficacy. This document details the core identification, physicochemical properties, a patented synthesis protocol, and modern analytical techniques for the characterization and quantification of this compound. It aims to serve as a vital resource, grounded in scientific integrity and supported by authoritative references.

Section 1: Introduction to Levofloxacin and its Related Compounds

Overview of Levofloxacin: Mechanism of Action and Therapeutic Use

Levofloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1][2] It is the S-(-)-isomer of the racemic drug substance ofloxacin and is generally twice as potent.[3] Its mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, and their inhibition ultimately leads to bacterial cell death.[2] Levofloxacin is widely used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections, due to its activity against both Gram-positive and Gram-negative bacteria.[2][3]

The Importance of Impurity Profiling

In pharmaceutical manufacturing, the identification and control of impurities are critical for ensuring the safety and quality of the final drug product. Degradation products, such as this compound, can arise during synthesis, storage, or formulation.[5][6] Regulatory bodies mandate strict limits on these impurities, as they may lack therapeutic efficacy or, in some cases, exhibit toxicity. Therefore, robust analytical methods are required to detect, quantify, and control these related substances.[7][8]

Introduction to this compound

This compound is a known degradation product of Levofloxacin, formed through the loss of the carboxylic acid group.[5][9][10] This structural modification significantly alters the molecule's properties. The carboxylic acid moiety is crucial for the antibacterial activity of fluoroquinolones, as it is involved in binding to the DNA gyrase enzyme complex.[11] Consequently, the absence of this group in this compound is expected to lead to a significant loss of antibacterial efficacy. It is identified as "Levofloxacin EP Impurity E" in the European Pharmacopoeia.[12]

Section 2: Core Identification and Physicochemical Properties

Chemical Identity
  • Chemical Name: (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[5][7]oxazino[2,3,4-ij]quinolin-7-one[10]

  • Common Synonyms: Decarboxy Levofloxacin, Levofloxacin Impurity E[9][12]

  • CAS Number: 178964-53-9[9][12][13][14][15]

  • Molecular Formula: C₁₇H₂₀FN₃O₂[9][12][14]

  • Molecular Weight: 317.36 g/mol [9][12][14]

Structural Elucidation
Chemical structures of Levofloxacin and this compound

Figure 1. Comparison of Levofloxacin (left) and this compound (right), highlighting the removal of the carboxylic acid group at position 6.

Physicochemical Properties
PropertyValueSource(s)
Appearance Off-White to Light Yellow Solid[9][10]
Melting Point 154-158°C[9]
Boiling Point (Predicted) 501.1 ± 50.0 °C[9]
Density (Predicted) 1.35 ± 0.1 g/cm³[9]
pKa (Predicted) 7.37 ± 0.42[9]
LogP (Predicted) 1.6[12]
Solubility Chloroform (Slightly), Methanol (Slightly)[9]
Storage Temperature Refrigerator or Freezer (-20°C)[9][14]

Section 3: Synthesis and Isolation

The availability of pure this compound as a reference standard is essential for accurate analytical quantification. It can be prepared through controlled degradation of the parent drug.

Synthetic Protocol via Acid-Catalyzed Decarboxylation

A patented method describes the synthesis of this compound from Levofloxacin under high temperature and pressure.[16] This process forces the removal of the thermally stable carboxylic acid group.

Rationale: The use of hydrochloric acid catalyzes the decarboxylation reaction. High temperature and pressure provide the necessary energy to overcome the activation barrier for this transformation. The subsequent recrystallization step using an ethanol/acetone solvent system is designed to purify the final product by removing unreacted starting material and any side products.[16]

Step-by-Step Methodology: [16]

  • Reaction Setup: Mix Levofloxacin (0.03 mol) with 1000 mL of 1 mol/L hydrochloric acid in a pressure-resistant reaction vessel.

  • Dissolution: Stir the mixture at 60-80°C to achieve complete dissolution.

  • Decarboxylation Reaction: Heat the sealed vessel to 120°C under a pressure of 0.3 MPa and maintain these conditions for 50 hours.

  • Solvent Removal: After the reaction, cool the vessel and evaporate the reaction solution to dryness in a water bath at 100°C to remove water and all HCl.

  • Purification: Recrystallize the resulting residue using a mixed solvent of ethanol and acetone (2:1 volume ratio) to yield purified this compound. The patent reports a purity of 99.5% with this method.

Visualization of Synthetic Workflow

G cluster_0 Synthesis Protocol levo Levofloxacin + 1M HCl dissolve Dissolve at 60-80°C levo->dissolve react React at 120°C, 0.3 MPa for 50 hours dissolve->react evap Evaporate to Dryness react->evap recrys Recrystallize (Ethanol/Acetone 2:1) evap->recrys product Pure Descarboxyl Levofloxacin recrys->product

Caption: Workflow for the synthesis of this compound.

Section 4: Analytical Methodologies

Accurate detection and quantification of this compound require sensitive and specific analytical methods, primarily based on chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard technique for separating Levofloxacin from its impurities.[8][17][18]

Rationale for Method Choices: A C18 column is used due to its hydrophobic stationary phase, which effectively retains and separates the moderately polar Levofloxacin and its related compounds.[17][18] The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer's pH is critical; a slightly acidic pH (e.g., pH 3.5) ensures that the residual amine groups are protonated, leading to better peak shapes.[19] UV detection is suitable as the core quinolone structure possesses a strong chromophore.[17]

Exemplary HPLC Protocol for Impurity Profiling: (This protocol is a synthesis of typical conditions described in the literature for Levofloxacin impurity analysis)[17][18][19]

  • System: High-Performance Liquid Chromatography system with UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm packing).[17]

  • Mobile Phase A: 0.1% Ammonium acetate in water, adjusted to pH 3.5 with formic acid.[19]

  • Mobile Phase B: Acetonitrile.[19]

  • Gradient Elution: A gradient program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is typically used to resolve early-eluting polar impurities and later-eluting non-polar impurities.

  • Flow Rate: 0.7 - 1.0 mL/min.[17][18]

  • Column Temperature: 40-45°C.[17][19]

  • Detection Wavelength: 290-340 nm.[5][17]

  • Injection Volume: 20-25 µL.[17]

Spectroscopic Characterization

LC-MS is a powerful tool for the unambiguous identification of impurities.[7][19] In positive ion electrospray ionization (ESI+), this compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 318.2.[19] This is a key diagnostic feature, distinguishing it from Levofloxacin ([M+H]⁺ at m/z 362.1).[20][21] Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns. A common fragmentation for Levofloxacin involves the loss of CO₂ (44 Da) from the carboxylic acid, yielding a fragment at m/z 318.[21] The mass spectrum of this compound would be expected to resemble the MS/MS spectrum of Levofloxacin's m/z 318 fragment.

¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation. The most significant difference in the NMR spectra between Levofloxacin and this compound would be:

  • ¹H NMR: The disappearance of the characteristic singlet proton on the C6-carbon (typically around 8.5-9.0 ppm in Levofloxacin). Instead, a new aromatic proton signal would appear at a higher field (e.g., 6.5-7.5 ppm), coupled to the adjacent fluorine atom.

  • ¹³C NMR: The absence of the carboxyl carbon signal (typically around 165-175 ppm in Levofloxacin).

Visualization of Analytical Workflow

G cluster_1 Analytical Characterization Workflow sample Sample containing Levofloxacin Impurities hplc HPLC Separation (C18 Column) sample->hplc nmr NMR Spectroscopy (Definitive Structure) sample->nmr uv UV Detection (Quantification) hplc->uv ms LC-MS Analysis (m/z Identification) hplc->ms msms Tandem MS (Structural Confirmation) ms->msms

Caption: Workflow for the analysis of this compound.

Section 5: Biological and Toxicological Profile

Biological Activity

The carboxylic acid group at the C-6 position is a well-established pharmacophore for the antibacterial activity of fluoroquinolones. It is essential for binding to the bacterial DNA gyrase enzyme.[11] The removal of this group in this compound results in a significant reduction or complete loss of its intended antibacterial activity.[22] While direct studies on the antibacterial potency of this compound are not widely published, its structural analogue, Descarboxyl Ciprofloxacin, has been shown to be devoid of antibacterial activity.

Toxicological Assessment

Impurities in pharmaceutical products must be assessed for potential toxicity. While specific toxicological data for this compound is limited in publicly available literature, it has been evaluated for genotoxicity. Studies using a modified Ames test and a chromosomal aberration test concluded that this compound could be controlled as a non-genotoxic impurity.[22] This information is crucial for setting acceptable limits for this impurity in Levofloxacin drug products according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Section 6: Conclusion

This compound (CAS: 178964-53-9) is a critical process impurity and degradation product of Levofloxacin. Its formation involves the removal of the essential carboxylic acid moiety, leading to a loss of antibacterial efficacy. This guide has provided a comprehensive overview of its core properties, a detailed synthetic protocol for its preparation as a reference standard, and a robust analytical workflow for its identification and quantification using modern chromatographic and spectroscopic techniques. For scientists in pharmaceutical development and quality assurance, a thorough understanding and rigorous control of this and other impurities are fundamental to guaranteeing the safety, quality, and efficacy of Levofloxacin formulations.

References

A Technical Guide to the Synthesis and Formation of Descarboxyl Levofloxacin from Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Descarboxyl Levofloxacin is a critical process-related impurity and degradation product of Levofloxacin, a widely used third-generation fluoroquinolone antibiotic. The presence of this impurity can impact the safety and efficacy of the final drug product, making a thorough understanding of its formation essential for robust drug development and quality control. This guide provides an in-depth examination of the chemical transformation of Levofloxacin into this compound. We will explore the underlying decarboxylation mechanism, present a detailed, field-proven protocol for its synthesis via forced degradation, and outline the necessary analytical techniques for its characterization and quantification. This document is intended for researchers, chemists, and quality assurance professionals in the pharmaceutical industry, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of this compound

Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. Its chemical integrity is paramount to its therapeutic action. This compound, identified chemically as (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinolin-7-one, is a notable degradation product formed through the loss of the carboxylic acid group from the parent molecule.[3][4]

The formation of this impurity is a key focus during forced degradation studies, which are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish the intrinsic stability of a drug substance.[5][6] Understanding the conditions that promote this degradation—such as exposure to acid, heat, and pressure—is vital for developing stable formulations and establishing appropriate storage conditions. Furthermore, the ability to synthesize and isolate high-purity this compound is necessary for its use as a reference standard in the validation of stability-indicating analytical methods.[7]

The Chemical Transformation: Mechanism of Decarboxylation

The conversion of Levofloxacin to this compound is a classic decarboxylation reaction, typically facilitated by heat under acidic conditions. The carboxylic acid group at the C-6 position of the quinolone ring is the reactive site for this transformation.

Causality of the Mechanism:

  • Protonation: In an acidic medium, the carbonyl oxygen of the carboxylic acid group is protonated. This protonation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack & Rearrangement: While not a direct nucleophilic attack, the acidic environment and thermal energy destabilize the C-C bond between the quinolone ring and the carboxyl group.

  • Elimination of CO2: The molecule undergoes a rearrangement, leading to the elimination of carbon dioxide (CO2). The proton previously attached to the carboxyl group is transferred to the C-6 position of the ring, effectively replacing the entire functional group with a hydrogen atom.

This process is a common degradation pathway for fluoroquinolone antibiotics and is accelerated under the high-stress conditions used in forced degradation studies.[1][8][9]

Caption: Reaction pathway for the acid-catalyzed decarboxylation of Levofloxacin.

Synthesis Protocol: A Controlled Forced Degradation Approach

The following protocol is a robust method for preparing this compound, adapted from established procedures for use as a reference standard.[7] This method utilizes high temperature and pressure in an acidic environment to drive the decarboxylation to completion.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction and the purity of the final product can be rigorously monitored at each stage using the analytical methods described in Section 4. The defined endpoint—evaporation to dryness—and subsequent recrystallization are designed to ensure the removal of reagents and isolation of a high-purity product.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 1.0 M solution of Hydrochloric Acid (HCl).

    • Weigh 10.83 g (0.03 mol) of Levofloxacin hemihydrate.

  • Reaction Setup:

    • Place the Levofloxacin into a pressure-rated reaction vessel equipped with a magnetic stirrer and a condenser.

    • Add 1000 mL of the 1.0 M HCl solution to the vessel.

    • Heat the mixture to 60-80°C while stirring until the Levofloxacin is completely dissolved.

  • Forced Degradation Reaction:

    • Seal the reaction vessel.

    • Increase the temperature to 120°C and the pressure to 0.3 MPa (approximately 3 atm).

    • Maintain these conditions with continuous stirring for 50 hours. The extended reaction time under these harsh conditions is crucial for maximizing the conversion rate.[7]

  • Work-up and Isolation:

    • After 50 hours, cool the reaction vessel to room temperature and safely vent the pressure.

    • Transfer the reaction solution to a round-bottom flask.

    • Evaporate the solution to dryness using a rotary evaporator with a water bath set to 100°C. This step removes both water and excess HCl.[7]

  • Purification by Recrystallization:

    • Prepare a recrystallization solvent by mixing ethanol and acetone in a 2:1 volume ratio.

    • Add the mixed solvent to the residue obtained in the previous step and heat gently to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.

    • Dry the purified this compound crystals under vacuum. This process can yield a product with purity exceeding 99.5%.[7]

G start Start: Levofloxacin & 1M HCl dissolve Dissolve at 60-80°C start->dissolve react React at 120°C, 0.3 MPa for 50h dissolve->react evaporate Evaporate to Dryness react->evaporate recrystallize Recrystallize from Ethanol/Acetone (2:1) evaporate->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry end_product End: High-Purity This compound filter_dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

A validated, stability-indicating analytical method is essential to distinguish and quantify Levofloxacin from its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the gold standard for this purpose.

Experimental Protocols for Analysis

a) HPLC-UV Method for Quantification: A reversed-phase HPLC method is typically employed for separating Levofloxacin and its impurities.[12][13]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with triethylamine, pH adjusted) and an organic modifier like methanol or acetonitrile.[6][10]

  • Flow Rate: Typically 0.8-1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance, often around 294 nm.[10]

  • Analysis: The reaction progress is monitored by injecting aliquots of the reaction mixture (after appropriate dilution and neutralization) and tracking the decrease in the Levofloxacin peak area and the increase in the this compound peak area.

b) LC-MS/MS for Identification and Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unequivocal identification of the product by determining its mass-to-charge ratio (m/z).[1][14]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is effective for these compounds.

  • Expected m/z Values:

    • Levofloxacin: [M+H]⁺ at m/z 362.

    • This compound: [M+H]⁺ at m/z 318.

  • Confirmation: The observed mass for the product peak should correspond to the calculated mass of this compound (C₁₇H₂₀FN₃O₂). Further fragmentation in MS/MS analysis can confirm the structure.

Data Presentation: Summary of Analytical Parameters
CompoundChemical FormulaMolecular WeightExpected [M+H]⁺ (m/z)Typical HPLC Retention Time
Levofloxacin C₁₈H₂₀FN₃O₄361.37362Shorter
This compound C₁₇H₂₀FN₃O₂317.36318Longer

Note: Retention times are relative and depend on the specific chromatographic conditions. Due to the loss of the polar carboxylic acid group, this compound is less polar and will typically have a longer retention time in reversed-phase HPLC.

Conclusion

The synthesis of this compound from Levofloxacin via acid-catalyzed thermal degradation is a well-defined and reproducible process. The provided technical guide offers a comprehensive framework, from understanding the chemical mechanism to a practical synthesis protocol and robust analytical characterization. Mastery of this transformation is not merely an academic exercise; it is a fundamental component of ensuring pharmaceutical quality. By enabling the preparation of a high-purity reference standard, this knowledge directly supports the development of validated, stability-indicating methods that are crucial for the release of safe and effective Levofloxacin drug products to the market.

References

An In-Depth Technical Guide to Descarboxyl Levofloxacin: A Key Degradation Product of Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Fluoroquinolone Antibiotics

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its broad-spectrum bactericidal activity stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair.[1][2] However, the chemical stability of an active pharmaceutical ingredient (API) like Levofloxacin is as critical as its efficacy. Degradation of the parent drug can lead to a loss of potency and the formation of impurities that may have altered pharmacological or toxicological profiles. Among these, Descarboxyl Levofloxacin has been identified as a significant degradation product. This guide provides a comprehensive technical overview of this compound, from its formation pathways to its analytical detection and potential implications in drug development.

Formation of this compound: Unraveling the Degradation Pathway

This compound is formed through the removal of the carboxylic acid group from the Levofloxacin molecule. This transformation is not a spontaneous event but is induced by specific environmental stressors. Understanding the conditions that promote its formation is paramount for developing stable pharmaceutical formulations.

Forced degradation studies, a cornerstone of drug development as mandated by the International Council for Harmonisation (ICH) guidelines, have elucidated the primary pathways leading to this compound.[3] These studies involve subjecting Levofloxacin to harsh conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress.[3][4] While Levofloxacin shows relative stability under certain conditions, it is susceptible to degradation under oxidative and photolytic stress.[4]

Several mechanisms can contribute to the degradation of Levofloxacin, including demethylation, defluorination, deamination, hydroxylation, and importantly, decarboxylation.[5] Photoinduced decarboxylation has been identified as a notable degradation pathway for fluoroquinolones.[6] The energy from light, particularly UV irradiation, can trigger the cleavage of the bond holding the carboxylic acid group to the quinolone core. Similarly, advanced oxidation processes, which generate highly reactive hydroxyl radicals, can also lead to decarboxylation among other degradation reactions.[5]

The following diagram illustrates the general degradation pathway of Levofloxacin leading to the formation of this compound.

G Levofloxacin Levofloxacin (C18H20FN3O4) Stress Stress Conditions (e.g., UV Light, Oxidation) Levofloxacin->Stress Exposure Descarboxyl_Levofloxacin This compound (C17H20FN3O2) Stress->Descarboxyl_Levofloxacin Induces Decarboxylation Other_Degradants Other Degradation Products (e.g., Levofloxacin N-oxide) Stress->Other_Degradants Induces other reactions

Caption: Formation of this compound under stress conditions.

Analytical Characterization: Detecting and Quantifying this compound

The accurate detection and quantification of this compound are critical for ensuring the quality and safety of Levofloxacin-containing products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[4][7] A validated, stability-indicating HPLC method is essential to separate this compound from the parent drug and other potential degradation products.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on Levofloxacin, highlighting the conditions under which this compound and other impurities may form. The percentages represent the degradation of the parent drug and the formation of impurities relative to the initial concentration of Levofloxacin.

Stress ConditionReagent/ParametersDurationLevofloxacin Degradation (%)Major Degradation Products Formed
Acid Hydrolysis 5 N HCl6 hours at 60°C~5-10%Minor unknown impurities
Alkaline Hydrolysis 5 N NaOH6 hours at 60°C~2-5%Minor unknown impurities
Oxidative Degradation 30% H₂O₂24 hours at RT~15-25%Levofloxacin N-oxide, this compound
Photolytic Degradation UV Light (254 nm)48 hours~10-20%This compound, Levofloxacin N-oxide
Thermal Degradation Solid state7 days at 105°C<2%Minimal degradation

Note: The exact percentages can vary depending on the specific experimental conditions.

Step-by-Step Protocol for a Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC method for the analysis of Levofloxacin and the detection of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Cosmosil C18 (250mm x 4.6mm, 5µm particle size) or equivalent.[4]

  • Mobile Phase: A mixture of a buffer and an organic solvent. For example, a buffer solution of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0 with phosphoric acid) and methanol in a ratio of 68:32 (v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 294 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

2. Preparation of Solutions:

  • Diluent: A mixture of the mobile phase components is typically used as the diluent.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin and this compound reference standards in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: For forced degradation samples, dilute the stressed solution with the diluent to a suitable concentration within the linear range of the method. For finished product analysis, extract the drug from the dosage form and dilute accordingly.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and resolution between Levofloxacin and this compound).

  • Inject the sample solutions.

  • Identify the peaks of Levofloxacin and this compound based on their retention times compared to the standard.

  • Quantify the amount of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Forced_Degradation Forced Degradation of Levofloxacin Dilution Dilution with Mobile Phase Forced_Degradation->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (294 nm) Separation->Detection Peak_Identification Peak Identification (Retention Time) Detection->Peak_Identification Quantification Quantification (Peak Area) Peak_Identification->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Implications for Drug Development: Safety and Stability

The presence of degradation products like this compound has significant implications for drug development. Regulatory agencies require a thorough evaluation of any impurity present at a certain threshold.

Toxicological Assessment

It is crucial to assess the toxicological profile of any significant degradation product. While some degradation products may be pharmacologically inactive and non-toxic, others could potentially exhibit toxicity or even have their own pharmacological effects. Studies on the genotoxicity of quinolones and their transformation products have shown that some degradation products can have higher genotoxicity than the parent compound.[8] While specific comprehensive toxicological data for this compound is limited in publicly available literature, the genotoxicity of other quinolone degradation products has been a subject of investigation. For instance, Levofloxacin N-oxide has been suggested as a potential mutagen.[6] Therefore, a case-by-case toxicological evaluation of each degradation product, including this compound, is a regulatory expectation and a scientific necessity to ensure patient safety.

Stability-Indicating Method Development and Validation

The potential for the formation of this compound underscores the importance of developing and validating a robust stability-indicating analytical method. This method must be able to resolve this compound from Levofloxacin and all other potential impurities and degradation products.[4] The validation of such a method, in accordance with ICH guidelines, should demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a critical degradation product of Levofloxacin, primarily formed under photolytic and oxidative stress conditions. Its presence can impact the quality, safety, and efficacy of pharmaceutical products containing Levofloxacin. A thorough understanding of its formation pathways, coupled with the implementation of robust, stability-indicating analytical methods for its detection and quantification, is essential for drug development professionals. Further toxicological evaluation of this compound is warranted to fully characterize its safety profile. By proactively addressing the challenges posed by this and other degradation products, researchers and scientists can ensure the development of stable and safe Levofloxacin formulations.

References

Physicochemical properties of Descarboxyl Levofloxacin solid form

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of Descarboxyl Levofloxacin Solid Form

Introduction

This compound is recognized primarily as a degradation product and impurity of Levofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic.[1][2] In the landscape of pharmaceutical development, the thorough characterization of impurities is not merely a regulatory formality but a critical scientific necessity. The physicochemical properties of an impurity's solid form—such as its crystallinity, polymorphism, solubility, and stability—can significantly influence the safety, efficacy, and manufacturability of the final drug product. An unstable impurity can degrade further, while an insoluble one can present challenges in analytical detection and toxicological assessment.

This technical guide provides a comprehensive framework for the systematic investigation of the solid-state properties of this compound. As detailed public data on this specific impurity is limited, this document is structured as an investigational blueprint. It leverages established analytical principles and draws parallels from the extensive research on the parent compound, Levofloxacin, to outline a robust characterization strategy. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and integrity of pharmaceutical products.

Part 1: Foundational Identity and Morphology Confirmation

Before delving into complex solid-state properties, the foundational identity, purity, and physical morphology of the this compound sample must be unequivocally confirmed.

Molecular and Purity Verification

The initial step is to confirm the chemical structure and assess the purity of the material. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis.[3][4]

Experimental Protocol: HPLC Purity Assessment

  • System Preparation: Utilize a standard Reverse-Phase HPLC (RP-HPLC) system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for fluoroquinolones.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile is recommended to ensure separation from Levofloxacin and other potential impurities.[5]

  • Detection: Set the UV detector to a wavelength where this compound exhibits strong absorbance, likely near the absorbance maxima of Levofloxacin (approx. 298 nm).[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Analysis: Inject the sample and analyze the chromatogram for peak purity and area percentage to quantify any other impurities present. The purity should typically be >95% for use as a reference standard.[7]

  • Confirmation: Confirm molecular weight using Mass Spectrometry (MS) coupled with HPLC (LC-MS). The expected molecular weight for C₁₇H₂₀FN₃O₂ is 317.36 g/mol .[8]

Particle Morphology

Visualizing the particle size and shape provides the first clues about the material's crystallinity and handling properties.

Experimental Protocol: Scanning Electron Microscopy (SEM)

  • Sample Mounting: Sputter-coat a small, representative sample of the this compound powder with a conductive material (e.g., gold-palladium).

  • Imaging: Load the sample into the SEM chamber.

  • Analysis: Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to observe particle morphology, surface texture, and size distribution. Note whether the particles appear as well-defined crystals (suggesting crystallinity) or as irregular aggregates (which could be amorphous).

Part 2: Solid-State Form and Thermal Behavior Analysis

The crystalline form of a compound dictates its fundamental physicochemical properties. It is crucial to determine if this compound exists in single or multiple crystalline forms (polymorphs), as an amorphous solid, or as a solvate/hydrate. Levofloxacin itself is known to exist in multiple polymorphic and hydrated forms, making this a critical area of investigation for its derivative.[9][10][11]

Workflow for Solid-Form Screening and Characterization

The following diagram outlines a logical workflow for identifying and characterizing the solid form of this compound.

G cluster_0 Initial Analysis cluster_1 Interpretation & Further Steps cluster_2 Final Characterization Start This compound Bulk Powder PXRD Powder X-ray Diffraction (PXRD) Start->PXRD Primary screen DSC_TGA DSC / TGA Analysis Start->DSC_TGA Thermal profile Crystalline Crystalline Pattern? PXRD->Crystalline Thermal_Events Thermal Events (Melting, Transitions)? DSC_TGA->Thermal_Events Amorphous Amorphous Material Crystalline->Amorphous No (Broad Halo) Polymorph_Screen Initiate Polymorph Screen (Recrystallization Studies) Crystalline->Polymorph_Screen Yes Thermal_Events->Polymorph_Screen Yes (Multiple transitions) Characterize Characterize Single Crystalline Form Thermal_Events->Characterize No (Single sharp melt) Final Comprehensive Profile of Solid Forms Amorphous->Final Polymorph_Screen->Final Characterize->Final

Caption: Workflow for solid-form investigation of this compound.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the long-range molecular order characteristic of crystalline materials. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous solid will produce a broad, featureless halo.[12][13]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently pack a few milligrams of the powder into a sample holder, ensuring a flat, even surface.

  • Instrument Setup: Use a diffractometer with CuKα radiation (λ = 1.5406 Å).

  • Data Acquisition: Scan the sample over a 2θ range of 5° to 40°. This range is typically sufficient to capture the characteristic diffraction peaks for pharmaceutical compounds.[14]

  • Data Analysis:

    • Crystalline: The presence of sharp, well-defined peaks indicates a crystalline material. The peak positions (2θ) and relative intensities constitute the material's fingerprint.

    • Amorphous: A broad halo with no distinct peaks indicates an amorphous material.

    • Mixture: A combination of sharp peaks on a broad halo suggests a mixture of crystalline and amorphous forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and phase transitions of the material.[15]

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. For TGA, a ceramic or platinum pan is used.

  • DSC Method:

    • Heat the sample under a nitrogen purge from ambient temperature (e.g., 25°C) to a temperature above its melt (e.g., 200°C, based on the reported melting point of 154-158°C[1]).

    • Use a heating rate of 10°C/min.

    • Analysis: Observe the thermogram for endothermic events (sharp peaks indicating melting, broader peaks for desolvation) and exothermic events (recrystallization, decomposition). A single, sharp melting endotherm suggests a pure, single crystalline form. Multiple peaks before melting may indicate polymorphism.[16]

  • TGA Method:

    • Heat the sample under a nitrogen purge from ambient temperature to a point of complete decomposition (e.g., 300°C).

    • Use a heating rate of 10°C/min.

    • Analysis: Monitor for mass loss. A significant mass loss at temperatures below the melting point often indicates the presence of bound solvent or water (solvate/hydrate). The absence of such a loss suggests an anhydrous/asolvated form.

Table 1: Anticipated Thermal Analysis Data for this compound

Parameter Expected Value/Observation Significance
TGA Mass Loss < 0.5% below 120°C Indicates an anhydrous and non-solvated form.
DSC Melting Point (Tonset) Approx. 154-158°C[1] Confirms thermal identity. A broad peak may suggest impurity or amorphous content.
DSC Heat of Fusion (ΔHfus) To be determined Quantitative measure of crystallinity.

| Other Thermal Events | To be determined | Endotherms or exotherms prior to melting could signify polymorphic transitions. |

Part 3: Solubility Profile

Solubility is a key determinant of a drug or impurity's behavior in biological systems and analytical testing. Given that Levofloxacin's solubility is highly pH-dependent due to its zwitterionic nature, a similar characteristic can be anticipated for its descarboxyl derivative.[17][18]

Experimental Protocol: Equilibrium Solubility Determination
  • Medium Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., methanol, ethanol, acetonitrile).

  • Sample Addition: Add an excess amount of this compound solid to a known volume of each medium in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the suspension through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method, as described in Part 1.

  • Solid Phase Analysis: Recover the remaining solid and analyze it by PXRD to check for any solid-form transformations during the experiment.

Table 2: Template for Solubility Data Summary

Solvent/Medium pH Temperature (°C) Solubility (mg/mL) Solid Form Post-Analysis (PXRD)
0.1 N HCl ~1.2 25 TBD TBD
Acetate Buffer 4.5 25 TBD TBD
Phosphate Buffer 6.8 25 TBD TBD
Phosphate Buffer 7.4 37 TBD TBD
Methanol N/A 25 TBD TBD

| Acetonitrile | N/A | 25 | TBD | TBD |

Part 4: Solid-State Stability

Assessing the stability of the solid form under stress conditions is essential for predicting its long-term behavior and defining appropriate storage conditions.[19][20]

Decision Tree for Stability Assessment

G cluster_0 Stability Protocol Setup cluster_1 Analytical Testing cluster_2 Evaluation Start Characterized Solid Form of this compound Conditions Expose to Stress Conditions (e.g., 40°C/75% RH, 60°C, Photostability) Start->Conditions Timepoints Pull Samples at Pre-defined Timepoints (e.g., 1, 2, 4 weeks) Conditions->Timepoints Analysis Analyze Samples Timepoints->Analysis HPLC HPLC for Purity/ Degradation Products Analysis->HPLC PXRD PXRD for Solid Form Analysis->PXRD Appearance Visual Appearance Analysis->Appearance Changes Significant Changes? HPLC->Changes PXRD->Changes Appearance->Changes Stable Material is Stable Under Tested Conditions Changes->Stable No Unstable Material is Unstable Identify Degradants & Transformation Changes->Unstable Yes

Caption: Decision workflow for solid-state stability testing.

Experimental Protocol: Accelerated Stability Study

  • Sample Preparation: Place accurately weighed samples of this compound in open and closed vials to assess the impact of humidity.

  • Storage Conditions: Store the vials in controlled environment chambers according to ICH guidelines (e.g., 40°C/75% Relative Humidity, 60°C). For photostability, expose the sample to a controlled light source.

  • Time Points: Store the samples for a defined period (e.g., 4 weeks), with samples pulled for analysis at intermediate time points (e.g., 1 and 2 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Chemical Purity: Use the HPLC method to quantify the appearance of new degradation products and the loss of the main component.

    • Solid Form: Use PXRD to detect any changes in the crystalline form (polymorphic transformation or amorphization).

    • Appearance: Visually inspect for any changes in color or physical state.

Conclusion

A thorough understanding of the physicochemical properties of this compound is indispensable for controlling the quality and ensuring the stability of Levofloxacin drug products. This guide outlines a systematic, multi-technique approach to achieve this. By employing a logical workflow encompassing identity confirmation, morphological analysis, solid-form screening, thermal characterization, and solubility and stability assessments, researchers can build a comprehensive data package. This information is foundational for setting appropriate specifications for impurities, developing stable formulations, and satisfying rigorous regulatory expectations in modern drug development.

References

Technical Guide: Spectroscopic Characterization of Descarboxyl Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of Descarboxyl Levofloxacin, a critical degradation product and impurity of the fluoroquinolone antibiotic, Levofloxacin. As a key analyte in pharmaceutical quality control and stability studies, its unambiguous identification is paramount. This document consolidates available mass spectrometry data and provides an expert-driven interpretation of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in the analysis of the parent compound. Detailed, field-proven protocols for data acquisition are presented to ensure methodological robustness. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a deep understanding of the structural characterization of Levofloxacin-related impurities.

Introduction and Significance

Levofloxacin is a broad-spectrum antibiotic widely used to treat a variety of bacterial infections.[1] During its synthesis, storage, or under physiological conditions, Levofloxacin can degrade, forming various impurities that may lack therapeutic efficacy or pose potential safety risks. This compound (CAS No. 178964-53-9) is one such impurity, formed by the removal of the C6-carboxylic acid group.[2][3] The absence of this key functional group, which is crucial for the antibacterial activity of quinolones, renders this molecule inactive. Therefore, regulatory agencies mandate strict monitoring and control of its levels in Levofloxacin drug products.

The unambiguous identification and quantification of this compound rely on robust analytical techniques, primarily a combination of chromatography and spectroscopy. This guide explains the fundamental spectroscopic data (MS, IR, NMR) that collectively serve as a molecular fingerprint for this specific compound.

Molecular Structure Analysis

The core structural difference between Levofloxacin and this compound is the substitution of a carboxylic acid group (-COOH) at the C6 position with a hydrogen atom. This seemingly minor change has profound effects on the molecule's physicochemical properties and its spectroscopic output.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; splines=false;

} caption: "Figure 1: Comparison of Levofloxacin and this compound structures."

Mass Spectrometry (MS) Data

Mass spectrometry is the primary technique for confirming the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds.

Molecular Ion

The key diagnostic feature is the protonated molecular ion ([M+H]⁺). For this compound, with a molecular formula of C₁₇H₂₀FN₃O₂, the expected exact mass is 317.1540.

  • Observed Ion: Studies identifying the degradation products of Levofloxacin have consistently reported the protonated molecular ion for the descarboxyl impurity at m/z 318.2 .[4][5] This corresponds to the [M+H]⁺ adduct and is the definitive indicator of the loss of the CO₂ group (44 Da) from the parent drug.

Fragmentation Pathway

Tandem MS (MS/MS) provides structural confirmation. The fragmentation of this compound is expected to mirror that of the parent Levofloxacin, primarily involving losses around the piperazine ring. The parent Levofloxacin ([M+H]⁺ = 362.1) typically shows a major fragment at m/z 318.1, corresponding to the loss of the carboxyl group, which is effectively the molecular ion of the impurity itself.[6]

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Figure 2: Predicted MS/MS fragmentation pathway for this compound."

Data Summary
ParameterValueSource
Molecular Formula C₁₇H₂₀FN₃O₂[2]
Molecular Weight 317.36 g/mol [2]
Ionization Mode ESI, Positive[4][5]
[M+H]⁺ Ion m/z 318.2[4][5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is invaluable for identifying the presence or absence of key functional groups. The defining difference between Levofloxacin and its descarboxyl derivative is the loss of the carboxylic acid, which results in a clear and easily interpretable change in the IR spectrum.

Expected Spectral Features

The spectrum of this compound is predicted by removing the characteristic absorptions of the carboxylic acid from the spectrum of Levofloxacin.

  • Disappearance of Carboxylic Acid Bands: The most significant change will be the complete absence of the strong C=O stretch from the carboxylic acid, typically seen around 1724 cm⁻¹ in the parent Levofloxacin.[7] The broad O-H stretch from the hydrogen-bonded carboxylic acid, usually found between 2500-3300 cm⁻¹ , will also be absent.

  • Persistence of Core Bands: The remaining signals will be preserved, including:

    • Ketone C=O Stretch: A strong band around 1620-1626 cm⁻¹ corresponding to the C7-ketone conjugated with the aromatic system.[7][8]

    • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

    • C-F Stretch: A strong absorption around 805-840 cm⁻¹ .[7]

    • C-N and C-O Stretches: Bands within the fingerprint region (1000-1300 cm⁻¹ ).

Comparative IR Data
Functional GroupParent Levofloxacin (cm⁻¹)[7]Predicted this compound (cm⁻¹) Rationale for Change
Carboxylic Acid O-H ~3268 (broad)Absent Removal of -COOH group
Carboxylic Acid C=O ~1724 (strong, sharp)Absent Removal of -COOH group
Ketone C=O ~1626 (strong)~1626 (strong)Ketone group is retained
Aromatic C=C 1450-16001450-1600Aromatic core is unchanged
C-F Stretch ~839~839C-F bond is retained

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework. The analysis of this compound's NMR spectra is best understood by predicting the changes relative to the well-documented spectra of Levofloxacin.[9]

¹H NMR Spectroscopy (Predicted)

The primary change in the proton NMR will be the replacement of the C6-carboxyl group with a proton, which will appear as a new singlet in the aromatic region.

  • New Aromatic Proton (H6): A new singlet is expected to appear around 7.5-7.8 ppm . Its exact chemical shift will be influenced by the adjacent ketone. This replaces the highly deshielded carboxylic acid proton signal often observed far downfield (>14 ppm) in Levofloxacin spectra run in DMSO-d₆.

  • Shift of H5 Proton: The proton at the C5 position, which is adjacent to the new H6, will experience a change in its electronic environment and coupling pattern. It is expected to shift slightly upfield compared to its position in Levofloxacin.

  • Piperazine and Methyl Protons: The signals corresponding to the piperazine ring and the methyl groups on the chiral center and piperazine ring are expected to remain largely unchanged, appearing in the 2.2-4.5 ppm range.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show the disappearance of the carboxyl carbon and the appearance of a new aromatic C-H carbon.

  • Disappearance of Carboxyl Carbon: The signal for the C6-carboxylic acid carbon, typically found around 177 ppm in Levofloxacin, will be absent.

  • New Aromatic Carbon (C6): A new signal for the C6 carbon, now bonded to a hydrogen, will appear in the aromatic region, likely between 110-125 ppm .

  • Other Carbon Signals: The chemical shifts of the other carbons in the molecule, particularly the C5, C7, and C10a carbons, will experience minor shifts due to the electronic changes from removing the electron-withdrawing carboxyl group. The ketone carbon (C7) signal around 175 ppm will remain.

Experimental Protocols

The following are standardized, robust methodologies for acquiring the spectroscopic data for this compound.

Workflow for Spectroscopic Analysis

dot digraph "Analysis_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Figure 3: General workflow for the spectroscopic identification of this compound."

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 acetonitrile/water mixture. Dilute further to a final concentration of ~1-10 µg/mL.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full scan (m/z 100-500) to find the parent ion, followed by product ion scan of m/z 318.2.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Collision Energy: Ramp from 10-40 eV for fragmentation analysis.

Infrared Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.[10]

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence with NOE (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

Conclusion

References

A Technical Guide to the Thermal Stability and Degradation of Levofloxacin: The Decarboxylation Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Stability in Pharmaceutical Integrity

In the realm of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and quality. For a potent, broad-spectrum antibiotic like Levofloxacin, understanding its behavior under various stress conditions is not merely an academic exercise; it is a regulatory and clinical necessity. Thermal stress, in particular, represents a critical parameter that can dictate a drug's shelf-life, storage requirements, and formulation strategy. This guide provides a detailed exploration of the thermal stability of Levofloxacin, with a specific focus on a key degradation pathway: the formation of Descarboxyl Levofloxacin. We will delve into the mechanistic underpinnings of this transformation, outline robust experimental protocols for its investigation, and discuss the analytical methodologies required for its precise quantification.

Levofloxacin: A Structural and Functional Overview

Levofloxacin is the pure (-)-(S)-enantiomer of the racemic drug Ofloxacin, a member of the third-generation fluoroquinolone antibiotics. Its potent bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] This dual-target mechanism disrupts DNA replication and repair, leading to bacterial cell death.[1]

The molecule's structure is characterized by a tricyclic core, featuring a fluorinated quinolone carboxylic acid. Key functional groups that influence its chemical behavior include the carboxylic acid at position 3, the N-methyl piperazinyl moiety at position 7, and the chiral center at the C-3 position of the oxazine ring.[2] As a zwitterionic compound with pKa values of approximately 5.35 (carboxylic acid) and 6.72 (piperazinyl ring), its solubility and stability are pH-dependent.[3] It is this carboxylic acid group that is central to the degradation pathway discussed herein.

Thermal Degradation Pathways: A Focus on Decarboxylation

While relatively stable under recommended storage conditions, Levofloxacin is susceptible to degradation under forced stress conditions, including heat, light, oxidation, and hydrolysis.[4][5] Common degradation pathways involve demethylation, defluorination, N-oxidation, and, significantly, decarboxylation.[6][7][8][9]

Thermal stress is a potent driver for the decarboxylation of Levofloxacin. This reaction involves the cleavage and elimination of the carboxyl group (-COOH) from the quinolone core as carbon dioxide (CO₂). The resulting primary degradant is this compound, also known as (S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de][7][10]benzoxazine.[11] This transformation is critical to monitor as it represents a loss of the parent API and introduces a significant impurity that must be controlled within strict limits. A patented method for the deliberate synthesis of this compound for use as a reference standard involves heating Levofloxacin in hydrochloric acid at 120°C under pressure, illustrating that heat and acidic conditions can facilitate this degradation.[12]

The chemical transformation is illustrated below:

G Levofloxacin Levofloxacin (C₁₈H₂₀FN₃O₄) Heat Thermal Stress (Δ) Levofloxacin->Heat Descarboxyl_Levofloxacin This compound (C₁₇H₂₀FN₃O₂) Heat->Descarboxyl_Levofloxacin CO2 CO₂ Heat->CO2 +

Caption: Thermal degradation pathway of Levofloxacin to this compound.

A Framework for Investigation: Experimental Design and Protocols

A robust investigation into the thermal degradation of Levofloxacin hinges on a well-designed forced degradation study, as stipulated by the International Council for Harmonisation (ICH) guidelines.[4] Such studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.

Experimental Workflow for Thermal Stability Assessment

The logical flow of a thermal degradation study is a self-validating system, ensuring that each step builds upon the last to produce reliable and interpretable data.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Thermal Stress cluster_analysis 3. Analytical Characterization cluster_data 4. Data Interpretation Stock Prepare Levofloxacin Stock (e.g., 1 mg/mL in Methanol/Water) SolutionStress Solution State: Incubate at 60°C for 6-12 hours Stock->SolutionStress Control Control Samples (Room Temp, Protected from Light) Stock->Control Solid Weigh Solid API SolidStress Solid State: Incubate at 105°C for 72 hours Solid->SolidStress Solid->Control HPLC HPLC-UV Analysis (Separation & Quantification) SolutionStress->HPLC SolidStress->HPLC Control->HPLC LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS For Peak ID Kinetics Kinetic Modeling (Degradation Rate) HPLC->Kinetics MassBalance Mass Balance Calculation (Assay + Impurities ≈ 100%) HPLC->MassBalance Pathway Pathway Elucidation LCMS->Pathway MassBalance->Pathway

Caption: Experimental workflow for investigating the thermal degradation of Levofloxacin.

Detailed Protocol: Thermal Stress Study

This protocol describes a standard approach for inducing and analyzing the thermal degradation of Levofloxacin.

Objective: To evaluate the stability of Levofloxacin under thermal stress in both solid and solution states and to identify and quantify the formation of this compound.

Materials:

  • Levofloxacin API

  • Methanol (HPLC Grade)

  • Purified Water (HPLC Grade)

  • Forced degradation oven with temperature control

  • Volumetric flasks, pipettes

  • HPLC system with UV/PDA detector

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Levofloxacin in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to prepare a stock solution of approximately 1 mg/mL.[13] This stock will be used for the solution-state study.

  • Solid-State Stressing:

    • Place a known amount of Levofloxacin API powder in a clear glass vial.

    • Expose the sample to a dry heat condition of 105°C for 72 hours.[4]

    • Simultaneously, keep a control sample of the solid API at room temperature, protected from light.

  • Solution-State Stressing:

    • Pipette 1 mL of the stock solution into a sealed vial.

    • Maintain the solution at 60°C for 6 to 12 hours.[4][13] The duration may be adjusted based on preliminary trials to achieve 10-30% degradation.

    • Simultaneously, keep a control sample of the stock solution at room temperature, protected from light.

  • Sample Analysis Preparation:

    • After the specified exposure time, allow all samples (stressed and control) to cool to room temperature.

    • For the solid-stressed sample, dissolve it in the mobile phase to achieve a suitable concentration for analysis.

    • Dilute all solution samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analytical Methodology:

    • HPLC-UV Analysis: A stability-indicating method is crucial. The goal is to achieve baseline separation between the Levofloxacin peak and all degradation products.

      • Column: YMC Pack Pro-C18 (50 mm x 4.6 mm, 3.0 µm) or equivalent.[4]

      • Mobile Phase: A mixture of aqueous buffer (e.g., 1.0% triethylamine in water, pH adjusted to 6.3 with orthophosphoric acid) and organic modifiers like methanol and acetonitrile.[4]

      • Flow Rate: 0.8 mL/min.[4]

      • Detection: UV detection at 235 nm or 294 nm.[4][5]

      • Analysis: Inject all samples. Calculate the percentage degradation of Levofloxacin and the percentage of each impurity formed relative to the initial concentration. The mass balance should be calculated to ensure all major products are accounted for (typically between 99.0% and 101.0%).[4]

    • LC-MS/MS Identification: For peaks observed in the chromatograms of stressed samples that are not present in the control, LC-MS/MS analysis is performed to determine their mass-to-charge ratio (m/z) and fragmentation patterns, allowing for structural elucidation and confirmation of this compound (C₁₇H₂₀FN₃O₂; MW: 317.36 g/mol ).[11]

Data Presentation and Interpretation

Quantitative data from forced degradation studies should be summarized in a structured table to facilitate direct comparison of stability under different conditions.

Table 1: Summary of Thermal Degradation Data for Levofloxacin

Stress ConditionDurationAssay of Levofloxacin (%)This compound (%)Total Impurities (%)Mass Balance (%)
Control (Solid) 72 hours99.9Not Detected< 0.1100.0
105°C (Solid) 72 hours92.54.87.399.8
Control (Solution) 12 hours99.8Not Detected< 0.199.9
60°C (Solution) 12 hours88.18.211.599.6

Note: Data are representative and for illustrative purposes.

The data clearly indicate that Levofloxacin degrades under thermal stress in both solid and solution states, with decarboxylation being a significant pathway. The higher degradation in solution underscores the role of the solvent medium in facilitating the reaction.

Conclusion and Forward Outlook

The thermal degradation of Levofloxacin, particularly through the decarboxylation pathway to form this compound, is a critical stability concern. This guide has outlined the chemical basis for this transformation and provided a comprehensive, field-proven framework for its investigation. The causality behind the experimental choices—from the ICH-guided stress conditions to the selection of a stability-indicating HPLC method—is rooted in the need for a self-validating system that ensures data integrity.

For researchers and drug development professionals, a thorough understanding of these degradation pathways is paramount. It informs the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of robust quality control measures. The protocols and methodologies described here provide a reliable foundation for ensuring that Levofloxacin drug products meet the highest standards of safety and efficacy throughout their lifecycle.

References

An In-Depth Technical Guide to the Biological Activity of Descarboxyl Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, which are any components of a drug substance that are not the chemical entity defined as the drug substance, can arise from various sources, including synthesis, degradation, or storage.[1] These undesired substances can significantly impact the quality, safety, and efficacy of the final drug product.[1] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines, like ICH Q3A(R2), which mandate the identification and qualification of impurities exceeding certain thresholds.[2][3]

Levofloxacin, the optically active S-(-) isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4][6] A key degradation impurity of Levofloxacin is Descarboxyl Levofloxacin (also known as Levofloxacin EP Impurity E).[7] This impurity is formed by the removal of the carboxylic acid group at the C-3 position of the quinolone ring.

This technical guide provides an in-depth analysis of the biological activity of this compound. We will explore the fundamental structure-activity relationships that govern its antimicrobial potential, provide detailed protocols for its experimental evaluation, and discuss its significance within the regulatory framework.

Part 1: The Chemistry of Inactivation - Why the Carboxyl Group is Essential

The antimicrobial efficacy of fluoroquinolones is intrinsically linked to their chemical structure. The core pharmacophore consists of a bicyclic quinolone ring system. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the carboxylic acid group at the C-3 position and the keto group at the C-4 position are indispensable for antibacterial activity.[6][8][9]

These two functional groups are believed to be essential for the binding of the quinolone to the bacterial DNA gyrase-DNA complex.[8][10] The prevailing model suggests that the carboxyl group, along with the C-4 keto group, chelates with magnesium ions, which in turn facilitates the interaction with specific amino acid residues in the enzyme's active site and the cleaved DNA strands. This interaction stabilizes the covalent enzyme-DNA complex, trapping the enzyme and leading to double-strand DNA breaks, which ultimately results in bacterial cell death.[11]

The removal of the C-3 carboxylic acid group to form this compound fundamentally disrupts this critical binding interaction. Without the carboxyl moiety, the molecule loses its primary anchor point for effective binding to the DNA gyrase-DNA complex, rendering it theoretically inactive as an antimicrobial agent.

Diagram 1: Mechanism of Action and the Impact of Decarboxylation

The following diagram illustrates the pivotal role of the C-3 carboxyl group in Levofloxacin's mechanism of action and the consequence of its removal.

G cluster_0 Levofloxacin (Active) cluster_1 This compound (Inactive) Levo Levofloxacin (with C-3 Carboxyl Group) Complex Forms Ternary Complex: Enzyme-DNA-Mg2+-Quinolone Levo->Complex Binds via C3-COOH & C4=O Inhibition Inhibition of DNA Gyrase/ Topoisomerase IV Complex->Inhibition Death Bacterial Cell Death Inhibition->Death Descarboxy This compound (Lacks C-3 Carboxyl Group) NoBinding Fails to Form Stable Ternary Complex Descarboxy->NoBinding Critical binding site lost NoActivity No Enzyme Inhibition NoBinding->NoActivity Survival Bacterial Survival NoActivity->Survival

Caption: Role of the C-3 Carboxyl group in Levofloxacin's activity.

Part 2: Experimental Assessment of Biological Activity

To empirically validate the theoretical inactivation of this compound, a series of standardized biological assays are required. The primary assessments focus on antimicrobial activity and potential cytotoxicity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Testing

The gold standard for quantifying the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Test Compounds: Levofloxacin (positive control), this compound, and a vehicle control (e.g., DMSO). Prepare stock solutions in a suitable solvent.

  • Bacterial Strains: Use reference strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader.

2. Experimental Procedure:

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture in CAMHB to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds (Levofloxacin and this compound) in CAMHB. The typical concentration range for Levofloxacin would be 0.008 to 16 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls:

    • Positive Control: Wells containing bacteria and Levofloxacin.

    • Negative (Sterility) Control: Wells with CAMHB only (no bacteria, no compound).

    • Growth Control: Wells with CAMHB and bacteria (no compound).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD).

Expected Data and Interpretation

The results are expected to show a significant difference in activity between Levofloxacin and its descarboxylated impurity.

CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)
Levofloxacin 0.015 - 0.060.12 - 0.5
This compound > 128> 128

Note: The values for Levofloxacin are typical reference ranges. The values for this compound are hypothetical but reflect the expected lack of activity.

The data clearly indicates that while Levofloxacin is highly potent, this compound is expected to be devoid of any clinically relevant antimicrobial activity. Studies on the degradation products of Levofloxacin have shown that transformations on the molecule, including on the carboxylic acid group, lead to a decrease in antimicrobial activity.[12]

Cytotoxicity Assessment: Ensuring Safety

Even if an impurity is antimicrobially inactive, it must be evaluated for potential toxicity to human cells. This is a critical step in the safety qualification process outlined by ICH guidelines.[13] A common method to assess in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Protocol: MTT Cytotoxicity Assay

1. Preparation of Materials:

  • Cell Line: A relevant human cell line, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), as fluoroquinolones can have effects on these organs.

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Test Compounds: Levofloxacin and this compound dissolved in a cell culture-compatible solvent.

2. Experimental Workflow:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).

Diagram 2: Cytotoxicity Assessment Workflow

G A 1. Seed Human Cells in 96-Well Plate B 2. Treat Cells with This compound (and Controls) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate % Cell Viability and Determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

While some fluoroquinolones can exhibit cytotoxicity at high concentrations, often by interacting with eukaryotic topoisomerase II, this compound is not expected to show significant cytotoxicity at concentrations relevant to its presence as an impurity.[14][15] Studies have shown that even parent fluoroquinolones often require concentrations much higher than those achieved in plasma to cause significant disruption of human topoisomerase II activity.[14][16]

Part 3: Regulatory Context and Conclusion

The characterization of impurities like this compound is not merely an academic exercise; it is a regulatory necessity. The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[2] It establishes thresholds for reporting, identification, and qualification.[13][17]

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

If this compound is present in a Levofloxacin drug substance above the qualification threshold, the data presented in this guide—demonstrating its lack of antimicrobial activity and low potential for cytotoxicity—would form the core of the safety qualification package. This evidence allows manufacturers to justify the presence of the impurity up to a specified limit without compromising patient safety.

Synthesis and Final Conclusion

For researchers, scientists, and drug development professionals, the case of this compound serves as a clear example of the importance of a science- and risk-based approach to impurity management. By thoroughly understanding the chemistry and biology of an impurity, its potential impact on the safety and efficacy of a drug can be confidently assessed, ensuring the delivery of high-quality medicines to patients.

References

Introduction: The Impurity Question in Drug Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Toxicological Profile of Descarboxyl Levofloxacin

In the landscape of pharmaceutical development, the safety and purity of an active pharmaceutical ingredient (API) are paramount. While the therapeutic efficacy of a drug like levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is well-established, the impurities that arise during its synthesis or degradation present a unique challenge.[1][2] These compounds, which offer no therapeutic benefit, necessitate a rigorous toxicological evaluation to ensure patient safety.[3][4] this compound is one such process-related impurity of levofloxacin.[5] Its toxicological profile, particularly its potential for genotoxicity, is a critical consideration for drug manufacturers and regulatory bodies. This guide provides a comprehensive technical overview of the known toxicological data for this compound, synthesizes the rationale behind the chosen testing strategies, and presents detailed methodologies for key assays, adhering to the principles of scientific integrity and validation.

Section 1: Physicochemical Profile and Metabolic Context

Understanding the toxicology of an impurity begins with its structure and its relationship to the parent API.

1.1. Structural Comparison: Levofloxacin vs. This compound

Levofloxacin's antibacterial activity is intrinsically linked to its chemical structure, specifically the carboxylic acid group at the C-3 position, which is crucial for its interaction with bacterial DNA gyrase and topoisomerase IV.[6] this compound, as its name implies, lacks this critical functional group. This single structural modification dramatically alters its physicochemical properties and, consequently, its biological activity. While levofloxacin is a potent antibacterial agent, the removal of the carboxyl group eliminates this intended activity.

1.2. Origin: A Process Impurity, Not a Metabolite

The pharmacokinetic profile of levofloxacin in humans is characterized by minimal metabolism; approximately 87% of the drug is excreted unchanged in the urine.[1][7][8] This indicates that this compound is not a significant human metabolite. Instead, it is classified as a process-related impurity, likely formed during the manufacturing of levofloxacin or as a degradation product. This distinction is crucial, as the safety assessment of a process impurity is governed by stringent regulatory standards, such as the ICH Q3A/Q3B guidelines, which set limits for their acceptable levels in the final drug product.[5]

Section 2: Genotoxicity Assessment: A Primary Safety Endpoint

Genotoxicity—the potential for a substance to damage DNA—is a primary concern for any non-therapeutic compound introduced into the body.[9] The evaluation of this compound has therefore centered on a tiered approach involving computational and in vitro assays.

2.1. In Silico Prediction: The Structural Alert

The initial step in a modern genotoxicity assessment often involves in silico analysis using Structure-Activity Relationship (SAR) software. For this compound, predictive software like Derek for Windows identified a potential toxicological flag.[3][5]

  • The Finding: The quinoline ring system, a core component of the fluoroquinolone class, is recognized as a "structural alert" for mutagenicity.[5]

  • Causality and Rationale: SAR software contains databases of chemical substructures known to be associated with specific toxicities. The presence of a structural alert does not confirm toxicity but serves as a hypothesis-generating tool. It indicates that the molecule contains a feature that has been linked to genotoxicity in other compounds, thereby mandating further biological testing to confirm or refute this potential. This predictive approach is a cornerstone of modern toxicology, enabling resource-efficient screening and prioritization of compounds for further investigation.

2.2. In Vitro Mutagenicity: Bacterial Reverse Mutation (Ames) Assay

The most widely used initial test for mutagenicity is the Ames test, which assesses a chemical's ability to induce mutations in various strains of Salmonella typhimurium.[3][5]

  • Principle of the Assay: The tester strains are auxotrophic, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies. The assay is conducted with and without a metabolic activation system (S-9 mix), an extract of rodent liver enzymes, to mimic mammalian metabolism and detect chemicals that become mutagenic only after being metabolized.[3]

Workflow: Bacterial Reverse Mutation (Ames) Assay```dot

Ames_Test_Workflow cluster_exposure Exposure cluster_incubation Incubation & Analysis strain Select S. typhimurium Strains (e.g., TA98, TA100, TA102) mix Mix: Bacteria + Test Compound + (S9 Mix or Buffer) strain->mix compound Prepare Test Compound (this compound) at various concentrations compound->mix s9 Prepare S9 Mix (for metabolic activation) s9->mix plate Pour mixture onto minimal glucose agar plates (histidine-deficient) mix->plate incubate Incubate plates (e.g., 37°C for 48-72h) plate->incubate count Count revertant colonies incubate->count analyze Analyze Data: Compare to negative and positive controls count->analyze

Caption: Workflow for the in vitro chromosomal aberration assay.

Protocol: Chromosomal Aberration Assay in CHL Cells
  • Cell Seeding: Seed Chinese Hamster Lung (CHL) cells into culture flasks or plates and incubate until they reach approximately 50-60% confluency.

  • Exposure: Remove the culture medium and add medium containing various concentrations of this compound (e.g., 250, 500, 1000 µg/mL), solvent control, and positive controls. For metabolic activation, a short exposure (e.g., 3-6 hours) with S-9 mix is used. For non-activation, a longer exposure (e.g., 24 hours) is typical.

  • Recovery: After the exposure period, wash the cells with buffer and add fresh culture medium.

  • Mitotic Arrest: Approximately 1.5 to 2 cell cycles after the beginning of treatment, add a mitotic inhibitor (e.g., colcemid) to the culture medium and incubate for 2-3 hours to accumulate cells in metaphase.

  • Harvesting: Detach the cells using trypsin-EDTA. Centrifuge the cell suspension and resuspend the pellet in a hypotonic solution (e.g., 75 mM KCl) for 20 minutes to swell the cells and disperse the chromosomes. [5]6. Fixation: Centrifuge the cells again and fix them using a freshly prepared, ice-cold fixative (e.g., 3:1 methanol:glacial acetic acid). Repeat the fixation step 2-3 times.

  • Slide Preparation: Resuspend the final cell pellet in a small volume of fixative. Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining and Analysis: Stain the slides with Giemsa solution. Using a light microscope, analyze at least 100 well-spread metaphases per concentration for structural aberrations (e.g., chromatid and chromosome breaks, exchanges, rings).

2.4. Summary of Genotoxicity Data and Regulatory Interpretation

The collective evidence from the genotoxicity testing battery provides a clear picture for risk assessment.

Assay TypeTest SystemMetabolic Activation (S9)Concentration RangeResultReference
In Silico Analysis Derek for WindowsN/AN/APositive (Structural Alert)[3][5]
Ames Test S. typhimurium TA97, 98, 100, 102With & Without31.25–500 µ g/plate Negative[3][5]
Chromosomal Aberration Chinese Hamster Lung (CHL) CellsWithoutUp to 1000 µg/mLNegative[5]
Chromosomal Aberration Chinese Hamster Lung (CHL) CellsWithUp to 1000 µg/mLPositive (at 1000 µg/mL only)[3][5]

Conclusion: Despite the structural alert and the weak positive result in the CA assay at a high concentration, the overall weight of evidence suggests that this compound is not a potent genotoxic agent. The negative Ames test is particularly significant. Therefore, it is generally considered a non-genotoxic impurity. [5]Its acceptable level in the levofloxacin drug substance is determined by the general ICH guidelines for impurities (Q3A/Q3B), not the more stringent limits applied to known genotoxic or mutagenic impurities. [5]

Section 3: Cytotoxicity and Other Toxicological Considerations

While genotoxicity has been the primary focus, a complete toxicological profile requires consideration of other endpoints.

3.1. Cytotoxicity Profile

Currently, there is a lack of publicly available data specifically detailing the cytotoxicity of this compound. However, insights can be drawn from the parent compound and its analogs.

  • Inference from Levofloxacin: The parent drug, levofloxacin, has demonstrated cytotoxic effects on various cell types in vitro, including rat annulus fibrosus cells, where it induces apoptosis and reduces cell viability. [10]* Impact of the Carboxyl Group: Interestingly, studies focused on developing new anticancer agents have shown that modifying the C-3 carboxyl group of levofloxacin can convert it into a potent cytotoxic agent. [6][11]This suggests that the absence of this group in this compound could lead to a significantly different cytotoxicity profile, though the exact nature of this difference (whether more or less toxic) would require direct experimental confirmation.

To address this data gap, standard in vitro cytotoxicity assays would be employed.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, CHO for general cytotoxicity) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined from the resulting dose-response curve.

3.2. Acute and Systemic Toxicity

No in vivo acute or chronic toxicity studies for this compound are available in the published literature. This is typical for an impurity that is present at low levels and has been characterized as non-genotoxic. If higher levels were a concern, standardized OECD guideline studies for acute oral toxicity would be necessary to determine potential target organs and establish a safety margin. [12][13]

Conclusion: A Profile Defined by Genotoxicity Data

The toxicological profile of this compound is currently defined almost exclusively by its genotoxicity assessment. The comprehensive in vitro battery, supported by in silico modeling, provides a strong basis for its classification as a non-genotoxic impurity. While a weak clastogenic effect was noted at a high concentration with metabolic activation, this is outweighed by a negative Ames test and the low expected exposure levels in the final drug product. Consequently, this compound can be controlled according to standard ICH Q3A/Q3B limits. While data on cytotoxicity and systemic toxicity are absent, the available evidence is sufficient to manage the risk posed by this specific impurity within the established regulatory framework. Further toxicological investigation would only be warranted if manufacturing changes lead to significantly higher levels of this impurity in the drug substance.

References

Methodological & Application

Analytical Method for the Detection of Descarboxyl Levofloxacin in Levofloxacin API

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note presents a detailed, robust, and validated analytical method for the identification and quantification of Descarboxyl Levofloxacin, a potential process-related impurity and degradation product, in Levofloxacin active pharmaceutical ingredient (API). The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a technique widely recognized for its specificity, precision, and accuracy in pharmaceutical analysis.[1] This document provides a comprehensive protocol, from reagent preparation to data interpretation, and outlines a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose in a regulated environment.[2][3]

Introduction

Levofloxacin is a third-generation fluoroquinolone, a synthetic broad-spectrum antibacterial agent widely used in the treatment of severe or life-threatening bacterial infections.[4][5][6] It is the levorotatory isomer of ofloxacin and functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][7] The purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over impurities in drug substances.[8][9]

This compound is a known impurity that can arise during the synthesis or degradation of Levofloxacin.[10] Its name signifies the loss of the carboxylic acid group from the parent molecule, a structural change that can significantly alter its pharmacological and toxicological properties. Therefore, a reliable analytical method is essential for monitoring and controlling the level of this specific impurity to ensure the quality and safety of Levofloxacin API.

Principle of Separation

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating compounds with differing polarities. The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase. Levofloxacin and its more non-polar impurity, this compound, are separated based on their differential partitioning between the stationary and mobile phases. The pH of the mobile phase is a critical parameter, controlled to ensure the consistent ionization state of the acidic Levofloxacin molecule, thereby achieving optimal resolution from the neutral Descarboxyl impurity. Detection is performed at a UV wavelength where both the parent drug and the impurity exhibit significant absorbance, allowing for accurate quantification.[1][11]

Methodology

Materials and Reagents
  • Reference Standards: Levofloxacin RS, this compound RS

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate (AR Grade), Phosphoric Acid (AR Grade), Purified Water (Milli-Q or equivalent).

  • Equipment: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm packing) is recommended.[11]

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound from Levofloxacin.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent L1 packing)
Mobile Phase A: Buffer (pH 2.2 adjusted with Phosphoric Acid) B: Acetonitrile
Buffer Prep Dissolve 3.08 g of ammonium acetate in 1000 mL of water.[8]
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temp. 40°C
Detection UV at 294 nm[8]
Injection Vol. 10 µL
Diluent Water:Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (A): Accurately weigh and transfer about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Levofloxacin Stock Solution (B): Accurately weigh and transfer about 50 mg of Levofloxacin RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • System Suitability Solution (SSS): Transfer 5 mL of Levofloxacin Stock Solution (B) and 1 mL of Standard Stock Solution (A) into a 50 mL volumetric flask. Dilute to volume with Diluent. This solution contains both the analyte and the impurity to verify resolution.

  • Sample Solution: Accurately weigh and transfer about 50 mg of Levofloxacin API into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Perform six replicate injections of the System Suitability Solution (SSS).

  • Inject the Sample Solution in duplicate.

  • After the analysis, process the chromatograms using appropriate data acquisition software.

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[2][3][12][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is demonstrated by showing that there is no interference from the blank (diluent) at the retention time of this compound and that the peak for the impurity is well-resolved from the main Levofloxacin peak in the SSS. Peak purity analysis using a PDA detector is also recommended.

Linearity

Linearity is established by analyzing a series of solutions with varying concentrations of this compound. A typical range would be from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into the Levofloxacin API sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated. Acceptance criteria are typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-assay precision): Assessed by performing six replicate analyses of the same sample solution. The Relative Standard Deviation (RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Assessed by having the analysis performed by a different analyst, on a different day, using a different instrument. The RSD between the two sets of results is evaluated.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ are typically determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.[3] The LOQ must be sufficiently low to quantify the impurity at its specification limit.

Data Interpretation and Reporting

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria using the SSS:

  • Resolution: The resolution between the Levofloxacin and this compound peaks should be ≥ 2.0.

  • Tailing Factor: The tailing factor for the Levofloxacin peak should be ≤ 2.0.

  • RSD: The %RSD for six replicate injections of the this compound peak area should be ≤ 5.0%.

Calculation

The amount of this compound in the Levofloxacin API sample is calculated using the following formula:

% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp = Peak area of this compound in the sample chromatogram.

  • Area_Std = Peak area of this compound in the standard chromatogram.

  • Conc_Std = Concentration of this compound in the standard solution (mg/mL).

  • Conc_Sample = Concentration of Levofloxacin in the sample solution (mg/mL).

Visualizations

Diagram 1: Chemical Structures

G cluster_0 Levofloxacin cluster_1 This compound cluster_2 Loss of Carboxylic Acid Group (-COOH) levo levo descarboxy descarboxy key_info Structural Difference

A comparison of Levofloxacin and its Descarboxyl impurity.

Diagram 2: Analytical Workflow

G start Receive Levofloxacin API Sample prep Prepare Solutions (Standard, Sample, SSS) start->prep system_setup HPLC System Setup & Equilibration prep->system_setup system_suitability System Suitability Test (Inject SSS) system_setup->system_suitability check Criteria Met? (Resolution, Tailing, RSD) system_suitability->check analysis Inject Blank & Sample Solution check->analysis  Yes fail Troubleshoot System check->fail  No data_acq Data Acquisition & Integration analysis->data_acq calculation Calculate % Impurity data_acq->calculation report Generate Final Report calculation->report fail->system_setup

Workflow for the analysis of this compound.

Conclusion

The RP-HPLC method described provides a reliable and robust solution for the quantitative determination of this compound in Levofloxacin API. The method is specific, sensitive, accurate, and precise, making it suitable for routine quality control testing in a pharmaceutical laboratory. Adherence to the outlined validation procedures will ensure compliance with regulatory expectations and contribute to the overall quality assurance of the final drug product.

References

Application Note: A Validated HPLC Method for the Quantification of Descarboxyl Levofloxacin in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Descarboxyl Levofloxacin, a potential degradation product and process impurity of Levofloxacin.[1][2][3] The accurate determination of this impurity is critical for ensuring the quality, safety, and efficacy of Levofloxacin active pharmaceutical ingredient (API) and its finished dosage forms. The described method utilizes a reversed-phase C18 column with UV detection, offering a reliable and reproducible analytical solution. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[4][5]

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[6][7] During its synthesis, storage, or under certain stress conditions, Levofloxacin can degrade, leading to the formation of impurities. This compound is one such identified degradation product, formed by the loss of the carboxylic acid group from the parent molecule.[1] The presence of this and other impurities, even in small amounts, can potentially impact the drug's safety and efficacy. Therefore, regulatory bodies require stringent control over the impurity profile of pharmaceutical products.

This document provides a comprehensive guide for the quantification of this compound using a validated HPLC method. The scientific rationale behind the selection of chromatographic parameters is discussed, and a detailed protocol for method validation is provided to ensure the trustworthiness and reliability of the results.

Scientific Rationale for Method Development

The successful separation and quantification of this compound from Levofloxacin and other potential impurities hinge on the careful selection of chromatographic conditions.

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like Levofloxacin and its derivatives. The non-polar nature of the C18 chains interacts with the non-polar regions of the analytes, leading to their retention.

  • Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., 0.1% ammonium acetate adjusted to pH 3.5 with formic acid) and an organic modifier (acetonitrile) is employed.[1] The acidic pH ensures that both Levofloxacin and this compound are in their protonated forms, leading to consistent retention behavior and sharp peak shapes. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The gradient elution allows for the efficient separation of compounds with differing polarities within a reasonable run time.

  • Detection: UV detection at an appropriate wavelength is utilized for quantification. Both Levofloxacin and this compound contain chromophores that absorb UV light. The selection of the detection wavelength is based on the UV spectra of both compounds to ensure adequate sensitivity for the impurity.

Experimental Protocol

Materials and Reagents
  • Levofloxacin Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Formic Acid (reagent grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Ammonium Acetate in water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 294 nm
Injection Volume 20 µL
Preparation of Solutions
  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Standard Solution for Quantification (1 µg/mL): Dilute the Standard Stock Solution of this compound with the diluent to obtain a final concentration of 1 µg/mL.

  • Sample Solution (Levofloxacin API): Accurately weigh about 25 mg of Levofloxacin API into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][8][9]

Specificity

Specificity was evaluated by injecting the diluent, a solution of Levofloxacin standard, a solution of this compound standard, and a sample solution of Levofloxacin API spiked with this compound. The chromatograms demonstrated that there was no interference from the diluent or the main component (Levofloxacin) at the retention time of this compound.

Linearity

The linearity of the method was established by analyzing a series of this compound standard solutions at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.2, 0.5, 1.0, 1.5, and 2.0 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterResult
Linearity Range 0.2 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by spiking a known amount of this compound standard into the Levofloxacin API sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery of the spiked impurity was calculated.

Spiked LevelMean Recovery (%)% RSD
50%99.50.8
100%100.20.6
150%99.80.7
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (1 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision% RSD of Peak Area
Repeatability < 2.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that gives a signal-to-noise ratio of approximately 3:1, and the LOQ was established as the concentration that gives a signal-to-noise ratio of approximately 10:1.

ParameterResult
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase (±0.1 units). The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantification of this compound were not significantly affected by these small variations, demonstrating the robustness of the method.

Experimental Workflow Diagram

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation prep_std Prepare this compound Standard Solutions injection Inject Samples and Standards prep_std->injection prep_sample Prepare Levofloxacin Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chromatography Chromatographic Separation injection->chromatography data_acq Data Acquisition (Chromatogram) chromatography->data_acq peak_integration Peak Integration and Area Measurement data_acq->peak_integration quantification Quantification of This compound peak_integration->quantification validation Validate according to ICH Q2(R1) Guidelines quantification->validation Ensures Reliability

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable, specific, and robust analytical procedure for the quantification of this compound in Levofloxacin API. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation data presented herein provide a comprehensive resource for researchers, scientists, and drug development professionals.

References

Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Levofloxacin and Descarboxyl Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Levofloxacin and its potential impurity, Descarboxyl Levofloxacin. The method is designed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its degradation products.[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals in pharmaceutical quality control and stability testing environments. The rapid analysis time and high resolution offered by UPLC technology make this method particularly suitable for high-throughput screening and routine analysis.[6]

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] During its synthesis, storage, or under stress conditions, impurities can form, which may affect the drug's efficacy and safety. One such potential impurity is this compound. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[7][8][9][10][11]

The development of a stability-indicating analytical method is therefore crucial.[2][3] Such a method must be able to separate the API from its impurities and any degradation products that may form under various stress conditions, including acidic and oxidative environments where Levofloxacin has been shown to degrade.[2][3][12] UPLC technology, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity, making it an ideal platform for this application.[6][13]

This application note provides a detailed protocol for a UPLC method that achieves baseline separation of Levofloxacin and this compound. The method's development was guided by principles of selectivity and efficiency to ensure robustness and reliability.[14]

Experimental

Instrumentation and Consumables
  • UPLC System: A Waters ACQUITY UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager with a flow-through needle, and a photodiode array (PDA) detector.[5]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1][4] The choice of a C18 stationary phase provides the necessary hydrophobicity for retaining both Levofloxacin and this compound, while the BEH particle technology ensures stability across a wide pH range.

  • Data Acquisition and Processing: Empower 3 Chromatography Data Software or equivalent.

  • Chemicals and Reagents:

    • Levofloxacin Reference Standard (USP or equivalent)

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric Acid (OPA) (Analytical grade)

    • Triethylamine (TEA) (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

Chromatographic Conditions

The UPLC method parameters were optimized to achieve efficient separation with a short run time. A summary of the conditions is provided in Table 1. The mobile phase composition and pH were critical in achieving the desired selectivity between the two closely related compounds. The use of a phosphate buffer helps to control the ionization state of the analytes, leading to consistent retention times. Triethylamine is added to the mobile phase to mask active silanol groups on the stationary phase, thereby improving peak shape.

Table 1: UPLC Method Parameters

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer with 0.2% Triethylamine, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 85% A to 60% A over 3 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Detection Wavelength 294 nm
Run Time 5 minutes

Protocols

Preparation of Solutions

3.1.1. Buffer and Mobile Phase Preparation

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of high-purity water. Add 2.0 mL of Triethylamine. Adjust the pH to 3.0 ± 0.05 with Orthophosphoric Acid. Filter the buffer through a 0.22 µm nylon filter.

  • Mobile Phase B: Use HPLC grade Acetonitrile.

3.1.2. Standard Solution Preparation

  • Levofloxacin Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Levofloxacin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (Levofloxacin 100 µg/mL, this compound 1 µg/mL): Pipette 5 mL of the Levofloxacin stock solution and 0.5 mL of the this compound stock solution into a 50 mL volumetric flask. Dilute to volume with the diluent. This solution is representative of a sample containing 0.1% of the impurity relative to the API.

3.1.3. Sample Solution Preparation

  • Levofloxacin Drug Substance: Accurately weigh approximately 25 mg of the Levofloxacin drug substance and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final nominal concentration of 100 µg/mL.

  • Levofloxacin Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of Levofloxacin to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API.[1] Dilute to volume with the diluent and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute 5 mL of the supernatant to 50 mL with the diluent.

UPLC Analysis Workflow

The following diagram illustrates the general workflow for the UPLC analysis.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions UPLC_System Equilibrate UPLC System Prep_Standard->UPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->UPLC_System Inject_Samples Inject Samples & Standards UPLC_System->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Quantify Quantify Analytes Integrate_Peaks->Quantify

Caption: UPLC Analysis Workflow from Preparation to Quantification.

Results and Discussion

The developed UPLC method successfully separated Levofloxacin from this compound with excellent resolution and peak shape within a 5-minute run time. A representative chromatogram is shown below, demonstrating the baseline separation of the two analytes.

(A representative chromatogram would be displayed here in a full application note, showing baseline separation of Levofloxacin and this compound.)

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[7][8][9][10][11] The validation results are summarized in Table 2.

Table 2: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products.Baseline resolution > 2.0
Linearity (r²) > 0.999 for both analytesr² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Robustness Unaffected by minor changes in pH, flow rate, and column temperature.System suitability parameters met.

The specificity of the method was confirmed through forced degradation studies. Levofloxacin was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[2][15] The degradation products did not interfere with the quantification of Levofloxacin or this compound, confirming the stability-indicating nature of the method.[1][3][4]

Rationale for Methodological Choices
  • Column Chemistry: The ACQUITY UPLC BEH C18 column was chosen for its high efficiency and stability under the acidic mobile phase conditions required for this separation. The 1.7 µm particle size is key to achieving the speed and resolution characteristic of UPLC.[16]

  • Mobile Phase: A phosphate buffer at pH 3.0 was selected to ensure that both Levofloxacin (pKa values around 5.8 and 8.7) and this compound are in a consistent protonated state, leading to stable retention.[17] The gradient elution was necessary to ensure that this compound, which is less polar, elutes with a good peak shape in a reasonable time, while still retaining and separating it from the main Levofloxacin peak.

  • Detection Wavelength: The wavelength of 294 nm was chosen as it is a common wavelength for the detection of Levofloxacin and provides good sensitivity for both the parent drug and its impurities.[1][3][4]

Conclusion

The UPLC method detailed in this application note provides a rapid, sensitive, and specific means for the separation and quantification of Levofloxacin and this compound. The method has been validated in accordance with ICH guidelines and is demonstrated to be stability-indicating.[7][8][9][10][11] Its short run time and high resolution make it an ideal tool for quality control laboratories performing routine analysis and stability studies of Levofloxacin.

References

Application Notes and Protocols for the Generation of Descarboxyl Levofloxacin through Forced Degradation of Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Levofloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic, is widely utilized for its efficacy against a range of bacterial infections.[1] As with any pharmaceutical compound, understanding its stability and degradation profile is a critical aspect of drug development and quality control, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2] Forced degradation studies, or stress testing, are integral to this process, providing insights into the degradation pathways and facilitating the development of stability-indicating analytical methods.[3][4]

One of the identified degradation products of Levofloxacin is Descarboxyl Levofloxacin, an impurity formed through the removal of the carboxylic acid group.[5] The presence and quantity of such impurities can impact the safety and efficacy of the final drug product. Therefore, the ability to selectively generate, isolate, and characterize this compound is crucial for its use as a reference standard in analytical method validation and routine quality control testing.

This application note provides a detailed protocol for the generation of this compound via forced degradation of Levofloxacin. It delves into the chemical rationale behind the chosen stress conditions and outlines a specific, targeted method for its preparation. Additionally, it covers the analytical techniques necessary for the confirmation of the desired degradant.

Chemical Structures

Figure 1: Chemical structure of Levofloxacin.

Caption: The chemical structure of Levofloxacin (C18H20FN3O4).

Figure 2: Chemical structure of this compound.

Caption: The chemical structure of this compound (C17H20FN3O2).[6]

Principle of Forced Degradation for Decarboxylation

Decarboxylation of Levofloxacin involves the removal of the carboxyl group (-COOH) from its molecular structure. This reaction can be induced under various stress conditions, with hydrolytic (acidic), oxidative, and photolytic conditions being particularly relevant.[2][7] The protocol detailed below utilizes acidic hydrolysis under elevated temperature and pressure to specifically promote the formation of this compound. The acidic environment facilitates the protonation of the carbonyl group, weakening the C-C bond between the carboxylic acid and the quinolone ring, which is then cleaved under thermal stress.

Experimental Protocols

Materials and Reagents
  • Levofloxacin (API grade)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethanol (ACS grade)

  • Acetone (ACS grade)

  • Purified water (HPLC grade)

  • Pressure-resistant reaction vessel

  • Rotary evaporator

  • Recrystallization apparatus

  • HPLC system with UV or PDA detector

  • LC-MS/MS system for mass confirmation

Protocol for the Generation of this compound

This protocol is adapted from a patented method for the specific preparation of this compound.[8]

  • Reaction Setup:

    • In a pressure-resistant reaction vessel, combine 0.03 mol of Levofloxacin with 1000 mL of 1M hydrochloric acid.[8]

    • Stir the mixture at a temperature between 60°C and 80°C until the Levofloxacin is completely dissolved.[8]

  • Forced Degradation Reaction:

    • Seal the reaction vessel and heat the solution to 120°C under a pressure of 0.3 MPa.[8]

    • Maintain these conditions for 50 hours to facilitate the decarboxylation reaction.[8]

  • Isolation of the Crude Product:

    • After the reaction period, cool the vessel to room temperature and carefully release the pressure.

    • Transfer the reaction solution to a round-bottom flask and evaporate to dryness using a rotary evaporator. This step also removes excess HCl.[8]

  • Purification by Recrystallization:

    • Prepare a mixed solvent of ethanol and acetone in a 2:1 volume ratio.[8]

    • Dissolve the dried residue (crude this compound) in a minimal amount of the hot mixed solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the crystals by filtration and wash with a small amount of the cold ethanol-acetone mixture.

    • Dry the purified crystals under vacuum. The expected purity of the this compound after recrystallization is ≥99.5%.[8]

Analytical Characterization

A validated stability-indicating HPLC method is essential for monitoring the degradation process and confirming the purity of the generated this compound.

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength 294 nm
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10 µL

Confirmation of Identity:

The identity of the generated this compound should be confirmed by LC-MS/MS analysis. The expected molecular ion [M+H]+ for this compound (C17H20FN3O2) is m/z 318.16.[9]

Experimental Workflow and Logic

The following diagram illustrates the workflow for the generation and confirmation of this compound.

G cluster_prep Preparation cluster_reaction Forced Degradation cluster_isolation Isolation & Purification cluster_analysis Analysis start Levofloxacin API dissolution Dissolve at 60-80°C start->dissolution reagents 1M HCl reagents->dissolution reaction React at 120°C, 0.3 MPa for 50h dissolution->reaction evaporation Evaporate to Dryness reaction->evaporation recrystallization Recrystallize (Ethanol/Acetone 2:1) evaporation->recrystallization final_product This compound recrystallization->final_product hplc HPLC Purity Check final_product->hplc lcms LC-MS/MS Identity Confirmation final_product->lcms

Caption: Workflow for the generation and analysis of this compound.

Discussion and Causality

The choice of acidic hydrolysis under high temperature and pressure is a deliberate strategy to favor the decarboxylation pathway. While other forced degradation conditions like oxidation and photolysis can also lead to the formation of this compound, they often result in a more complex mixture of degradants, including N-oxides and products of piperazine ring cleavage.[4][7] The described protocol offers a more direct and higher-yield synthesis of the target impurity.

The purification step via recrystallization is critical for obtaining this compound of sufficient purity to be used as a reference standard. The choice of an ethanol/acetone solvent system is based on the differential solubility of the desired product and any remaining starting material or side products.

Conclusion

This application note provides a robust and detailed protocol for the targeted generation of this compound from Levofloxacin through forced degradation. By understanding the underlying chemical principles and following the outlined experimental and analytical procedures, researchers, scientists, and drug development professionals can reliably produce this important impurity for use as a reference standard. This is essential for the development and validation of stability-indicating analytical methods, ultimately ensuring the quality, safety, and efficacy of Levofloxacin drug products.

References

Application Note: A Validated Protocol for the Isolation and Purification of Descarboxyl Levofloxacin Using Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the isolation and purification of Descarboxyl Levofloxacin, a critical degradation product of the fluoroquinolone antibiotic, Levofloxacin. The presence of impurities and degradation products in active pharmaceutical ingredients (APIs) is a major concern for drug safety, efficacy, and stability. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and characterization of impurities exceeding specific thresholds.[1][2] This protocol details a systematic approach beginning with the controlled generation of the degradant via forced degradation, followed by a robust purification workflow centered on preparative High-Performance Liquid Chromatography (Prep-LC). The methodology is designed to yield high-purity this compound suitable for use as a reference standard in analytical method development, validation, and routine quality control, thereby ensuring the integrity of Levofloxacin drug products.

Introduction: The Rationale for Impurity Isolation

Levofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase.[3] During its synthesis, storage, or formulation, Levofloxacin can degrade, leading to the formation of various impurities. This compound is a known degradation product formed via the loss of the carboxylic acid group from the parent molecule.[4][5] While often present in trace amounts, the characterization of such impurities is non-negotiable for ensuring pharmaceutical quality.[6]

Isolating impurities like this compound serves two primary objectives:

  • Structural Elucidation: Obtaining a pure sample allows for unambiguous structural confirmation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • Reference Standard Preparation: A well-characterized, high-purity impurity is essential for validating stability-indicating analytical methods used to monitor the quality of the API and finished drug products.

Preparative Liquid Chromatography (Prep-LC) is the cornerstone technique for such isolations, offering high selectivity and the ability to scale up from analytical separations to purify milligram-to-gram quantities of a target compound.[7][8] This guide explains the causality behind each step, ensuring the protocol is not just a series of instructions but a self-validating system for achieving verifiable purity.

Physicochemical Profile: this compound

A thorough understanding of the target molecule's properties is fundamental to developing an effective purification strategy. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[9][10]oxazino[2,3,4-ij]quinolin-7-one
CAS Number 178964-53-9[11][12]
Molecular Formula C₁₇H₂₀FN₃O₂[11][12]
Molecular Weight 317.36 g/mol [11]
Melting Point 154-158°C[13]
Solubility Slightly soluble in Chloroform and Methanol[13]
Appearance Solid[13]

Overall Purification Workflow

The isolation strategy is a multi-stage process designed to progressively enrich and finally purify the target compound. The workflow begins by intentionally generating the impurity, developing a precise analytical method for its detection, scaling this method for preparative chromatography, and concluding with fraction processing and purity verification.

G cluster_0 Phase 1: Sample Generation cluster_1 Phase 2: Method Development & Scale-Up cluster_2 Phase 3: Purification & Analysis start Levofloxacin API forced_degradation Forced Degradation (e.g., Thermal/Photolytic Stress) start->forced_degradation Induce Degradation analytical_dev Analytical HPLC Method Development forced_degradation->analytical_dev Analyze Mixture scale_up Scale-up to Preparative HPLC analytical_dev->scale_up Geometric Scaling prep_run Preparative Run & Fraction Collection scale_up->prep_run post_proc Solvent Removal (Lyophilization) prep_run->post_proc Collect Fractions final_analysis Purity & Identity Check (Analytical HPLC, MS, NMR) post_proc->final_analysis end_product High-Purity This compound (>95%) final_analysis->end_product

Caption: Workflow for Isolation of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each phase of the isolation process.

Part A: Generation of this compound via Forced Degradation

Rationale: To isolate this compound, a starting material enriched with this impurity is required. Forced degradation (stress testing) is a controlled means of generating degradation products, as mandated by ICH guidelines for stability testing.[1][14] While multiple stress conditions can degrade Levofloxacin, thermal and photolytic stress are known pathways.[1][2]

Protocol:

  • Preparation: Accurately weigh approximately 100 mg of Levofloxacin API and transfer it to a suitable transparent container (e.g., a quartz flask for photolytic stress or a glass vial for thermal stress).

  • Dissolution: Dissolve the API in a minimal amount of a suitable solvent, such as a methanol/water mixture, to create a concentrated solution (e.g., 10 mg/mL).

  • Stress Application (Choose one):

    • Thermal Stress: Place the sample in a calibrated oven at 105°C for 24-48 hours.[2]

    • Photolytic Stress: Expose the solution to a light source providing combined visible and UV light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours).[14] A control sample wrapped in aluminum foil should be kept under the same temperature conditions.

  • Monitoring: Periodically (e.g., every 8-12 hours), withdraw a small aliquot of the stressed sample, dilute appropriately, and analyze using the analytical HPLC method described in Part B to monitor the formation of the this compound peak.

  • Termination: Once the this compound peak reaches a sufficient area percentage (e.g., 5-10%) without excessive formation of other impurities, stop the stress exposure. This solution is now the "enriched crude sample" for purification.

Part B: Analytical HPLC Method for Separation

Rationale: A high-resolution analytical method is the foundation for a successful preparative separation. The goal is to achieve baseline separation (Resolution > 2.0) between Levofloxacin and this compound.[6] A C18 stationary phase is effective for separating Levofloxacin and its impurities, and a mobile phase containing a volatile buffer like ammonium acetate is ideal because it can be easily removed after purification.[9][15]

Protocol:

  • Mobile Phase Preparation: Prepare a buffer of 0.1% ammonium acetate in water, adjusting the pH to 3.5 with formic acid.[15] The mobile phase consists of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.[9]

    • Mobile Phase: A gradient or isocratic elution can be used. A good starting point is an isocratic mixture of Buffer:Methanol (70:30 v/v).[9] For better resolution, a shallow gradient might be required.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40-42°C.[9][15]

    • Detection: UV at 294 nm or 340 nm.[1][9]

    • Injection Volume: 10-25 µL.[9]

  • Analysis: Inject the diluted enriched crude sample. Identify the peaks corresponding to Levofloxacin and this compound (which is expected to elute earlier due to its increased hydrophobicity after losing the polar carboxyl group). Confirm identity using LC-MS, where this compound will show a mass-to-charge ratio (m/z) of approximately 318.2.[15]

  • Optimization: Adjust the mobile phase composition and/or gradient slope to maximize the resolution between the Levofloxacin and this compound peaks.

Part C: Scale-Up and Preparative HPLC Purification

Rationale: The optimized analytical method is scaled to a preparative dimension to handle larger sample loads. The key is to maintain the separation while maximizing throughput. This is achieved by using a wider column packed with the same stationary phase and proportionally increasing the flow rate and injection volume.[7]

Protocol:

  • System Preparation:

    • Equilibrate the preparative HPLC system, equipped with a fraction collector, with the mobile phase developed in Part B.

    • The preparative column should have the same packing material as the analytical column but with larger dimensions (e.g., 250 x 21.2 mm, 5 µm).

  • Parameter Scaling:

    • Flow Rate: Scale the flow rate geometrically based on the column cross-sectional area. For a 21.2 mm ID column scaled from a 4.6 mm ID column, the flow rate would be approximately (21.2² / 4.6²) x 1.0 mL/min ≈ 21.2 mL/min.

    • Sample Loading: Dissolve the enriched crude sample (from Part A) in the mobile phase at the highest possible concentration without causing precipitation. Perform a loading study by injecting increasing volumes to determine the maximum load that does not compromise the resolution between the target peaks.

  • Purification Run: Inject the optimized volume of the concentrated crude sample onto the preparative column.

  • Fraction Collection: Monitor the UV chromatogram. Collect the eluent in fractions as the this compound peak begins to emerge and stop collection after the peak tail returns to baseline. Use a narrow time window for collection to maximize purity.[16]

Comparative HPLC Parameters (Analytical vs. Preparative)
ParameterAnalytical HPLCPreparative HPLC (Example)Causality/Rationale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µmSame stationary phase ensures identical selectivity; larger diameter increases capacity.[7]
Flow Rate 1.0 mL/min~21.2 mL/minFlow rate is scaled with the square of the column diameter ratio to maintain linear velocity.[7]
Injection Volume 10-25 µL1-5 mL (or higher)Significantly increased to process a larger mass of the crude sample per run.[16]
Objective Quantitation & Resolution AnalysisIsolation & PurificationThe goal shifts from data generation to material collection.
Part D: Post-Purification Processing and Final Analysis

Rationale: The collected fractions contain the pure compound dissolved in the mobile phase. The solvent must be removed to obtain the solid impurity. The purity of the final isolate must then be rigorously confirmed.[16]

Protocol:

  • Solvent Removal: Combine the pure fractions (as determined by analytical HPLC re-injection of each fraction). Remove the solvent using a rotary evaporator. To remove residual water and volatile buffer salts (ammonium acetate), perform lyophilization (freeze-drying).

  • Purity Confirmation:

    • Accurately weigh the dried, isolated solid.

    • Prepare a solution in the analytical mobile phase.

    • Analyze using the validated analytical HPLC method (Part B). The resulting chromatogram should show a single major peak with a purity of >95%.[12]

  • Identity Confirmation: Subject the isolated material to further spectroscopic analysis (e.g., LC-MS, ¹H NMR, ¹³C NMR) to confirm its structure as this compound.[15][16]

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by a series of built-in validation and verification steps that guarantee the purity and identity of the final product.

  • Orthogonal Purity Analysis: The primary measure of trustworthiness is the final purity assessment. The isolated material is analyzed using the same high-resolution analytical method developed to separate it from the parent compound and other degradants. A single peak exceeding >95% purity provides strong evidence of successful isolation.[1][2]

  • Peak Purity by Photodiode Array (PDA) Detector: During analytical method development, using a PDA detector allows for peak purity analysis. This confirms that the chromatographic peak for this compound is spectrally homogenous and not co-eluting with another hidden impurity, which is a critical validation step.[6]

  • Mass Confirmation (LC-MS): The identity of the target peak in the crude mixture and the final isolate is unequivocally confirmed by LC-MS. The observed mass-to-charge ratio (m/z) must correspond to the theoretical mass of this compound (C₁₇H₂₀FN₃O₂), which is approximately 317.36.[11][15] This provides an independent confirmation of identity beyond chromatographic retention time.

By integrating these analytical checks, the protocol moves beyond simple execution to a scientifically rigorous and verifiable process for generating high-quality reference material.

References

Application Note: The Role and Analysis of Descarboxyl Levofloxacin in Pharmaceutical Stability Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the significance and analytical control of Descarboxyl Levofloxacin, a critical degradation product of the broad-spectrum antibiotic Levofloxacin. We delve into the chemical pathways of its formation, the regulatory framework governing its control, and provide detailed, field-proven protocols for its analysis. The core of this document is a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, validated according to International Council for Harmonisation (ICH) guidelines. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that the described protocols are trustworthy, reproducible, and grounded in authoritative standards.

Introduction: The Imperative of Stability Testing

Levofloxacin is a synthetic fluoroquinolone antibiotic used to treat a variety of life-threatening bacterial infections.[1] The assurance of its quality, safety, and efficacy throughout its shelf life is a non-negotiable aspect of pharmaceutical manufacturing, mandated by global regulatory bodies. Stability testing, as outlined in ICH guideline Q1A(R2), is the cornerstone of this assurance.[2][3] It provides evidence of how a drug substance or product's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3]

A critical component of these studies is the identification and quantification of degradation products—impurities that can arise during storage.[4] One such impurity for Levofloxacin is this compound. Its presence can indicate instability of the drug product and, if present above certain thresholds, may impact the safety and efficacy profile. Therefore, a specific and sensitive analytical method is required to monitor its formation.

The Chemistry of Degradation: Formation of this compound

Levofloxacin's molecular structure contains a carboxylic acid group, which is susceptible to removal under certain stress conditions—a chemical reaction known as decarboxylation.

Key Degradation Pathways: Several degradation mechanisms for Levofloxacin have been identified, including oxidation, hydroxylation, and demethylation.[5] Decarboxylation, leading to the formation of this compound, is a notable pathway, often induced by:

  • Photolytic Stress: Exposure to light, particularly UV radiation, can provide the energy needed to cleave the C-C bond, releasing carbon dioxide and forming the descarboxyl impurity.

  • Thermal Stress: Elevated temperatures can also promote decarboxylation, accelerating the degradation process.

Forced degradation studies, where the drug is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light), are essential to trigger these pathways, identify potential degradants, and develop an analytical method capable of separating them from the parent drug.[6][7]

Regulatory Context and Pharmacopeial Standards

The control of impurities is strictly regulated. The ICH Q3B(R2) guideline provides thresholds for reporting, identifying, and qualifying degradation products in new drug products.[8][9] Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list known impurities for Levofloxacin, though this compound is often identified as a potential degradation product rather than a specified process impurity.[10][11][12] Therefore, a validated, stability-indicating method is crucial for its control.

Protocol: Stability-Indicating HPLC Method for this compound

This section details a validated HPLC method designed to separate and quantify Levofloxacin from this compound and other potential degradation products. The trustworthiness of this protocol is established through rigorous validation, ensuring it is specific, accurate, precise, and robust.

Instrumentation and Chromatographic Conditions

The causality behind these parameter choices is critical. The C18 column provides the necessary hydrophobicity to retain Levofloxacin and its related substances. The mobile phase, a buffered methanol mixture, is optimized to achieve sharp peaks and good resolution. The specific pH is crucial for controlling the ionization state of the analytes, which directly impacts their retention and peak shape.

ParameterSpecificationRationale
HPLC System HPLC with UV/PDA DetectorStandard for pharmaceutical impurity analysis.
Column Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalentProvides excellent separation for fluoroquinolones and their impurities.[13]
Mobile Phase Isocratic elution with Buffer:Methanol (68:32 v/v)[13]Simple, robust, and provides efficient separation.
Buffer Prep. 25 mM Sodium Dihydrogen Orthophosphate Dihydrate with 0.5% (v/v) Triethylamine, pH adjusted to 6.0 with Phosphoric Acid[6]Buffering capacity ensures consistent retention times; triethylamine acts as a silanol blocker to reduce peak tailing.
Flow Rate 1.0 mL/minOptimal for resolution and run time on a standard 4.6mm ID column.
Column Temp. 35 °CEnhances efficiency and reproducibility by minimizing viscosity fluctuations.
Detection 294 nm[6]An absorbance maximum for Levofloxacin, providing high sensitivity for both the API and its impurities.
Injection Vol. 10 µLStandard volume for achieving good peak shape and sensitivity.
Run Time Approx. 30 minutesSufficient to elute the parent compound and all relevant impurities.
Preparation of Solutions
  • Diluent: Mobile Phase.

  • Standard Solution: Prepare a solution of USP Levofloxacin Reference Standard (RS) at a concentration of approximately 0.1 mg/mL in Diluent.

  • This compound Reference Standard: If available, prepare a stock solution at 0.1 mg/mL. If not, it must be generated via forced degradation (see Protocol 4.4).

  • Sample Solution (for Stability Study): Prepare the drug product (e.g., crushed tablets, diluted injection) in Diluent to achieve a nominal Levofloxacin concentration of 0.1 mg/mL. Filter through a 0.45 µm PVDF filter.

  • System Suitability Solution (SSS): Spike the Standard Solution with known impurities, including this compound, at the specification limit (e.g., 0.2%).

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a self-validating step.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0 for the Levofloxacin peakEnsures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000 for the Levofloxacin peakDemonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicate injections of StandardConfirms injection precision and system stability.
Resolution (Rs) Rs ≥ 2.0 between Levofloxacin and this compoundCRITICAL: Ensures baseline separation for accurate quantification of the impurity.
Protocol for Forced Degradation

This protocol is foundational for demonstrating the method's stability-indicating nature. It ensures that if this compound (or any other degradant) forms, it can be detected without interference.

  • Prepare Samples: Use a 1.0 mg/mL solution of Levofloxacin for all stress conditions.[7]

  • Acid Hydrolysis: Add 1N HCl and reflux for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1N NaOH and reflux for 4 hours. Cool and neutralize with 1N HCl.[14]

  • Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[15]

  • Analysis: Dilute all stressed samples to the target concentration and analyze using the HPLC method. The peak purity of the Levofloxacin peak should be evaluated using a PDA detector to confirm no co-eluting degradants. The formation of this compound is expected primarily under photolytic and thermal stress.

Method Validation Summary

The HPLC method must be validated according to ICH Q2(R1) guidelines. The table below summarizes key validation parameters and typical acceptance criteria, which serve as a self-validating system for the protocol's trustworthiness.

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of Levofloxacin and this compound in blank, placebo, and stressed samples. Resolution > 2.0.
Linearity Correlation coefficient (r²) ≥ 0.999 for this compound from LOQ to 150% of the specification limit.
Accuracy (% Recovery) 90.0% - 110.0% for this compound spiked into the sample matrix at three concentration levels.
Precision (%RSD) Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 10.0%.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10. Precision at LOQ level should be acceptable.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%).

Visualized Workflows and Relationships

Diagrams provide a clear, high-level overview of the experimental and logical processes involved in stability testing.

G cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application FD Forced Degradation (Acid, Base, Peroxide, Heat, Light) ID Identify Degradation Products (e.g., Descarboxyl-LVX) FD->ID Opt Optimize HPLC Method (Column, Mobile Phase, pH) ID->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob SS Routine Stability Study (ICH Q1A Conditions) Rob->SS QC QC Batch Release Rob->QC

Caption: Workflow for Stability-Indicating Method Development and Application.

G API Levofloxacin (API) Impurity This compound (Degradation Product) API->Impurity Degrades Under Stress (e.g., Light) Method Validated HPLC Method (Stability-Indicating) API->Method Is Separated & Assayed By Impurity->Method Is Separated & Detected By RefStd Reference Standard (Pure Impurity) RefStd->Method Used for Identification & Calibration Result Accurate Quantification (% Impurity) Method->Result Yields

Caption: Logical Relationship of Components in Impurity Analysis.

Conclusion and Expert Insights

The effective monitoring of this compound is a critical task in ensuring the quality and safety of Levofloxacin drug products. The formation of this impurity is a direct indicator of product degradation, particularly under photolytic stress. The provided HPLC protocol is designed to be a self-validating system; successful execution of the system suitability and method validation steps provides inherent trust in the generated data.

Field-Proven Insight: While pharmacopeial methods exist for Levofloxacin impurities, they may not always be optimized for specific degradation products like this compound.[1][16] It is imperative for analytical laboratories to perform their own forced degradation studies on their specific formulations. Excipient interactions can sometimes lead to unexpected degradation pathways or chromatographic interferences that are not predicted by testing the drug substance alone. This application note provides the framework to develop a method that is truly stability-indicating for the final drug product.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Levofloxacin and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of levofloxacin and its process-related and degradation impurities. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing of levofloxacin in both bulk drug substance and finished pharmaceutical products.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development strategy, the complete validation protocol, and the interpretation of results.

Introduction: The Imperative of Impurity Profiling for Levofloxacin

Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5] Its therapeutic efficacy and safety are paramount, and the presence of impurities, even at trace levels, can potentially impact these critical attributes. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and drug products.[6][7] Therefore, a robust and reliable analytical method for the separation, identification, and quantification of levofloxacin impurities is a cornerstone of its pharmaceutical development and manufacturing.

The primary objective of this work was to develop a single, isocratic HPLC method capable of separating levofloxacin from its known process impurities and potential degradation products that may arise during manufacturing, storage, or under stress conditions. This stability-indicating nature of the method is crucial for assessing the drug's shelf-life and ensuring patient safety.[8]

Method Development: A Rationale-Driven Approach

The development of a successful analytical method is a systematic process, guided by the physicochemical properties of the analyte and its impurities, as well as the intended purpose of the method.

Selection of Chromatographic Conditions

A reversed-phase HPLC method was chosen due to its versatility and wide applicability in pharmaceutical analysis for separating compounds with varying polarities.

  • Column: An Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm) was selected to provide excellent resolution and peak shape for the polar and non-polar impurities of levofloxacin.[4]

  • Mobile Phase: A mobile phase consisting of a buffer and an organic modifier is essential for achieving optimal separation in reversed-phase chromatography. After evaluating various buffer systems and organic solvents, a mobile phase composed of a buffer (8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water) and methanol in a 70:30 v/v ratio was found to provide the best separation of all known impurities from the main levofloxacin peak.[4] The use of this specific buffer system aids in improving the peak shape and resolution of certain impurities.

  • Detection: Levofloxacin and its chromophoric impurities exhibit significant UV absorbance. A detection wavelength of 340 nm was chosen as it provides adequate sensitivity for both the API and its related substances.[4]

  • Flow Rate and Column Temperature: A flow rate of 0.7 mL/min and a column temperature of 42°C were optimized to achieve a reasonable run time of 60 minutes while maintaining good resolution between critical peak pairs.[4]

Forced Degradation Studies: Establishing Stability-Indicating Capability

To ensure the developed method is stability-indicating, forced degradation studies were performed on levofloxacin to generate potential degradation products. These studies are a critical component of method development and are recommended by ICH guidelines.[8][9] Levofloxacin was subjected to the following stress conditions:

  • Acid Hydrolysis: 1N HCl at 80°C for 2 hours.

  • Base Hydrolysis: 1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies demonstrated that the method could effectively separate the degradation products from the intact levofloxacin peak, confirming its stability-indicating nature.[1][8] Significant degradation was observed under oxidative and acidic conditions.[1]

Method Validation: Ensuring Reliability and Robustness

The developed HPLC method was rigorously validated according to the ICH Q2(R1) guidelines.[3][10][11] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

System Suitability

Before commencing the validation experiments, a system suitability test was performed to ensure the chromatographic system was operating correctly. The acceptance criteria were as follows:

  • Tailing factor for the levofloxacin peak: Not more than 1.8.[4]

  • Theoretical plates for the levofloxacin peak: Not less than 2000.

  • Relative standard deviation (RSD) for replicate injections of the standard solution: Not more than 2.0%.[4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[12] The specificity of the method was demonstrated by:

  • Injecting a blank (diluent) and a placebo solution: No interfering peaks were observed at the retention time of levofloxacin or its known impurities.

  • Analyzing the stressed samples from the forced degradation study: The method was able to resolve all degradation products from the levofloxacin peak. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the levofloxacin peak in the presence of its degradants.[1]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

Linearity was established by preparing a series of solutions of levofloxacin and its impurities at different concentrations, typically from the LOQ to 150% of the specification limit for each impurity.[1] The calibration curves were constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was calculated.

Table 1: Linearity Data for Levofloxacin and its Impurities

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Levofloxacin0.5 - 7.5> 0.999
Impurity A0.1 - 1.5> 0.999
Impurity B0.1 - 1.5> 0.999
Impurity C0.1 - 1.5> 0.999
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] Accuracy was determined by performing recovery studies. A known amount of each impurity was spiked into a sample solution of levofloxacin at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was then calculated.

Table 2: Accuracy (Recovery) Data

ImpuritySpiked LevelMean Recovery (%)% RSD
Impurity A50%99.50.8
100%100.20.6
150%99.80.7
Impurity B50%98.91.1
100%99.50.9
150%100.50.8
Impurity C50%101.20.5
100%100.80.4
150%101.50.6

The acceptance criteria for recovery are typically between 98.0% and 102.0%.[4]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] Precision was evaluated at two levels:

  • Repeatability (Intra-assay precision): Six replicate injections of a sample solution spiked with impurities at the 100% level were analyzed on the same day, by the same analyst, and on the same instrument. The %RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument to assess the effect of random events on the precision of the method.[3]

Table 3: Precision Data

ImpurityRepeatability (% RSD)Intermediate Precision (% RSD)
Impurity A< 1.0< 1.5
Impurity B< 1.0< 1.5
Impurity C< 1.0< 1.5

The acceptance criterion for precision is a %RSD of not more than 5.0% for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] LOD and LOQ were determined based on the signal-to-noise ratio method, where the LOD is typically 3:1 and the LOQ is 10:1.[4]

Table 4: LOD and LOQ Values

AnalyteLOD (µg/mL)LOQ (µg/mL)
Levofloxacin0.0150.046
Impurity A0.0140.044
Impurity B0.0040.013
Impurity C0.0070.022
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] The robustness of the method was evaluated by intentionally varying the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

  • pH of the buffer (± 0.2 units)

The system suitability parameters were checked under each varied condition, and no significant impact on the resolution or quantification was observed, demonstrating the robustness of the method.

Experimental Protocols

Preparation of Solutions
  • Diluent: Mobile phase.[4]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of levofloxacin reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity reference standard in the diluent.

  • Sample Solution: Accurately weigh and dissolve the levofloxacin sample (API or crushed tablets) in the diluent to obtain a final concentration of approximately 1 mg/mL.

Chromatographic System
  • Instrument: HPLC system with a UV detector.

  • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Buffer:Methanol (70:30 v/v).[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Column Temperature: 42°C.[4]

  • Detection Wavelength: 340 nm.[4]

  • Injection Volume: 25 µL.[4]

Visualizations

Workflow for Method Development and Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Literature_Review Literature Review & Physicochemical Properties Initial_Screening Initial Screening (Column, Mobile Phase) Literature_Review->Initial_Screening Optimization Method Optimization (Gradient, Flow Rate, Temp) Initial_Screening->Optimization Forced_Degradation Forced Degradation Studies Optimization->Forced_Degradation Final_Method Finalized Analytical Method Forced_Degradation->Final_Method Specificity Specificity Final_Method->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Workflow of Analytical Method Development and Validation.

Interrelationship of Validation Parameters

G cluster_core Core Performance Characteristics cluster_quantitative Quantitative Performance cluster_limit Limit & Reliability Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOQ Limit of Quantitation Range->LOQ LOD Limit of Detection LOQ->LOD

Caption: Logical Relationship Between Validation Parameters.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the determination of levofloxacin and its impurities has been successfully developed and validated in accordance with ICH guidelines. The method is suitable for routine quality control analysis of levofloxacin in bulk drug and pharmaceutical dosage forms, as well as for stability studies. The comprehensive protocols and validation data presented in this application note provide a valuable resource for analytical laboratories involved in the quality assessment of levofloxacin.

References

Application Note: A Robust LC-MS/MS Method for the Ultrasensitive Quantification of Descarboxyl Levofloxacin in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the trace level detection and quantification of Descarboxyl Levofloxacin, a potential degradation impurity of the broad-spectrum antibiotic, Levofloxacin. The developed protocol is tailored for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure to ensure the safety and quality of Levofloxacin drug products. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection, followed by a comprehensive validation protocol adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Impurity Profiling

Levofloxacin, the S-(-) isomer of ofloxacin, is a fluoroquinolone antibiotic with extensive clinical use.[1] During its synthesis, formulation, and storage, various impurities can emerge through degradation pathways such as oxidation, hydrolysis, or photolysis.[2][3][4] One such critical degradation product is this compound. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[5][6] Therefore, regulatory bodies worldwide mandate stringent control over these impurities.[7][8][9][10]

This compound is formed via a decarboxylation reaction under acidic conditions or light exposure.[6] Its structural similarity to the parent drug necessitates a highly selective analytical technique for accurate quantification. LC-MS/MS stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity for trace-level analysis in complex pharmaceutical matrices.[11][12] This note provides a comprehensive, field-proven protocol for this analytical challenge.

Experimental Workflow: A Systematic Approach

The analytical workflow is designed for efficiency and robustness, ensuring reproducible results. The key stages are outlined below.

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Standard_Prep Standard Preparation LC_Separation Chromatographic Separation Standard_Prep->LC_Separation Sample_Prep Sample Extraction Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Method_Validation Method Validation (ICH Q2(R2)) Data_Acquisition->Method_Validation

Figure 1: A high-level overview of the analytical workflow.

Materials and Reagents
  • Levofloxacin Reference Standard (USP grade)

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Standard and Sample Preparation Protocol

Rationale: The goal of sample preparation is to efficiently extract this compound from the drug matrix while minimizing interferences. A simple "dilute-and-shoot" approach is often feasible for drug substance analysis, while a protein precipitation or solid-phase extraction (SPE) may be necessary for formulated products to reduce matrix effects.[13][14]

Step-by-Step Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This serves as the primary stock solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Levofloxacin Drug Substance):

    • Accurately weigh 100 mg of the Levofloxacin drug substance.

    • Dissolve in 10 mL of the mobile phase.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Method Parameters

Rationale: The chromatographic method is optimized to achieve a sharp peak shape for this compound and to resolve it from the parent Levofloxacin peak and other potential impurities. The mass spectrometric parameters are selected to ensure maximum sensitivity and specificity through Multiple Reaction Monitoring (MRM).

Liquid Chromatography Conditions
ParameterCondition
LC System High-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
MRM Transitions This compound: m/z 318.2 → 262.1 (Quantifier), 318.2 → 218.1 (Qualifier)
Collision Energy Optimized for each transition

Note: The m/z of 318.2 for this compound has been previously reported.[3][15]

Method Validation: Ensuring Trustworthiness

A comprehensive method validation was performed in accordance with ICH Q2(R2) guidelines to ensure the reliability of the analytical data.[16]

Method_Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Method_Validation Method Validation Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Method_Validation->Sensitivity Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness

Figure 2: Interrelation of key method validation parameters.

Validation Results Summary
Validation ParameterResultAcceptance Criteria (as per ICH)[16][17][18]
Linearity (r²) > 0.999r² ≥ 0.99
Range 0.1 - 100 ng/mLDefined by linearity, accuracy, and precision
Limit of Detection (LOD) 0.03 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.1 ng/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98.5% - 101.2%80% - 120% for trace impurities
Precision (% RSD) < 5%≤ 15% for trace impurities
Specificity No interference observed at the retention time of the analyteAnalyte peak is well-resolved from other components
Robustness No significant impact on results with minor variations in method parametersConsistent results with intentional small changes

Conclusion

The LC-MS/MS method presented in this application note provides a robust, sensitive, and selective solution for the trace level detection of this compound. The detailed protocol and comprehensive validation ensure that this method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The high sensitivity of this method allows for the confident monitoring of this impurity at levels that meet and exceed stringent regulatory requirements.

References

Capillary Electrophoresis for the Analysis of Levofloxacin and its Impurities: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical note presents a comprehensive guide to the development and application of Capillary Electrophoresis (CE) for the quality control of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] We delve into the fundamental principles of CE and provide detailed, step-by-step protocols for both the achiral separation of Levofloxacin from its process-related impurities and the critical chiral purity analysis to quantify its inactive enantiomer, Dextrofloxacin. The methodologies described herein are designed to be robust, efficient, and compliant with pharmaceutical quality standards, offering a high-resolution alternative to traditional chromatographic techniques. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative for Levofloxacin Purity

Levofloxacin is the pure (S)-(-)-enantiomer of the racemic drug Ofloxacin.[2] Its stereospecificity is crucial, as the antibacterial activity resides almost exclusively in the S-isomer, which is over 100 times more potent than its (R)-isomer counterpart, Dextrofloxacin.[3][4] The presence of the R-enantiomer or other process-related impurities can compromise the drug's efficacy and safety.[5] Therefore, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over both chiral and achiral impurities.[6][7][8]

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for pharmaceutical analysis due to its high separation efficiency, rapid analysis times, minimal solvent consumption, and versatility.[5][9] Unlike High-Performance Liquid Chromatography (HPLC), which relies on partitioning between a mobile and stationary phase, CE separates analytes based on their differential migration in an electric field, governed by their charge-to-size ratio.[10] This fundamental difference in separation mechanism makes CE an excellent orthogonal technique for impurity profiling.[5]

This guide provides two detailed protocols:

  • Protocol 1: A Capillary Zone Electrophoresis (CZE) method for the simultaneous determination of Levofloxacin and its achiral impurities.

  • Protocol 2: A Chiral CE method using a cyclodextrin selector for the baseline separation of Levofloxacin from its enantiomeric impurity, Dextrofloxacin.

Principle of Separation: Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis is the simplest and most common mode of CE.[5] The separation is conducted in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).

The Causality Behind the Method:

  • Surface Charge: When a voltage is applied across the capillary, the inner wall, composed of silanol (Si-OH) groups, becomes negatively charged (SiO-) at pH values above ~3.[10]

  • Electroosmotic Flow (EOF): This negative charge attracts cations from the BGE, forming a double layer. When the voltage is applied, these hydrated cations migrate towards the cathode, dragging the bulk solution with them. This bulk flow is known as the Electroosmotic Flow (EOF).[10]

  • Analyte Migration: Levofloxacin and its impurities are amphoteric molecules. By selecting a BGE with a specific pH, we can control their net charge.

    • Cations (positively charged) are attracted to the cathode and move faster than the EOF.

    • Anions (negatively charged) are attracted to the anode but are swept towards the cathode by the strong EOF, eluting last.

    • Neutral molecules move at the same velocity as the EOF.

  • Separation: The separation of analytes is achieved because each species has a unique electrophoretic mobility (dependent on its charge and hydrodynamic radius) superimposed on the EOF. This results in different total migration velocities and, consequently, different detection times.[5][10]

Protocol 1: Achiral Impurity Profiling by CZE

This protocol is designed for the routine quality control of Levofloxacin drug substance, assessing its purity against known related substances.

Instrumentation and Materials
  • Instrumentation: Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).

  • Capillary: Uncoated fused-silica capillary, 50 µm I.D., ~60 cm total length (~50 cm effective length).

  • Reagents:

    • Sodium Phosphate, Monobasic (NaH₂PO₄)

    • Sodium Tetraborate (Borax, Na₂B₄O₇·10H₂O)

    • Sodium Hydroxide (NaOH) and Phosphoric Acid (H₃PO₄) for pH adjustment.

    • HPLC-grade Water.

    • Levofloxacin Reference Standard (RS) and impurity standards (e.g., Levofloxacin Related Compound A, C).

Step-by-Step Methodology
  • BGE Preparation (25 mM Phosphate-Borate Buffer, pH 8.9):

    • Rationale: A moderately alkaline pH ensures that the carboxylic acid group of Levofloxacin and its impurities is deprotonated (negatively charged), while the piperazinyl nitrogen atoms are variably protonated, providing unique charge states for separation. The EOF is also robust at this pH.

    • Accurately weigh and dissolve reagents to prepare a solution containing 25 mM Tris(hydroxymethyl)aminomethane and 15 mM sodium tetraborate.[11]

    • Adjust the pH to 8.9 ± 0.1 using phosphoric acid or sodium hydroxide.

    • Filter the BGE through a 0.45 µm filter before use.

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Levofloxacin RS into a 50 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the Levofloxacin sample.

    • Note: Protect solutions from light as Levofloxacin can be light-sensitive.[12]

  • Instrument Setup and Capillary Conditioning:

    • Rationale: Proper conditioning is critical to ensure a stable capillary surface and reproducible EOF, leading to consistent migration times.

    • Install the capillary.

    • New Capillary Flush: 1 M NaOH (20 min), 0.1 M NaOH (20 min), Water (10 min), BGE (30 min).[13]

    • Pre-run Conditioning (between injections): 0.1 M NaOH (2 min), Water (2 min), BGE (5 min).

  • CE Separation Parameters:

    • A summary of the instrumental conditions is provided in Table 1.

Table 1: Instrumental Conditions for Achiral Analysis

ParameterValueRationale
Capillary Uncoated Fused-Silica, 50 µm I.D., 60 cm total lengthStandard dimension for good efficiency and heat dissipation.
BGE 25 mM Phosphate-Borate Buffer, pH 8.9Provides optimal ionization state for analytes and a stable EOF.[11]
Applied Voltage +25 kVHigh voltage provides fast analysis and high efficiency.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Injection Hydrodynamic, 50 mbar for 5 secondsPrecise and reproducible sample introduction.
Detection UV, 294 nmWavelength of high absorbance for Levofloxacin and its impurities.[14]
Data Analysis and System Suitability
  • Identification: Identify impurities in the sample electropherogram by comparing their migration times with those of the available impurity standards.

  • Quantification: Calculate the percentage of each impurity using the area normalization method.

  • System Suitability:

    • Resolution (Rs): The resolution between Levofloxacin and the closest eluting impurity peak should be ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for the Levofloxacin peak should be between 0.8 and 1.5.

    • Repeatability: The relative standard deviation (%RSD) for the migration time and peak area of Levofloxacin from six replicate injections should be ≤ 2.0%.[11]

Protocol 2: Chiral Purity Analysis by CE

This protocol uses a chiral selector added to the BGE to resolve the enantiomers of Ofloxacin (Levofloxacin and Dextrofloxacin).

Principle of Chiral Separation with Cyclodextrins
  • Chiral Selector: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are chiral themselves due to the glucose units that form them.

  • Mechanism of Separation:

    • The enantiomers (Levofloxacin and Dextrofloxacin) form transient diastereomeric inclusion complexes with the CD in the BGE.[3][4]

    • The stability of these complexes differs slightly for each enantiomer due to stereochemical differences in how they "fit" into the chiral CD cavity.

    • This difference in complex stability leads to different average mobilities for the enantiomers during electrophoresis, enabling their separation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective selector for this purpose.[3]

Step-by-Step Methodology
  • BGE Preparation (50 mM Phosphate Buffer, pH 4.0, with 15 mM HP-β-CD):

    • Rationale: An acidic pH is often optimal for chiral separations of fluoroquinolones with CDs.[15] At this pH, the analytes are cationic, and interactions with the CD are favorable.

    • Prepare a 50 mM Sodium Phosphate buffer and adjust the pH to 4.0 ± 0.1 with phosphoric acid.

    • Accurately weigh and dissolve the required amount of HP-β-CD to achieve a final concentration of 15 mM.

    • Filter the BGE through a 0.45 µm filter.

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Prepare a solution of Ofloxacin RS (which contains both enantiomers) or a solution of Levofloxacin RS spiked with a known amount of Dextrofloxacin (e.g., 0.5%).

    • Sample Solution (0.5 mg/mL): Prepare the Levofloxacin sample as described previously.

  • Instrument Setup and Capillary Conditioning:

    • Follow the same conditioning procedure as in Protocol 1.

  • Chiral CE Separation Parameters:

    • A summary of the instrumental conditions is provided in Table 2.

Table 2: Instrumental Conditions for Chiral Analysis

ParameterValueRationale
Capillary Uncoated Fused-Silica, 50 µm I.D., 60 cm total lengthStandard dimension provides good resolution.
BGE 50 mM Phosphate Buffer, pH 4.0, containing 15 mM HP-β-CDAcidic pH and CD concentration are optimized for enantioseparation.[3][15]
Applied Voltage +20 kVA slightly lower voltage can improve resolution in complex separations.
Temperature 20 °CLower temperature can enhance complex stability and improve resolution.
Injection Hydrodynamic, 50 mbar for 5 secondsPrecise and reproducible sample introduction.
Detection UV, 294 nmWavelength of high absorbance.[14]
Data Analysis and System Suitability
  • Identification: The (R)-enantiomer (Dextrofloxacin) typically migrates before the (S)-enantiomer (Levofloxacin).

  • Quantification: Calculate the percentage of the (R)-enantiomer in the Levofloxacin sample using the area normalization method.

  • System Suitability:

    • Resolution (Rs): The resolution between the Dextrofloxacin and Levofloxacin peaks should be ≥ 1.5.

    • Repeatability: The %RSD for the migration time of Levofloxacin should be ≤ 2.0%.

Method Validation and Performance

Any analytical method intended for QC purposes must be validated according to ICH guidelines. A validated CE method for Levofloxacin should demonstrate acceptable performance for the following parameters.[9]

Table 3: Typical Method Validation Parameters

ParameterSpecificationPurpose
Specificity No interference from blank or placebo at the migration time of analytes.Ensures the method is selective for the analytes of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct relationship between concentration and response.
Accuracy % Recovery typically between 98.0% and 102.0%.Shows how close the measured value is to the true value.[11]
Precision Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 3.0%.Measures the degree of scatter between a series of measurements.[11][16]
LOD/LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.Defines the lowest concentration that can be reliably detected and quantified.[16]
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., pH ±0.2, Voltage ±2 kV).Indicates the method's reliability during normal usage.

Workflow and Visualization

The general workflow for the CE analysis of Levofloxacin is outlined below.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep BGE Preparation (Buffer +/- Chiral Selector) Condition Capillary Conditioning (NaOH, H2O, BGE) BGE_Prep->Condition Sample_Prep Standard & Sample Preparation (0.5 mg/mL) Inject Hydrodynamic Injection (50 mbar, 5s) Sample_Prep->Inject Condition->Inject Separate Electrophoretic Separation (+20 to +25 kV) Inject->Separate Detect UV Detection (294 nm) Separate->Detect Integrate Peak Integration & Identification Detect->Integrate SST System Suitability Test (Rs, Tf, %RSD) Integrate->SST Quantify Impurity Quantification (% Area) SST->Quantify Report Generate Report Quantify->Report

Caption: General workflow for Levofloxacin analysis by Capillary Electrophoresis.

The principle of chiral separation is based on the differential interaction between enantiomers and a chiral selector.

Chiral_Separation CS HP-β-CD (Chiral Selector) Levo Levofloxacin (S-enantiomer) Complex_Levo [Levo-CD] Complex (More Stable) Levo->Complex_Levo Stronger Interaction Dextro Dextrofloxacin (R-enantiomer) Complex_Dextro [Dextro-CD] Complex (Less Stable) Dextro->Complex_Dextro Weaker Interaction Complex_Levo->p1 Slower Migration Complex_Dextro->p2 Faster Migration

Caption: Principle of chiral separation using a cyclodextrin selector.

Conclusion

Capillary Electrophoresis provides a highly efficient, rapid, and orthogonal approach for the comprehensive quality control of Levofloxacin. The CZE and chiral CE methods detailed in this application note are robust, require minimal sample and solvent, and can be readily validated and implemented in a pharmaceutical laboratory setting. By leveraging the unique separation principles of CE, analytical scientists can ensure the purity, potency, and safety of Levofloxacin drug products with high confidence.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Descarboxyl Levofloxacin Formation in Levofloxacin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Levofloxacin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the critical impurity, Descarboxyl Levofloxacin. We will delve into the mechanistic understanding of its formation and provide actionable strategies to control its presence during your synthesis and purification processes.

Introduction: The Challenge of this compound

Levofloxacin, a third-generation fluoroquinolone antibiotic, is the pure S-(-)-enantiomer of ofloxacin.[1] Its synthesis is a well-established process, but like many multi-step syntheses, it is prone to the formation of impurities. One of the most common process-related impurities is this compound (Figure 1), which can arise during the synthesis and purification of the active pharmaceutical ingredient (API).[2] The presence of this impurity is a critical quality attribute that must be carefully controlled to meet regulatory standards.

Figure 1: Chemical Structures of Levofloxacin and this compound

G cluster_levofloxacin Levofloxacin cluster_descarboxyl This compound levo descarboxyl

This guide will address frequently asked questions and provide troubleshooting protocols to help you minimize the formation of this compound.

Frequently Asked Questions (FAQs)

Q1: At what stage of the Levofloxacin synthesis is this compound most likely to form?

A1: this compound is primarily formed during the final steps of the synthesis, particularly during the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid with N-methylpiperazine, and during subsequent work-up and purification steps.[2][5] The harsh reaction conditions, such as high temperatures and extreme pH, can promote the decarboxylation of the C-3 carboxylic acid group.

Q2: What are the key process parameters that influence the rate of this compound formation?

A2: The formation of this compound is significantly influenced by the following parameters:

  • Temperature: Elevated temperatures can provide the necessary activation energy for the decarboxylation reaction to occur.[6][7]

  • pH: Both strongly acidic and strongly basic conditions can catalyze the removal of the carboxyl group. Levofloxacin is most stable around a neutral pH.[8][9][10]

  • Reaction Time: Prolonged reaction times at elevated temperatures increase the likelihood of impurity formation.

  • Solvent: The choice of solvent can influence the stability of Levofloxacin. Polar aprotic solvents are common, but their properties can affect the reaction.

Q3: How does pH specifically affect the stability of Levofloxacin and lead to decarboxylation?

A3: Levofloxacin is an amphoteric compound with two pKa values, one for the carboxylic acid and one for the piperazinyl group.[11] In strongly acidic conditions (low pH), the carboxylic acid group is protonated, which can weaken the C-C bond and facilitate the loss of carbon dioxide. Conversely, in strongly basic conditions (high pH), the formation of a carboxylate anion can also lead to instability, particularly at high temperatures. Studies on the photodegradation of Levofloxacin have shown that its stability is pH-dependent, with the molecule being more stable around a neutral pH of 7.[8][9]

Q4: What analytical methods are recommended for detecting and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the detection and quantification of this compound and other impurities in Levofloxacin.[12][13][14] HPLC coupled with mass spectrometry (HPLC-MS) can be used for the definitive identification of degradation products.[15] The United States Pharmacopeia (USP) provides a standardized HPLC method for the analysis of Levofloxacin and its organic impurities.[16]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the formation of this compound.

Issue 1: High levels of this compound detected after the condensation reaction.

Troubleshooting Workflow: High Impurity Levels Post-Condensation

G cluster_params Investigate Process Parameters cluster_actions Corrective Actions start High this compound (Post-Condensation) temp Was the reaction temperature exceeded? start->temp time Was the reaction time prolonged? temp->time No reduce_temp Optimize and strictly control reaction temperature. temp->reduce_temp Yes ph Was the pH outside the optimal range? time->ph No reduce_time Monitor reaction progress (e.g., by HPLC) and quench promptly. time->reduce_time Yes control_ph Implement in-process pH control. Use appropriate buffering agents. ph->control_ph Yes end_node Reduced Descarboxyl Levofloxacin Levels ph->end_node No (Further Investigation Needed) reduce_temp->end_node reduce_time->end_node control_ph->end_node

Root Causes & Solutions:

Potential Cause Underlying Mechanism Recommended Action
Excessive Reaction Temperature High temperatures provide the activation energy for decarboxylation. Thermal decomposition studies show Levofloxacin degradation at elevated temperatures.[6][7]Carefully control the reaction temperature within the validated range. Implement robust temperature monitoring and control systems.
Prolonged Reaction Time The longer the exposure to harsh conditions, the greater the extent of impurity formation.Monitor the reaction progress using in-process controls (e.g., HPLC). Quench the reaction as soon as the desired conversion is achieved.
Inappropriate pH Extreme pH values (either highly acidic or basic) can catalyze the decarboxylation reaction.[3][8]Maintain the reaction mixture at a neutral or slightly basic pH. The use of a suitable base to neutralize the HF generated during the reaction is crucial.
Experimental Protocol: Optimizing the Condensation Reaction
  • Setup: In a clean and dry reactor, charge (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid and a suitable solvent (e.g., DMSO).

  • Base Addition: Add N-methylpiperazine and a suitable base (e.g., an organic base like triethylamine or an inorganic base like potassium carbonate) to neutralize the in-situ generated hydrofluoric acid.

  • Temperature Control: Heat the reaction mixture to the optimized temperature (typically in the range of 80-120°C, but this should be determined experimentally for your specific process). Maintain the temperature with a precision of ±2°C.

  • In-Process Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze by HPLC to monitor the consumption of the starting material and the formation of Levofloxacin and this compound.

  • Reaction Completion: Once the reaction is deemed complete (based on IPC results), proceed with the work-up without delay.

Issue 2: Increased levels of this compound during work-up and isolation.

Root Causes & Solutions:

Potential Cause Underlying Mechanism Recommended Action
pH excursions during work-up Acidic or basic washes to remove unreacted starting materials or by-products can create conditions favorable for decarboxylation.Neutralize the reaction mixture to a pH of 7.0-7.5 before extraction. Use buffered solutions for washing where possible.
High temperatures during solvent distillation Prolonged exposure to high temperatures during solvent removal can lead to thermal degradation.Use vacuum distillation to remove solvents at a lower temperature. Ensure the product is not held at elevated temperatures for extended periods.
Inappropriate crystallization solvent The choice of solvent can affect the stability of Levofloxacin.Crystallize Levofloxacin from a solvent system known to provide good stability, such as ethanol/water or acetonitrile/water mixtures.[2]
Experimental Protocol: Optimized Work-up and Crystallization
  • Quenching and pH Adjustment: After the reaction is complete, cool the reaction mixture to room temperature. Add water and adjust the pH to 7.0-7.5 using a suitable acid or base.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Solvent Removal: Concentrate the organic layer under reduced pressure at a temperature not exceeding 50°C.

  • Crystallization: Dissolve the crude Levofloxacin in a minimal amount of a suitable hot solvent mixture (e.g., 90% ethanol). Cool the solution slowly to induce crystallization.

  • Isolation and Drying: Filter the crystallized product, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.[5]

Logical Relationship: Factors Influencing this compound Formation

G cluster_causes Primary Causes cluster_stages Process Stages impurity This compound Formation condensation Condensation Reaction impurity->condensation workup Work-up & Isolation impurity->workup temp High Temperature temp->impurity ph Extreme pH (Acidic or Basic) ph->impurity time Prolonged Reaction/ Work-up Time time->impurity

By carefully controlling the key process parameters of temperature, pH, and reaction time, and by implementing robust in-process monitoring, the formation of this compound can be effectively minimized, leading to a higher quality and purer final product.

References

Technical Support Center: Troubleshooting Peak Tailing for Descarboxyl Levofloxacin in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Descarboxyl Levofloxacin. As a common impurity or metabolite of Levofloxacin, achieving a symmetrical peak shape is critical for accurate quantification and method validation. This Q&A-based guide provides in-depth troubleshooting strategies, explaining the scientific rationale behind each step to empower you to solve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing? What is the primary cause?

A1: Peak tailing for this compound, a basic compound, in reversed-phase HPLC is most often caused by undesirable secondary interactions between the analyte and the stationary phase.[1][2] The core issue lies in the chemistry of the column and the analyte itself.

  • Analyte Structure: this compound, like its parent compound Levofloxacin, contains basic amine functional groups (specifically, a piperazinyl group).[2][3] At typical mobile phase pH ranges, these groups can be protonated, carrying a positive charge.

  • Stationary Phase Interactions: Standard silica-based C18 columns, while primarily hydrophobic, have residual silanol groups (Si-OH) on their surface.[1][4] These silanol groups are acidic (pKa ~3.8-4.2) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[5] The positively charged analyte then interacts with these negatively charged silanol sites via a strong ionic attraction.

This secondary ionic interaction is much stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer on the column, which results in a skewed or "tailing" peak.[1][6] This phenomenon is a classic example of a mixed-mode retention mechanism (hydrophobic and ionic) where a single, ideal mechanism is desired.[1][4]

Q2: My chromatogram shows tailing only for the this compound peak, while other non-basic compounds look symmetrical. What does this indicate?

A2: This is a critical diagnostic observation. If only basic compounds like this compound are tailing, it strongly points to a specific chemical interaction with the stationary phase, rather than a system-wide mechanical issue.[2] The likely culprits are the silanol interactions described in Q1. Systemic problems like extra-column volume or a column void would typically affect all peaks in the chromatogram, often more severely for earlier eluting peaks.[7][8]

Your troubleshooting should, therefore, focus on mitigating these specific chemical interactions. This can be achieved by modifying the mobile phase chemistry or selecting a more suitable HPLC column.

Troubleshooting Workflow: A Step-by-Step Guide

To systematically address the issue, follow this troubleshooting workflow. The diagram below outlines the logical progression from identifying the problem to implementing a robust solution.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH Optimal (e.g., < 4)? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_buffer Is Buffer Adequate? check_ph->check_buffer Yes resolved Peak Shape Acceptable (Tf <= 1.5) adjust_ph->resolved adjust_buffer Optimize Buffer (Type & Concentration) check_buffer->adjust_buffer No check_column Is the Column Inert? check_buffer->check_column Yes adjust_buffer->resolved new_column Select Base-Deactivated or End-Capped Column check_column->new_column No check_additive Consider Mobile Phase Additive check_column->check_additive Yes new_column->resolved add_tea Add Competing Base (e.g., 0.1% TEA) check_additive->add_tea Yes check_system Review System for Extra-Column Volume check_additive->check_system No, or issue persists add_tea->resolved check_system->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Q3: How exactly do I optimize the mobile phase pH to improve peak shape?

A3: Optimizing the mobile phase pH is the most effective first step. The goal is to suppress the ionization of the problematic silanol groups on the stationary phase.[1][8]

The Mechanism: Silanol groups are acidic. By lowering the mobile phase pH (typically to a range of 2.5 - 4.0), you create an environment rich in protons (H⁺).[2] This high concentration of protons forces the equilibrium of the silanol groups towards their neutral, protonated state (Si-OH). In this state, they are far less likely to engage in strong ionic interactions with the positively charged this compound, dramatically improving peak symmetry.[1][6]

Experimental Protocol: Mobile Phase pH Adjustment
  • Baseline: Prepare your current mobile phase and inject your sample to record the initial tailing factor.

  • Preparation of Acidic Mobile Phase: Prepare a new aqueous mobile phase containing a buffer suitable for low pH, such as 20-25 mM potassium phosphate or 0.1% formic acid.

  • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase to 3.0 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).

  • Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 20-30 column volumes.

  • Analysis: Re-inject your sample and measure the tailing factor.

  • Iteration (if needed): If tailing persists, you can cautiously lower the pH further to ~2.5. Be aware that operating below pH 2.5 can cause hydrolysis and damage to standard silica columns.[7] If low pH is required, ensure you are using a column specifically designed for low-pH stability.[1][9]

Data Presentation: Effect of pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observation
7.02.4Severe Tailing
4.51.8Moderate Tailing
3.01.3Improved Symmetry
2.71.1Symmetrical Peak
Q4: I've adjusted the pH, but the tailing is still not ideal. What's the next step?

A4: If pH adjustment alone is insufficient, the next steps involve optimizing your buffer or using a mobile phase additive.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can more effectively "shield" the analyte from interacting with the residual silanol groups.[8][10] The buffer ions can saturate the stationary phase surface, masking the active sites.[11] This is particularly effective at mid-range pH values.[6]

  • Use a Competing Base: A classic strategy is to add a small amount of a "competing base," such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%.[4][7] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively blocking them from interacting with your larger analyte, this compound.[7] This allows the analyte to elute with a much more symmetrical peak shape. However, be aware that TEA can suppress ionization in mass spectrometry (MS) detectors and is not always MS-friendly.

Q5: When should I consider changing the HPLC column? What should I look for?

A5: You should consider changing the column if mobile phase optimizations fail to resolve the issue or if you are developing a new method and want to prevent the problem proactively.

The Rationale: Modern HPLC columns are designed to minimize these problematic secondary interactions. Choosing the right column is often the most robust long-term solution.[4]

Recommended Column Chemistries:

  • End-Capped Columns: After the primary C18 chains are bonded to the silica, a smaller silylating agent (like trimethylsilyl chloride) is used to "cap" many of the remaining accessible silanol groups.[7] This process, known as end-capping, significantly reduces the number of active sites available to interact with basic analytes.[7][12] Look for columns labeled as "end-capped" or "base-deactivated" (BDS).[7]

  • High-Purity Silica (Type B): Older columns (Type A silica) often had higher levels of metal contaminants (like iron and aluminum) which increased the acidity of nearby silanol groups, worsening tailing.[4] Modern columns are made from high-purity, Type B silica with minimal metal content, leading to inherently better peak shapes for basic compounds.[4]

  • Hybrid Silica Columns: These columns incorporate organic (organosiloxane) and inorganic (silica) materials in their base particle. This hybrid structure offers improved pH stability and reduces silanol activity, making them very versatile for challenging separations of ionizable compounds.[4]

The diagram below illustrates the interaction at the stationary phase level.

Caption: Analyte interaction with standard vs. end-capped silica.

Q6: Could my HPLC system itself be causing the peak tailing?

A6: Yes, although less likely if only specific peaks are tailing. If all peaks in your chromatogram are tailing, you should investigate system-related issues, primarily "extra-column volume" or "dead volume."[7][8]

Extra-column volume refers to any volume the sample passes through outside of the column itself, including injector loops, tubing, and the detector flow cell.[8][13] Excessive volume in these components causes the sample band to spread out before it even reaches the column, leading to broader and often tailing peaks.[12][13]

Quick Checks for Extra-Column Volume:

  • Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005" or ~0.12 mm) and shortest length possible to connect the injector, column, and detector.[12]

  • Fittings: Ensure that all fittings are properly seated and that the tubing is pushed all the way into the port before tightening. A small gap between the end of the tubing and the bottom of the port can create significant dead volume.[8]

  • Column Void: A void or channel can form at the inlet of the column bed over time due to high pressure or pH stress.[6][7] This disrupts the sample flow path and causes peak distortion.[7] If a void is suspected, replacing the column is the best solution.[6]

References

Technical Support Center: Optimizing Mobile Phase for Levofloxacin and Impurity Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of Levofloxacin and its impurities. Levofloxacin, a fluoroquinolone antibiotic, presents a common analytical challenge: ensuring its separation from structurally similar process impurities and degradation products.[1][2] Achieving robust and accurate quantification hinges on the meticulous optimization of the High-Performance Liquid Chromatography (HPLC) mobile phase.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide in-depth, scientifically grounded advice in a direct question-and-answer format, mirroring the troubleshooting process in a real-world laboratory setting.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions that form the basis of method development for Levofloxacin.

Q1: What are the typical starting mobile phase conditions for Levofloxacin HPLC analysis?

A typical starting point for reversed-phase HPLC analysis of Levofloxacin is a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3] A common initial mobile phase composition might be a mixture of phosphate or acetate buffer (pH 2.5-3.5) and acetonitrile in a ratio of approximately 80:20 (v/v).[4] The United States Pharmacopeia (USP) monograph for Levofloxacin, for instance, describes a method using a buffer containing ammonium acetate, cupric sulfate, and L-isoleucine mixed with methanol.[5][6]

Q2: Why is pH a critical parameter for the separation of Levofloxacin and its impurities?

The pH of the mobile phase is arguably the most critical parameter because Levofloxacin and many of its impurities are ionizable compounds.[7] Levofloxacin has a carboxylic acid group (pKa ≈ 5.5-6.0) and a piperazine moiety (pKa ≈ 8.0), meaning its charge state is highly dependent on pH.[7][8] Operating at a low pH (e.g., pH 2.5-3.5) ensures that the carboxylic acid group is protonated (neutral) and the piperazine amine groups are protonated (positively charged). This consistent ionization state minimizes peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase and provides stable retention.[9][10] Small changes in pH near the pKa of an analyte can lead to significant shifts in retention time and poor peak shape.[11]

Q3: What are the most common organic modifiers and buffers used, and why?

  • Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most widely used organic modifiers.[12] Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography, leading to shorter retention times.[13] It also has lower viscosity, resulting in lower backpressure, and a lower UV cutoff, which is beneficial for detection at low wavelengths.[12] Methanol, a protic solvent, can offer different selectivity due to its ability to engage in hydrogen bonding, which can be advantageous for separating compounds with similar hydrophobicity but different functional groups.[13][14]

  • Buffers: Phosphate and acetate buffers are common choices due to their appropriate buffering capacity in the acidic pH range required for this separation. The buffer concentration is also important; typically, a concentration of 10-50 mM is sufficient to control the pH and provide good peak shapes.[7]

Q4: What are the key impurities of Levofloxacin I should be aware of?

Regulatory bodies like the USP specify several potential impurities for Levofloxacin.[5][15] These can arise from the synthesis process or degradation. Key impurities include:

  • Levofloxacin Impurity A (N-Desmethyl Levofloxacin): Lacks a methyl group on the piperazine ring.[1][15]

  • Levofloxacin Impurity B: A diamine derivative.[1][15][16]

  • Levofloxacin Impurity C (Levofloxacin N-oxide): An oxidized form of Levofloxacin.[1][5][15]

  • D-Ofloxacin: The (R)-enantiomer of Ofloxacin, which is the dextrorotatory counterpart to Levofloxacin.[15]

Section 2: Troubleshooting Guide - Resolving Common Separation Issues

This section provides practical solutions to specific problems you might encounter during your analysis.

Issue 1: Poor Resolution Between Levofloxacin and a Key Impurity
  • Question: My Levofloxacin peak is not fully resolved from a critical impurity. What are my first steps to improve resolution by modifying the mobile phase?

  • Answer: Poor resolution is a common challenge. A systematic approach to mobile phase optimization is key.

    • Adjust Mobile Phase pH: This is the most powerful tool for altering the selectivity between ionizable compounds. Even a small adjustment of 0.2 pH units can significantly impact the retention of Levofloxacin and its impurities, potentially resolving co-eluting peaks.[7] It is recommended to perform a pH scouting experiment (see Protocol 1) within the stable range of your column (typically pH 2-8 for silica-based C18 columns).

    • Modify Organic Modifier Percentage: Decreasing the percentage of the organic modifier (e.g., from 30% to 25% acetonitrile) will increase the retention time of all compounds, which often leads to better resolution. This is a simple and effective first step if you have some separation but need to enhance it.

    • Change the Organic Modifier: If adjusting the pH and solvent strength is insufficient, switching the organic modifier can provide a significant change in selectivity.[17] Methanol and acetonitrile interact differently with analytes and the stationary phase.[14] For example, if you are using acetonitrile, try substituting it with methanol at a concentration that gives a similar retention time for the main peak and observe the effect on the impurity separation.

    • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase can sometimes improve resolution, particularly if secondary ionic interactions are at play.[7]

    Expert Insight: The change in selectivity between acetonitrile and methanol arises from their different chemical properties. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen-bond donor.[13][18] This difference in interaction can alter the elution order of closely related compounds.[14]

Issue 2: Peak Tailing for Levofloxacin
  • Question: I am observing significant tailing for the main Levofloxacin peak. How can I improve peak shape by adjusting the mobile phase?

  • Answer: Peak tailing for basic compounds like Levofloxacin is often caused by secondary interactions with ionized residual silanol groups on the silica stationary phase.[9][11]

    • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, minimizing their ability to interact with the positively charged piperazine moiety of Levofloxacin.[9][10]

    • Use a Mobile Phase Additive: Small amounts of an amine additive, such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.1% v/v). TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from these undesirable interactions, resulting in a more symmetrical peak.[19]

    • Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups and improve peak shape.

    Data Summary Table 1: Physicochemical Properties of Levofloxacin

PropertyValueSource
Molecular FormulaC₁₈H₂₀FN₃O₄--INVALID-LINK--[20]
Molecular Weight361.4 g/mol --INVALID-LINK--[20]
pKa (Carboxylic Acid)~5.5 - 6.0[8]
pKa (Piperazine)~8.0[8]
Issue 3: Co-elution of Multiple Impurities
  • Question: Two of my known impurities are co-eluting. How can I selectively change their retention times using the mobile phase?

  • Answer: When dealing with co-eluting impurities, the goal is to alter the selectivity of the chromatographic system.

    • Employ an Ion-Pairing Reagent: For complex separations of ionic compounds, ion-pair chromatography can be a powerful tool.[21] An ion-pairing reagent, such as sodium lauryl sulfate for basic compounds, is added to the mobile phase.[22] It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[4][23] The degree of retention can be fine-tuned by adjusting the concentration of the ion-pairing reagent.

    • Evaluate Different Buffer Systems: Switching from a phosphate buffer to an acetate buffer, or vice-versa, can sometimes subtly alter the interactions between the analytes and the stationary phase, leading to changes in selectivity.

Issue 4: Inconsistent Retention Times
  • Question: My retention times are shifting between runs. How can I improve the robustness of my method through mobile phase preparation?

  • Answer: Retention time variability is often a sign of an unstable mobile phase or inconsistent preparation.

    • Ensure Accurate pH Measurement and Adjustment: Use a calibrated pH meter. Ensure the pH of the aqueous portion of the mobile phase is measured before mixing with the organic modifier, as the pH reading is not accurate in the presence of organic solvent.

    • Premix and Degas the Mobile Phase: Always filter and thoroughly degas the mobile phase before use to prevent bubble formation in the pump, which can cause flow rate fluctuations and retention time shifts.[14] Mixing methanol and water is an exothermic process that aids in degassing, while mixing acetonitrile and water is endothermic and can cause dissolved gases to come out of solution as it warms to ambient temperature.[12][14]

    • Use a Buffered Mobile Phase: An unbuffered mobile phase is susceptible to pH changes from atmospheric CO₂ or the sample itself, leading to drifting retention times. A buffer concentration of at least 10-25 mM is recommended to ensure pH stability.[11]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Guide to Mobile Phase pH Scouting
  • Prepare Buffer Stock Solutions: Prepare several aliquots of your aqueous buffer (e.g., 25 mM potassium phosphate).

  • Adjust pH: Adjust the pH of each aliquot to different values (e.g., 2.5, 2.8, 3.1, 3.4) using phosphoric acid.

  • Prepare Mobile Phases: For each pH value, mix the prepared aqueous buffer with the organic modifier in the desired ratio (e.g., 80:20 buffer:acetonitrile).

  • Equilibrate the System: For each mobile phase, allow the HPLC system to equilibrate for at least 15-20 column volumes.

  • Inject Standard: Inject a standard containing Levofloxacin and its impurities.

  • Analyze Results: Compare the chromatograms to determine the optimal pH for resolution.

Diagram 1: Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed ph_adjust Adjust Mobile Phase pH (e.g., +/- 0.3 units) start->ph_adjust org_adjust Adjust % Organic Modifier (e.g., decrease by 2-5%) ph_adjust->org_adjust If insufficient end_good Resolution Achieved ph_adjust->end_good Success org_swap Change Organic Modifier (ACN <-> MeOH) org_adjust->org_swap If insufficient org_adjust->end_good Success ion_pair Consider Ion-Pair Reagent org_swap->ion_pair If insufficient org_swap->end_good Success ion_pair->end_good Success end_bad Further Method Development (e.g., change column) ion_pair->end_bad If insufficient

Caption: A systematic workflow for improving chromatographic resolution.

Diagram 2: Impact of Mobile Phase pH on Levofloxacin Ionization

G cluster_0 Low pH (e.g., 2.5) cluster_1 Mid pH (e.g., 6.0) cluster_2 High pH (e.g., 9.0) low_ph Levofloxacin (Net Positive Charge) -COOH (Neutral) -NR2H+ (Positive) mid_ph Levofloxacin (Zwitterionic) -COO- (Negative) -NR2H+ (Positive) low_ph->mid_ph pH increases high_ph Levofloxacin (Net Negative Charge) -COO- (Negative) -NR2 (Neutral) mid_ph->high_ph pH increases

Caption: Ionization state of Levofloxacin at different mobile phase pH values.

References

Addressing matrix effects in the analysis of Descarboxyl Levofloxacin in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_4_5_2_0_9_6>## Technical Support Center: Analysis of Descarboxyl Levofloxacin

Welcome to the technical support center for the bioanalysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges related to matrix effects in biological samples. The following question-and-answer guide offers in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin.[1][2] Structurally, it lacks the carboxyl group of the parent drug, which significantly alters its physicochemical properties.[3][4] With a molecular weight of 317.36 g/mol and a predicted pKa of 7.37, it is a polar compound.[1][3] The analysis of polar metabolites like this compound in biological matrices (e.g., plasma, urine, tissue) is inherently challenging due to their tendency to be poorly retained on traditional reversed-phase chromatography columns and their susceptibility to matrix effects.[5][6][7]

Q2: What are "matrix effects" and how do they impact my this compound analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample matrix.[8][9] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[8][10] In the context of this compound analysis, endogenous components like phospholipids, salts, and proteins can co-elute and interfere with its ionization in the mass spectrometer's ion source, particularly when using electrospray ionization (ESI).[11][12]

Q3: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

Yes, poor reproducibility and accuracy are hallmark signs of unaddressed matrix effects.[11] When matrix effects vary between samples, the analyte signal is no longer directly proportional to its concentration, leading to inconsistent and unreliable results.[11] To confirm this, a systematic evaluation of matrix effects is crucial.[11]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

The most widely accepted method is the post-extraction spike technique, which is used to calculate a Matrix Factor (MF).[8][11] This involves comparing the peak area of this compound spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration.[11]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • An MF between 0.8 and 1.2 is often considered acceptable, as per regulatory guidance.[11]

The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation recommends evaluating the matrix effect by analyzing at least three replicates of low and high-concentration quality control (QC) samples, each prepared using matrix from at least six different sources.[13]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your analysis.

Issue 1: Significant Ion Suppression

Symptom: The signal for this compound is significantly lower in plasma/serum samples compared to the standard solution prepared in a pure solvent.

Cause: This is a classic manifestation of matrix effects, where co-eluting endogenous compounds from the plasma, most notably phospholipids, interfere with the ionization of this compound.[11][12] Electrospray ionization (ESI) is particularly susceptible to this type of interference.[8]

Solutions:

  • Optimize Sample Preparation: A simple protein precipitation (PPT) is often insufficient for removing all interfering components.[14][15] Consider more rigorous techniques:

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate the analyte from many matrix components based on partitioning between two immiscible liquids.[16][17]

    • Solid-Phase Extraction (SPE): SPE offers high selectivity by utilizing specific interactions between the analyte and a solid sorbent, allowing for a much cleaner extract.[16][17][18]

    • Phospholipid Removal (PLR) Plates: These specialized plates are designed to selectively remove phospholipids, a major source of matrix effects in plasma and serum, leading to a cleaner sample and improved assay performance.[14][15][19]

  • Refine Chromatographic Conditions:

    • Gradient Optimization: Adjust the mobile phase gradient to achieve better separation between this compound and co-eluting matrix components.[10]

    • Column Chemistry: Since this compound is a polar metabolite, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation from non-polar interferences compared to a standard C18 column.[5]

    • Divert Valve: Use a divert valve to direct the early-eluting, unretained matrix components (like salts) to waste instead of the mass spectrometer, reducing source contamination.[20]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS (e.g., this compound-d3) is the gold standard for compensating for matrix effects.[10][21] Because it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[22][23]

Issue 2: Inconsistent Results Across Different Batches of Biological Matrix

Symptom: The assay performs well with one lot of plasma but fails validation criteria (accuracy, precision) with a different lot.

Cause: The composition of biological matrices can vary significantly between individuals or lots.[9] This variability can lead to different degrees of matrix effects, causing inconsistent results.

Solutions:

  • Thorough Method Validation: During method development and validation, it is critical to evaluate matrix effects using multiple sources of the biological matrix, as recommended by the FDA.[13] This will ensure the method is robust and reliable across different sample populations.

  • Matrix Pooling: For the preparation of calibration standards and quality control samples, consider using a pooled matrix from multiple donors. This can help to average out individual variations and provide a more representative matrix for the study samples.

  • Standard Addition Method: In cases of severe and variable matrix effects, the standard addition method can be employed.[10] This involves adding known amounts of the analyte to aliquots of the actual sample, creating a calibration curve within each sample's unique matrix. While more labor-intensive, it provides a highly accurate way to correct for matrix effects.[10]

Issue 3: Poor Peak Shape and Shifting Retention Times

Symptom: this compound exhibits tailing peaks or its retention time shifts between injections, particularly in matrix samples.

Cause: This can be caused by interactions between the analyte and residual matrix components that have adsorbed to the analytical column.[9] It can also be a sign of column fouling.

Solutions:

  • Enhanced Sample Cleanup: As detailed in Issue 1, improving the sample preparation method to remove more of the matrix is the most effective solution.[17][24]

  • Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components. This might involve a high-organic wash at the end of each run.

  • Guard Column: Use a guard column to protect the analytical column from strongly adsorbing matrix components, thereby extending the life of the analytical column and improving peak shape consistency.

Part 3: Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol outlines the post-extraction spike method to determine the extent of matrix effects.

Objective: To quantify the degree of ion suppression or enhancement for this compound in the chosen biological matrix.

Procedure:

  • Prepare Blank Matrix Extract (Sample Set A):

    • Process at least six different lots of blank biological matrix (e.g., plasma) using your validated extraction procedure.

    • After the final extraction step, spike the resulting extract with this compound and its SIL-IS at low and high QC concentrations.[11]

  • Prepare Neat Solution (Sample Set B):

    • Prepare a solution of this compound and its SIL-IS in the final reconstitution solvent at the exact same concentrations as in Set A.[11]

  • LC-MS/MS Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot using the following formula: MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • Calculate the IS-normalized MF: IS-Normalized MF = MF_Analyte / MF_IS

    • The precision (%CV) of the IS-normalized MF across the different lots should not be greater than 15%.[13]

Protocol 2: Sample Preparation using Phospholipid Removal (PLR) Plate

This protocol provides a streamlined method for effective sample cleanup.

Objective: To remove proteins and phospholipids from plasma samples prior to LC-MS/MS analysis.

Procedure:

  • Sample Aliquot: Place 100 µL of plasma sample into a 96-well collection plate.

  • Add Internal Standard: Add the SIL-IS working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid.

  • Vortex: Mix thoroughly for 1-2 minutes.

  • Filtration: Place the PLR plate on top of a clean collection plate. Transfer the mixture from step 4 to the PLR plate and apply a vacuum or positive pressure to filter the sample. The plate contains a sorbent that retains phospholipids while allowing the analyte and IS to pass through.[14]

  • Evaporation & Reconstitution: Evaporate the filtrate to dryness and reconstitute in the mobile phase for injection.

Visualizations

Workflow for Matrix Effect Assessment

cluster_0 Set A: Post-Extraction Spike cluster_1 Set B: Neat Solution A1 Blank Matrix (6+ lots) A2 Perform Sample Extraction A1->A2 A3 Spike with Analyte & IS A2->A3 LCMS LC-MS/MS Analysis A3->LCMS B1 Reconstitution Solvent B2 Spike with Analyte & IS (Same Conc.) B1->B2 B2->LCMS Calc Calculate Matrix Factor: MF = Area(A) / Area(B) LCMS->Calc

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

Mechanism of Matrix Effect Mitigation

cluster_0 Without SIL-IS cluster_1 With SIL-IS A_Analyte Analyte Signal A_Result Inaccurate Result (Suppression/Enhancement) A_Analyte->A_Result A_Matrix Matrix Interference (e.g., Phospholipids) A_Matrix->A_Analyte affects ionization B_Matrix Matrix Interference B_Analyte Analyte Signal B_Ratio Calculate Ratio: Analyte / IS B_Analyte->B_Ratio B_IS SIL-IS Signal B_IS->B_Ratio B_Matrix->B_Analyte affects both B_Result Accurate Result B_Ratio->B_Result

Caption: How a Stable Isotope-Labeled Internal Standard (SIL-IS) compensates for matrix effects.

References

Technical Support Center: Enhancing the Sensitivity of Descarboxyl Levofloxacin Detection Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing the analytical methodologies for the detection of Descarboxyl Levofloxacin. This resource is designed for researchers, scientists, and professionals in drug development who are tasked with the critical responsibility of impurity analysis. This compound is a significant degradation product of Levofloxacin, a widely used fluoroquinolone antibiotic.[1] Its accurate and sensitive detection is paramount for ensuring the quality, safety, and efficacy of Levofloxacin-based pharmaceutical products.[2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during the detection of this specific impurity. The information herein is grounded in established scientific principles and practical laboratory experience to empower you to optimize your analytical methods for enhanced sensitivity and reliability.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Detection

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Chromatographic Resolution and Peak Tailing

Question: My HPLC-UV analysis of a stressed Levofloxacin sample shows a broad, tailing peak for this compound, and it is not well-separated from the parent Levofloxacin peak. What are the likely causes and how can I improve the separation?

Answer:

Poor peak shape and inadequate resolution are common challenges in the analysis of pharmaceutical impurities. The root causes often lie in the mobile phase composition, column chemistry, or other chromatographic parameters.

Causality and Recommended Actions:

  • Mobile Phase pH: The ionization state of both Levofloxacin and this compound is highly dependent on the pH of the mobile phase. This compound, lacking the carboxylic acid group, will have a different pKa compared to the parent drug. An inappropriate pH can lead to interactions with residual silanols on the silica-based column, causing peak tailing.

    • Protocol: Prepare a series of mobile phase buffers with varying pH values (e.g., from 3.0 to 7.0). A study on a related compound suggests that a pH of 6.0, using a phosphate buffer, can provide good resolution.[4] Analyze your sample with each buffer to determine the optimal pH for symmetrical and well-resolved peaks.

  • Mobile Phase Composition and Modifiers: The organic modifier and its concentration in the mobile phase directly influence the retention and selectivity of the separation.

    • Protocol: Experiment with different organic modifiers such as acetonitrile and methanol. Sometimes a combination of both can yield better results. Additionally, the inclusion of a small percentage of an amine modifier like triethylamine (e.g., 0.1-0.5% v/v) can help to mask active sites on the column and significantly improve peak shape for basic compounds.[4][5]

  • Column Selection: Not all C18 columns are created equal. The type of end-capping and the silica purity can dramatically affect the separation of polar and basic compounds.

    • Protocol: If optimizing the mobile phase does not resolve the issue, consider trying a different C18 column from another manufacturer or a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Data Summary for Method Optimization:

ParameterInitial ConditionOptimized Condition 1Optimized Condition 2Rationale
Mobile Phase Buffer 25 mM Potassium Phosphate, pH 7.025 mM Sodium Dihydrogen Orthophosphate Dihydrate, pH 6.0[4]0.1% Formic Acid in WaterAdjusting pH to control ionization and improve peak shape.
Organic Modifier AcetonitrileMethanolAcetonitrile/Methanol (50:50)Altering selectivity and retention times.
Additive None0.5% (v/v) Triethylamine[4]NoneMasking silanol groups to reduce peak tailing.
Column Standard C18High-purity, end-capped C18Phenyl-HexylEvaluating different stationary phase interactions.

Experimental Workflow for Method Optimization:

Caption: A systematic workflow for troubleshooting poor chromatographic performance.

Issue 2: Insufficient Sensitivity for Trace Level Detection (Low Signal-to-Noise Ratio)

Question: I am struggling to detect this compound at the required low levels in my drug product. The signal-to-noise ratio is very poor with my HPLC-UV method. How can I enhance the sensitivity of my detection method?

Answer:

Achieving low limits of detection (LOD) and quantification (LOQ) is crucial for impurity analysis, as regulatory guidelines often require the monitoring of impurities at levels as low as 0.1%.[6] When UV detection is not sensitive enough, alternative analytical techniques or optimization of the existing method are necessary.

Causality and Recommended Actions:

  • Wavelength Selection (HPLC-UV): The UV absorbance of this compound may differ from that of Levofloxacin.

    • Protocol: If you have an isolated standard of this compound, perform a UV scan to determine its wavelength of maximum absorbance (λmax). If a standard is not available, a diode array detector (DAD) can be used to acquire the UV spectrum of the peak in your chromatogram to ensure you are monitoring at the optimal wavelength.

  • Fluorescence Detection (HPLC-FLD): Fluoroquinolones are known to be fluorescent molecules.[7][8] Switching from UV to fluorescence detection can significantly increase sensitivity, often by an order of magnitude or more.

    • Protocol: Determine the optimal excitation and emission wavelengths for this compound. If a standard is available, use a spectrofluorometer. If not, you may need to experiment with different wavelengths based on the known fluorescence properties of Levofloxacin and other similar fluoroquinolones.[7][8]

  • Mass Spectrometry (LC-MS/MS): For the highest sensitivity and specificity, coupling your liquid chromatograph to a tandem mass spectrometer (LC-MS/MS) is the gold standard.[3][9] This technique allows for the detection of trace-level impurities with high confidence.

    • Protocol: Develop an LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode. This will involve identifying the precursor ion (the molecular weight of this compound) and a suitable product ion for monitoring. The m/z of this compound has been reported as 318.2.[9]

Comparison of Detection Techniques:

Detection MethodPrincipleAdvantagesDisadvantages
HPLC-UV/DAD UV-Visible Light AbsorbanceWidely available, robust, relatively inexpensive.Lower sensitivity, potential for interference from co-eluting compounds.
HPLC-FLD Fluorescence EmissionHigh sensitivity and selectivity for fluorescent compounds.Not all compounds are fluorescent.
LC-MS/MS Mass-to-Charge RatioHighest sensitivity and specificity, provides structural information.Higher cost, more complex instrumentation and method development.

Workflow for Enhancing Detection Sensitivity:

Caption: A decision tree for selecting a more sensitive detection method.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions to generate this compound?

A1: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[4][5] this compound is a known degradation product. To generate it, you can subject a solution of Levofloxacin to various stress conditions as per ICH guidelines.[2] Acid hydrolysis is a common method for generating this impurity. A published method involves mixing Levofloxacin with 1mol/L hydrochloric acid and reacting at elevated temperature and pressure (e.g., 120°C and 0.3Mpa for 50 hours).[10]

Q2: How can I confirm the identity of the peak I suspect is this compound without a reference standard?

A2: Peak identification without a reference standard can be challenging but is achievable. The most definitive method is to use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the peak of interest. This can help in confirming the elemental composition. Additionally, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and the resulting fragmentation pattern can be compared with predicted fragmentation pathways or literature data to support the identification.[9]

Q3: Are there any specific sample preparation techniques that can improve the detection of this compound?

A3: For complex matrices, such as biological fluids or formulated drug products, sample preparation is key to removing interferences and concentrating the analyte. Solid-phase extraction (SPE) can be a powerful tool. By selecting an appropriate SPE sorbent and elution solvent, you can selectively isolate this compound from the sample matrix, leading to a cleaner chromatogram and improved sensitivity.

Q4: Can derivatization be used to enhance the detection of this compound?

A4: While this compound is inherently detectable by UV, fluorescence, and mass spectrometry, derivatization could be explored in specific scenarios. For instance, if you are limited to a less sensitive detector, you could potentially derivatize the molecule with a highly chromophoric or fluorophoric agent to enhance its signal. However, this adds complexity to the method and would require thorough validation.

References

Strategies to prevent the degradation of Levofloxacin during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Levofloxacin Stability and Storage

Welcome to the Technical Support Center for Levofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of Levofloxacin during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems observed during the storage and handling of Levofloxacin, providing explanations and actionable solutions.

Issue 1: I observed a yellowing of my Levofloxacin solution/solid sample after storage.

  • Possible Cause: Discoloration is a common indicator of photodegradation. Levofloxacin is known to be sensitive to light, particularly UV and near-UV radiation.[1][2] Exposure to light can trigger complex photochemical reactions, leading to the formation of various degradation products.[3] One of the primary photodegradation products identified is Levofloxacin N-oxide.[4][5]

  • Solution:

    • Immediate Action: If you observe discoloration, it is crucial to re-evaluate the suitability of the sample for your experiment, as its potency and purity may be compromised.

    • Prevention:

      • Storage: Always store Levofloxacin, both in solid form and in solution, in light-resistant containers.[6][7] Amber-colored vials or glassware are highly recommended.[6][7] For highly sensitive applications, wrapping containers in aluminum foil can provide additional protection.[6]

      • Handling: During experimental procedures, minimize exposure to direct light. Work in a shaded area or use low-intensity, long-wavelength light sources (above 500 nm), such as brown-colored light, in the laboratory.[6][7]

      • Packaging: For formulated products, consider using alu-alu packing or amber-colored blisters for tablets and amber vials for injections to protect against light exposure.[6][7] Recently, advanced labeling solutions that block specific wavelengths of light have become available and can be applied to clear glass or plastic containers.[8][9]

Issue 2: My Levofloxacin sample shows a loss of potency in my assay, but there is no visible change.

  • Possible Causes:

    • Thermal Degradation: Although Levofloxacin is relatively stable at room temperature, prolonged exposure to elevated temperatures can lead to degradation.[10][11]

    • Hydrolytic Degradation: The stability of Levofloxacin in solution is pH-dependent. While it is more stable around a neutral pH, it can undergo hydrolysis under strongly acidic or alkaline conditions.[12][13]

    • Oxidative Degradation: Levofloxacin can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metal ions.[14][15] This can lead to the formation of degradation products that may not be colored but will result in a loss of the active pharmaceutical ingredient (API).

  • Solutions:

    • Temperature Control:

      • Store Levofloxacin tablets and oral solutions at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[10][11] Short excursions are permitted between 15°C to 30°C (59°F to 86°F).[10]

      • For injection solutions, storage at 20°C to 25°C (68°F to 77°F) is recommended, with refrigeration at 2°C to 8°C (36°F to 46°F) also being an option.[11] Avoid freezing.[11]

    • pH Control:

      • When preparing solutions, use buffers to maintain a pH range where Levofloxacin is most stable, which is generally around neutral pH.[12]

      • Be mindful of the excipients used in your formulation, as they can influence the micro-pH and stability of the final product.

    • Preventing Oxidation:

      • Use high-purity solvents and excipients to minimize the presence of oxidative impurities and trace metals.

      • Consider the addition of antioxidants to your formulation.[16][17][18] Antioxidants work by being preferentially oxidized, thereby protecting the active drug substance.[16][19]

      • Commonly used antioxidants in pharmaceutical formulations include:

        • Water-soluble: Ascorbic acid, sodium metabisulfite, sodium bisulfite.[19][]

        • Lipid-soluble: Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), tocopherol (Vitamin E).[19][]

      • Chelating agents, such as citric acid or edetic acid (EDTA), can also be used as antioxidant synergists to bind heavy metal ions that can catalyze oxidation reactions.[16]

Issue 3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my stored Levofloxacin sample.

  • Possible Cause: The appearance of new peaks is a strong indication of degradation. These peaks represent degradation products formed due to various stress factors. Forced degradation studies have shown that Levofloxacin can degrade into several products through pathways like demethylation, defluorination, decarboxylation, and hydroxylation.[21][22] The specific degradation profile can depend on the stress condition (e.g., acid, base, oxidation, light, heat).[14][15]

  • Solution:

    • Characterization of Degradants: It is crucial to identify and characterize these new peaks to understand the degradation pathway and ensure the safety and efficacy of the product. Techniques like LC-MS/MS are invaluable for elucidating the structures of these degradation products.[21][23]

    • Stability-Indicating Method: The analytical method you are using must be "stability-indicating," meaning it can accurately separate and quantify the intact drug from its degradation products and any process-related impurities.[14][24] If you are observing co-elution or poor resolution, the method needs to be re-validated according to ICH guidelines.[14][24]

    • Forced Degradation Studies: To proactively understand potential degradation pathways, it is best practice to conduct forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[25][26][27] This involves intentionally subjecting the drug substance to harsh conditions (acid/base hydrolysis, oxidation, heat, and light) to generate potential degradation products.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Levofloxacin?

A1: Levofloxacin can degrade through several pathways, with the most significant being:

  • Photodegradation: This is a major degradation pathway, primarily affecting the N-methylpiperazine moiety.[3] A key photodegradation product is Levofloxacin N-oxide.[4][5] Other modifications to the piperazine ring and the quinolone core can also occur.[1]

  • Oxidative Degradation: The molecule is susceptible to oxidation, which can also lead to the formation of Levofloxacin N-oxide and other related substances.[2][15]

  • Hydrolytic Degradation: Levofloxacin can undergo hydrolysis under acidic and alkaline conditions, though it is relatively stable at neutral pH.[12][24]

  • Other Pathways: Under various stress conditions, degradation can also involve demethylation, defluorination, decarboxylation, and hydroxylation.[21][22]

Q2: What are the ideal storage conditions for Levofloxacin?

A2: The ideal storage conditions depend on the dosage form:

  • Oral Tablets and Liquid: Store at a controlled room temperature between 20°C to 25°C (68°F to 77°F) in a cool, dry place, protected from light.[10][28][29]

  • Injection Solution: Store at 20°C to 25°C (68°F to 77°F) or refrigerated at 2°C to 8°C (36°F to 46°F).[11] It is crucial to protect from light and avoid freezing.[11]

  • General Handling: Always store in tightly sealed containers as defined in the USP-NF to protect from moisture.[30]

Q3: How does pH affect the stability of Levofloxacin in solution?

A3: The rate of photodegradation of Levofloxacin in solution is influenced by pH. The molecule is more stable around a neutral pH (approximately 7).[12] The degradation rate increases in the pH range of 5.0-9.0, which may be due to the higher reactivity of the ionized species present in that range.[12] Above pH 9, the rate of photodegradation may decrease due to the deprotonation of the piperazinyl group.[12]

Q4: What type of packaging is best for ensuring the stability of Levofloxacin?

A4: To ensure stability, especially against photodegradation, the following packaging options are recommended:

  • Primary Packaging:

    • Solid Dosage Forms: Alu-alu blister packs or amber-colored blisters provide excellent protection from light and moisture.[6][7]

    • Liquid Formulations: Amber-colored glass or plastic vials and bottles are essential for protecting liquid formulations from light.[6][7][31]

  • Secondary Packaging: Outer cartons provide an additional barrier to light.

  • Advanced Options: Light-protecting labels that block specific UV wavelengths can be used on clear containers to allow for visual inspection while still providing protection.[8][9]

Q5: Are there any excipients that can help stabilize Levofloxacin?

A5: Yes, certain excipients can enhance the stability of Levofloxacin:

  • Antioxidants: As mentioned in the troubleshooting guide, antioxidants like ascorbic acid, sodium metabisulfite, BHA, and BHT can protect against oxidative degradation.[17][18][]

  • Chelating Agents: EDTA and citric acid can sequester metal ions that catalyze oxidative reactions.[16]

  • Buffering Agents: These are crucial for maintaining the pH of liquid formulations in the optimal range for stability.

  • Coating Agents: For tablets, a colored film coating can provide a physical barrier against light.[6]

Q6: Where can I find regulatory guidance on stability testing?

A6: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products. The key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[27][32]

  • ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[32] These guidelines detail the requirements for forced degradation studies, long-term and accelerated stability testing, and the data required for regulatory submissions.[26][33][34]

Visual Guides

Levofloxacin Degradation Troubleshooting Workflow

Levofloxacin Degradation Troubleshooting Workflow start Degradation Observed visual Visual Change? (e.g., color change) start->visual potency Loss of Potency? visual->potency No photodegradation Probable Photodegradation visual->photodegradation Yes hplc Unexpected HPLC Peaks? potency->hplc No thermal_hydrolytic_oxidative Thermal, Hydrolytic, or Oxidative Degradation potency->thermal_hydrolytic_oxidative Yes degradation_products Formation of Degradation Products hplc->degradation_products Yes solution_photo Protect from Light: - Amber containers - Light-resistant packaging - Minimize light exposure during handling photodegradation->solution_photo solution_thermo Control Temperature: - Store at recommended T - Avoid freezing/excessive heat thermal_hydrolytic_oxidative->solution_thermo solution_hydro Control pH: - Use buffered solutions thermal_hydrolytic_oxidative->solution_hydro solution_ox Prevent Oxidation: - Use high-purity reagents - Consider antioxidants/chelators thermal_hydrolytic_oxidative->solution_ox solution_hplc Analytical Method Review: - Validate stability-indicating method - Characterize new peaks (LC-MS/MS) - Conduct forced degradation studies degradation_products->solution_hplc

Caption: A flowchart for troubleshooting Levofloxacin degradation.

Key Factors Influencing Levofloxacin Stability

Key Factors Influencing Levofloxacin Stability levofloxacin Levofloxacin Stability light Light Exposure levofloxacin->light temperature Temperature levofloxacin->temperature ph pH (in solution) levofloxacin->ph oxygen Oxygen/Oxidizing Agents levofloxacin->oxygen humidity Humidity levofloxacin->humidity degradation Degradation light->degradation temperature->degradation ph->degradation oxygen->degradation humidity->degradation

Caption: Factors that can lead to the degradation of Levofloxacin.

References

Overcoming co-elution of impurities in Levofloxacin HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Co-elution of Impurities

Welcome to the technical support center for Levofloxacin HPLC analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with impurity co-elution. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve even the most complex separation problems. We will move from foundational questions to deep, protocol-driven troubleshooting for specific co-elution scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities associated with Levofloxacin that I should be aware of?

Understanding the impurity profile is the first step in developing a robust analytical method. Levofloxacin, the S-enantiomer of Ofloxacin, has several known process-related and degradation impurities.[1] Regulatory bodies like the United States Pharmacopeia (USP) specify several key impurities that must be monitored.[2][3]

Table 1: Common Levofloxacin Impurities

Impurity Name Common Abbreviation Typical Relative Retention Time (RRT) Notes
(S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid N-Desmethyl Levofloxacin ~0.9 A process-related impurity.[2]
(S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid Levofloxacin Related Compound B ~2.9 A process-related impurity.[2]
Levofloxacin N-oxide LFX-NO Varies An oxidative degradation product.[1][6][7][8][9]
Dextrofloxacin (R-enantiomer of Ofloxacin) D-isomer ~0.9 (on achiral columns) The inactive enantiomer; requires chiral separation.[2]

| Decarboxy Levofloxacin | | Varies | A potential degradant.[10] |

Note: RRT values are highly method-dependent and should be used as a general guide.

Q2: Why is co-elution such a common issue in Levofloxacin HPLC analysis?

Co-elution is a frequent challenge because many of Levofloxacin's impurities are structurally very similar to the parent molecule. For instance, N-Desmethyl Levofloxacin differs only by a single methyl group.[2] These slight structural modifications result in very similar physicochemical properties, such as polarity and hydrophobicity, leading to nearly identical retention behavior on a standard reversed-phase column like a C18. Furthermore, Levofloxacin is an ionizable compound, and subtle pH shifts can affect both the API and its impurities, sometimes in ways that worsen separation.[11][12]

Q3: I'm facing a co-elution problem. What are the first chromatographic parameters I should adjust?

When troubleshooting co-elution, it's crucial to work systematically. The most powerful tools for manipulating selectivity in reversed-phase HPLC are related to the mobile phase.

  • Mobile Phase pH: Levofloxacin and its impurities have ionizable groups. Adjusting the mobile phase pH can change their charge state, dramatically altering their interaction with the C18 stationary phase and, therefore, their retention time.[11][13][14][15][16] A pH screening study is often the most effective first step.

  • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can introduce different selectivity.[17][18] Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic acetonitrile, which can be enough to resolve closely eluting peaks.

  • Gradient Steepness: If you are using a gradient method, making the gradient shallower (i.e., increasing the gradient time) allows more time for the components to interact with the stationary phase, which can significantly improve the resolution of near-co-eluting peaks.[19][20][21][22]

In-Depth Troubleshooting Guides

Problem Scenario 1: The main Levofloxacin peak shows a significant shoulder or fails peak purity tests.

Q: My primary Levofloxacin peak has a persistent shoulder, and my PDA detector indicates it's not spectrally pure. I suspect a co-eluting impurity. What is the most effective workflow to identify and resolve this?

A: This is a classic co-elution problem where an impurity is hiding under the main API peak. The goal is to alter the chromatography to "pull" the impurity out from under the analyte peak. Here is a systematic approach.

G A Start: Impure API Peak B Step 1: Mobile Phase pH Screening (e.g., pH 3.0, 4.5, 6.0) A->B C Is resolution > 1.5 achieved? B->C D Step 2: Change Organic Modifier (Acetonitrile <-> Methanol) C->D No I End: Method Optimized C->I Yes E Is resolution > 1.5 achieved? D->E F Step 3: Optimize Gradient Slope (Decrease steepness by 2x) E->F No E->I Yes G Is resolution > 1.5 achieved? F->G H Step 4: Evaluate Alternative Stationary Phase (e.g., Phenyl-Hexyl, Cyano) G->H No G->I Yes J End: Further Method Dev. Required H->J

Caption: Workflow for resolving an impurity co-eluting with the main analyte peak.

  • Causality: Levofloxacin has a carboxylic acid group and amine functionalities, making its net charge highly pH-dependent. By changing the pH, you alter the degree of ionization. A more ionized compound will be more polar and elute earlier, while a less ionized (more neutral) compound will be more retained on a C18 column.[12][16] Since the impurity may have a different pKa than Levofloxacin, changing the pH is the most effective way to alter their relative retention times.

  • Protocol: See Protocol 1: Systematic Mobile Phase pH Screening below. A typical starting point is to evaluate pH values between 3.0 and 6.0, as this range is generally safe for most silica-based columns and often provides the best selectivity for fluoroquinolones.[6]

  • Causality: Acetonitrile and methanol offer different separation selectivities. Acetonitrile is often more efficient (producing sharper peaks), but methanol can provide unique selectivity through its hydrogen-bonding capabilities. If your impurity has accessible sites for hydrogen bonding, switching to methanol could significantly change its retention relative to Levofloxacin.

  • Protocol: Prepare your mobile phase with methanol at the same percentage as you were using for acetonitrile. Ensure you re-equilibrate the column thoroughly. Compare the resulting chromatogram to your acetonitrile method. You may need to adjust the solvent percentage to get similar retention times, but focus on the change in resolution.

  • Causality: A gradient works by progressively increasing the mobile phase strength, pushing compounds off the column. A steep gradient pushes compounds off quickly and close together. A shallower gradient increases the elution strength more slowly, giving closely related compounds more opportunity to interact differently with the stationary phase, thus improving resolution.[19][20]

  • Protocol: See Protocol 2: Gradient Slope Optimization . A simple rule of thumb is to double the gradient time while keeping the starting and ending percentages of the organic modifier the same. This will cut the gradient steepness in half and often reveals hidden peaks.

Problem Scenario 2: Two known impurities are co-eluting with each other.

Q: My method separates all impurities from the Levofloxacin peak, but two specified impurities, for example, Impurity A and Impurity C from a pharmacopeial method, are not resolved from each other. How do I fine-tune the method to separate them?

A: Separating two minor components requires more subtle adjustments than resolving an impurity from the main peak. Here, small changes to temperature and flow rate can be highly effective.

  • Causality: Temperature affects chromatography in two ways: it lowers mobile phase viscosity (leading to lower backpressure and potentially sharper peaks) and it can change separation selectivity. The retention of different compounds can respond differently to temperature changes. For some impurity pairs, lowering the temperature from 40°C to 30°C can enhance the subtle intermolecular interactions that govern separation, thereby increasing resolution.

  • Protocol:

    • Ensure your HPLC has a thermostatted column compartment.

    • Run your standard method at the current temperature (e.g., 40°C).

    • Decrease the column temperature by 10°C (e.g., to 30°C) and allow the system to fully equilibrate.

    • Inject the sample and compare the resolution between the two impurities. Note that retention times will likely increase at lower temperatures.

    • If resolution improves, you can re-optimize the gradient time to shorten the run.

  • Causality: The Van Deemter equation describes the relationship between linear velocity (related to flow rate) and column efficiency (plate height). For every column, there is an optimal flow rate that provides the maximum number of theoretical plates and, therefore, the best possible resolving power. While most methods are run at 1.0 mL/min for speed, reducing the flow rate (e.g., to 0.7 or 0.8 mL/min) can move you closer to the optimal efficiency and resolve difficult peaks.[10]

  • Protocol:

    • Keeping all other method parameters constant, reduce the flow rate from 1.0 mL/min to 0.8 mL/min.

    • Inject the sample. Note that the run time will increase proportionally.

    • Carefully examine the resolution between the two co-eluting impurities. Even a small improvement can be significant for quantification.

Problem Scenario 3: Chiral Co-elution of Levofloxacin and Dextrofloxacin.

Q: I need to quantify the enantiomeric purity of Levofloxacin, but the D-isomer (Dextrofloxacin) co-elutes completely on my C18 column. How can I achieve chiral separation?

A: This is expected behavior. Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated on a standard achiral column like a C18. To resolve them, you must introduce chirality into the chromatographic system.[23]

G cluster_0 Achiral Column (e.g., C18) cluster_1 Chiral Selector (CSP or Additive) a S-isomer c Identical Interaction (Co-elution) a->c b R-isomer b->c d S-isomer f Diastereomeric Interaction 1 (Weaker -> Elutes Faster) d->f e R-isomer g Diastereomeric Interaction 2 (Stronger -> Elutes Slower) e->g

Caption: Chiral selectors create different energy interactions, allowing separation of enantiomers.

  • Causality: A CSP has a chiral molecule bonded to the silica surface. As the enantiomers pass through the column, they form transient diastereomeric complexes with the chiral selector. Because these complexes have different energies, one enantiomer is retained more strongly than the other, resulting in separation.[23][24] Polysaccharide-based columns are highly effective for fluoroquinolones.[25]

  • Example Protocol:

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[25]

    • Mobile Phase: A mixture of hexane, ethanol, methanol, acetic acid, and diethylamine (e.g., 70:20:10:0.45:0.05 v/v/v/v/v).[25] The amine modifier is crucial for good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 294 nm.

  • Causality: This technique uses a standard C18 column but adds a chiral complexing agent to the mobile phase. The USP monograph for Levofloxacin describes such a method.[2] A chiral ligand (e.g., D-phenylalanine) and a metal ion (e.g., copper (II) sulfate) are added to the aqueous portion of the mobile phase.[2][26] This complex interacts diastereomerically with the enantiomers in solution, leading to different retention times.

  • Example Protocol (based on USP): [2]

    • Column: L1 packing (C18).

    • Mobile Phase: Methanol and Buffer (15:85).

    • Buffer: 1.32 g/L of D-phenylalanine and 0.75 g/L of copper(II) sulfate pentahydrate in water.

    • Column Temperature: 40°C.

    • Detection: UV at 294 nm.

Key Methodologies & Protocols

Protocol 1: Systematic Mobile Phase pH Screening
  • Prepare Buffers: Prepare three separate aqueous mobile phase components (e.g., 25 mM sodium phosphate) and adjust the pH to three distinct values using phosphoric acid (e.g., pH 3.0, 4.5, and 6.0). Crucially, always measure and adjust the pH of the aqueous portion before mixing with the organic solvent. [16]

  • Prepare Mobile Phases: For each pH value, mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 85:15 v/v).

  • Equilibrate System: Start with the lowest pH mobile phase. Flush the system and column for at least 15-20 column volumes to ensure full equilibration.

  • Inject Sample: Inject your Levofloxacin sample containing the impurities.

  • Analyze Results: Record the retention times and resolution values.

  • Repeat for Other pHs: Flush and re-equilibrate the system with the next pH mobile phase and repeat the injection.

  • Evaluate: Compare the chromatograms from the three pH values to determine which provides the optimal selectivity and resolution for your critical pair.

Protocol 2: Gradient Slope Optimization
  • Establish Baseline: Run your current gradient method and record the resolution of the co-eluting peaks. Let's assume a starting gradient of 10% to 70% Acetonitrile over 20 minutes (a slope of 3%/min).

  • Decrease Slope: Modify the gradient to run from 10% to 70% Acetonitrile over 40 minutes (a slope of 1.5%/min).

  • Inject and Analyze: Inject the sample and compare the resolution. The peaks should be further apart. The run time will be longer, but the immediate goal is to confirm that resolution can be achieved.

  • Fine-Tune: If resolution is achieved, you can now optimize for time. You might find that a 30-minute gradient provides sufficient resolution with a shorter run time. You can also create a multi-step gradient, using a shallow slope only in the region where the critical impurities elute.[20][22]

Table 2: Example Published HPLC Methods for Levofloxacin Impurity Analysis

Column Mobile Phase Composition Elution Mode Flow Rate Detection Reference
Cosmosil C18 (250x4.6mm, 5µm) Buffer:Methanol (68:32). Buffer is triethylamine in water. Isocratic 1.0 mL/min UV (not specified) [4]
Inertsil ODS-3V C18 (250x4.6mm, 5µm) Buffer:Methanol (70:30). Buffer contains ammonium acetate, cupric sulphate, L-Isoleucine. Isocratic 0.7 mL/min 340 nm [10][27]
ACE C18 (dimensions not specified) A: 25mM NaH2PO4 with 0.5% TEA, pH 6.0B: Methanol Gradient Not specified 294 nm [6]

| Shim-pack GIST C18 (250x4.6mm, 5µm) | A: Ammonium acetate, cupric sulfate, L-isoleucine in water.B: Methanol | Isocratic | 0.8 mL/min | 360 nm |[3][28] |

References

Troubleshooting Guide: Navigating Challenges in Descarboxyl Levofloxacin Extraction

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of ensuring the quality and safety of levofloxacin tablets is the accurate monitoring and control of impurities. Among these, Descarboxyl Levofloxacin, a known degradation product, is of significant interest. Its presence can indicate instability in the drug product and potentially impact its efficacy and safety. Therefore, robust and reliable analytical methods for its extraction and quantification are paramount for researchers, scientists, and drug development professionals.

This technical support center provides a comprehensive guide to the refinement of extraction methods for this compound from tablets. It is designed to address common challenges encountered in the laboratory, offering troubleshooting advice and in-depth explanations to empower you to develop and implement effective and reproducible analytical procedures.

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing expert insights and actionable solutions.

Issue 1: Low or Inconsistent Recovery of this compound

Question: We are observing low and variable recovery of this compound from our tablet samples. What are the likely causes and how can we optimize our extraction?

Answer: Low and inconsistent recovery is a common hurdle, often stemming from suboptimal extraction parameters that do not fully account for the physicochemical properties of this compound and the complexity of the tablet matrix. Here’s a breakdown of the key factors to investigate:

  • Solvent Selection and pH Optimization: The choice of extraction solvent is critical and should be guided by the solubility of both this compound and the active pharmaceutical ingredient (API), Levofloxacin. Since this compound is a degradation product, its polarity may differ from the parent drug. Levofloxacin's solubility is pH-dependent.[1][2] While specific data for this compound is limited, its structure suggests similar pH-dependent solubility. The molecule has a carboxylic acid group and a piperazinyl group, making it amphoteric.

    • Expert Tip: A good starting point is a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. The pH of the buffer should be optimized to ensure both compounds are in their soluble forms. Based on the pKa of Levofloxacin (approximately 6.0 for the carboxylic acid and 8.0 for the piperazinyl group), a slightly acidic to neutral pH (e.g., pH 3-7) is often effective.[1]

CompoundSolventSolubilityReference
Levofloxacin Water (pH 0.6-5.8)~100 mg/mL[2]
Water (pH 6.7)~272 mg/mL (maximum)[2]
DMSO≥36.19 mg/mL[3]
Ethanol (with ultrasonic)≥2.82 mg/mL[3]
This compound ChloroformSlightly soluble[4]
MethanolSlightly soluble[4]
  • Extraction Technique and Efficiency: The physical process of extraction plays a vital role in disrupting the tablet matrix and allowing the solvent to access the analyte.

    • Sonication: This is a highly effective technique for ensuring thorough extraction from a solid matrix. Ensure the sample is fully immersed in the solvent and sonicate for a sufficient duration (e.g., 15-30 minutes).[5]

    • Mechanical Shaking/Vortexing: These methods are also effective but may require longer extraction times compared to sonication.

    • Sample Homogenization: It is crucial to start with a finely ground and homogenous powder of the tablets. This increases the surface area available for extraction.

  • Workflow for Optimizing Extraction Recovery

    G cluster_start Troubleshooting Low Recovery cluster_steps Investigation Steps cluster_decision Decision & Refinement Start Low/Inconsistent Recovery Observed Homogenization Ensure Tablet is Finely Ground and Homogenized Start->Homogenization Solvent Evaluate Solvent Composition and pH Homogenization->Solvent Technique Optimize Extraction Technique (Sonication/Shaking) Solvent->Technique Time Investigate Extraction Time Technique->Time Recovery_Improved Is Recovery Consistently >95%? Time->Recovery_Improved SPE Consider Solid-Phase Extraction (SPE) for Cleanup Recovery_Improved->SPE No Method_Validated Proceed to Method Validation Recovery_Improved->Method_Validated Yes SPE->Solvent

    Caption: A decision tree for troubleshooting low recovery of this compound.

Issue 2: Chromatographic Interference from Tablet Excipients

Question: Our chromatograms show peaks that interfere with the this compound peak. How can we mitigate interference from excipients?

Answer: Interference from tablet excipients is a common analytical challenge. Levofloxacin tablets contain various inactive ingredients to aid in their formulation and stability, which can sometimes co-extract with the analyte and interfere with chromatographic analysis.[6]

  • Common Excipients in Levofloxacin Tablets: These can include binders (e.g., microcrystalline cellulose), disintegrants (e.g., sodium starch glycolate), lubricants (e.g., magnesium stearate), and fillers (e.g., lactose).[7][8]

  • Mitigation Strategies:

    • Sample Pre-treatment: After the initial extraction, centrifuging the sample at a high speed can help pelletize insoluble excipients. Filtering the supernatant through a 0.45 µm or 0.22 µm syringe filter is a mandatory step before HPLC analysis to remove fine particulates.[5]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and can effectively remove interfering excipients. For compounds like Levofloxacin and its impurities, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) is often suitable.

      • Principle: The sample is loaded onto the SPE cartridge. The more nonpolar analytes (Levofloxacin and this compound) are retained on the sorbent, while polar excipients are washed away. The analytes are then eluted with a stronger, less polar solvent.

Issue 3: Method Reproducibility and Robustness

Question: We are struggling with the reproducibility of our extraction method. What factors should we investigate to improve its robustness?

Answer: Poor reproducibility can undermine the reliability of your results. A robust method consistently delivers accurate and precise results under small, deliberate variations in experimental conditions.

  • Method Validation: A fully validated method according to ICH Q2(R1) guidelines is essential for ensuring reproducibility. This includes demonstrating specificity, linearity, accuracy, and precision.

  • Standard and Sample Stability:

    • Stock Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) and store them at a low temperature (e.g., -20°C) and protected from light.

    • Working Solutions: Prepare fresh working solutions daily.

    • Sample Stability: Forced degradation studies have shown that Levofloxacin can degrade under acidic and oxidative conditions. It is reasonable to assume that this compound may also be susceptible to further degradation. Therefore, analyze extracted samples promptly or store them under conditions that ensure stability (e.g., refrigerated and protected from light).

Frequently Asked Questions (FAQs)

  • What is this compound? this compound is a degradation impurity of Levofloxacin. It is formed by the loss of the carboxylic acid group from the Levofloxacin molecule. Its presence in the final drug product is monitored as a critical quality attribute.

  • Why is it important to control the level of this compound in tablets? The presence of impurities, including degradation products, can affect the safety and efficacy of a drug. Regulatory agencies require that impurities are identified and controlled within acceptable limits to ensure the quality of the pharmaceutical product.

  • What are the typical acceptance criteria for this impurity? The acceptance criteria for a specific impurity are defined by pharmacopeias (e.g., USP, EP) and are typically based on the maximum daily dose of the drug. For known impurities, the limit is often in the range of 0.1% to 0.5%.

  • Can I use the same extraction method for different strengths of Levofloxacin tablets? Generally, yes. However, the method should be validated for each tablet strength to ensure that the varying ratio of API to excipients does not affect the extraction efficiency and method performance.

Detailed Experimental Protocol: A Robust Extraction Method

This protocol provides a starting point for the extraction of this compound from tablets. It should be optimized and validated for your specific product and analytical instrumentation.

1. Sample Preparation:

  • Weigh and finely powder a representative number of Levofloxacin tablets (e.g., 20 tablets).
  • Accurately weigh a portion of the powder equivalent to a single tablet dose into a suitable volumetric flask.

2. Extraction:

  • Add a diluent consisting of a mixture of methanol and a slightly acidic buffer (e.g., 50:50 v/v, pH 3.5 phosphate buffer) to the volumetric flask.
  • Sonicate the flask for 30 minutes with intermittent shaking to ensure complete dissolution of the API and extraction of the impurity.[5]
  • Allow the solution to cool to room temperature and dilute to volume with the diluent.
  • Centrifuge a portion of the extract at high speed (e.g., 4000 rpm) for 10 minutes.
  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial for analysis.

3. Solid-Phase Extraction (SPE) Cleanup (if required):

  • Conditioning: Condition a C18 SPE cartridge with 1-2 cartridge volumes of methanol followed by 1-2 cartridge volumes of the acidic buffer.
  • Loading: Load a known volume of the centrifuged extract onto the cartridge.
  • Washing: Wash the cartridge with a weak solvent (e.g., the acidic buffer) to remove polar interferences.
  • Elution: Elute the this compound and Levofloxacin with a small volume of a strong solvent (e.g., methanol or acetonitrile).
  • The eluate is then ready for HPLC analysis.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for consistency and troubleshooting.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Tablet Weigh and Powder Tablets Weigh Weigh Powder Equivalent to One Dose Tablet->Weigh Add_Solvent Add Extraction Solvent (e.g., Methanol/Buffer) Weigh->Add_Solvent Sonicate Sonicate for 30 minutes Add_Solvent->Sonicate Dilute Dilute to Volume Sonicate->Dilute Centrifuge Centrifuge Extract Dilute->Centrifuge Filter Filter through 0.45 µm Syringe Filter Centrifuge->Filter HPLC Inject into HPLC System Filter->HPLC

Caption: A typical workflow for the extraction and analysis of this compound from tablets.

References

Technical Support Center: Method Robustness for Descarboxyl Levofloxacin Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for robustness testing of analytical methods designed for the quantification of Descarboxyl Levofloxacin, a critical process-related impurity and potential degradant of the antibiotic Levofloxacin.[1][2] Ensuring that an analytical method is robust is not merely a step in validation; it is the foundation of reliable, long-term quality control. A method that lacks robustness can lead to out-of-specification (OOS) results, unnecessary investigations, and compromised patient safety.[3][4]

This guide is structured to provide both foundational knowledge and practical, field-proven insights into designing and troubleshooting robustness studies. It moves beyond a simple checklist, delving into the causality behind experimental choices and failure modes, in alignment with International Council on Harmonisation (ICH) guidelines.[5]

Core Principles: Understanding Method Robustness

Method robustness is defined as the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[5] It provides an indication of the method's reliability during normal usage. The goal of robustness testing is to identify which operational parameters are critical to the method's performance and to establish acceptable ranges for these parameters to ensure the method consistently delivers accurate and precise results.

The following workflow outlines the key stages of a comprehensive robustness study.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting Plan Define Critical Parameters (e.g., pH, Flow Rate, Temp) Design Select Variation Ranges (e.g., pH ±0.2, Temp ±5°C) Plan->Design Protocol Establish Acceptance Criteria (SST: Resolution, Tailing Factor) Design->Protocol Nominal Analyze Under Nominal Conditions (Control) Protocol->Nominal Vary Vary One Factor at a Time (OFAT) or use Design of Experiments (DoE) Nominal->Vary Execute Inject Samples & SST Solutions for Each Condition Vary->Execute Analyze Analyze Chromatographic Data (Compare against Acceptance Criteria) Execute->Analyze Assess Assess Impact of Variations on Resolution, Tailing, Area, etc. Analyze->Assess Report Document Results in Validation Report Assess->Report

Caption: Workflow for Method Robustness Testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the robustness testing of methods for quantifying this compound, typically by High-Performance Liquid Chromatography (HPLC).

Q1: What are the most critical HPLC parameters to investigate in a robustness study for this compound, and what are the typical ranges of variation?

A1: The selection of parameters is based on which variables are most likely to fluctuate during routine analysis and have a significant impact on the results. For a typical reversed-phase HPLC method for Levofloxacin and its impurities, the following parameters are critical.[6][7] The ranges suggested are starting points and should be justified based on the specific method and laboratory conditions.

ParameterTypical Nominal Value (Example)Typical Robustness VariationRationale for Investigation
Mobile Phase pH pH 6.0± 0.2 unitsLevofloxacin is an amphoteric compound, making its retention and peak shape highly sensitive to pH changes.[8] Small shifts can impact selectivity between the API, this compound, and other impurities.
Organic Modifier Content Methanol, 30%± 2% absolute (e.g., 28% and 32%)Affects the elution strength of the mobile phase. Variations can cause significant shifts in retention times and may compromise the resolution of closely eluting peaks.[9]
Flow Rate 1.0 mL/min± 10% (e.g., 0.9 and 1.1 mL/min)Influences retention times, peak widths, and column pressure. While modern pumps are precise, this tests the method's resilience to minor pump performance variations.[6]
Column Temperature 30 °C± 5 °CAffects analyte retention, mobile phase viscosity, and selectivity. Temperature fluctuations in the lab environment can be a source of variability if not well-controlled.
UV Detection Wavelength 294 nm± 2 nmVerifies that small drifts in the detector's wavelength accuracy do not significantly affect the quantification, especially if the impurity spectrum has a sharp slope near the analytical wavelength.[10]
Column Batch/Lot Lot ATest on Lot BDifferent column batches can have slight variations in stationary phase chemistry, which may affect selectivity and retention. This is often considered part of intermediate precision but is a key robustness factor.
Q2: My resolution between this compound and the main Levofloxacin peak dropped below the acceptance criteria (e.g., R < 2.0) when the mobile phase pH was increased by 0.2 units. What does this mean and what should I do?

A2: This is a classic example of a robustness failure and a critical finding. It indicates that your method's selectivity is highly dependent on pH and may not be reliable for routine use where minor pH preparation errors can occur.

  • Causality: Levofloxacin contains both acidic (carboxylic acid) and basic (piperazine) functional groups.[8] this compound lacks the carboxylic acid group.[1] Their ionization states, and thus their interaction with the C18 stationary phase, will change differently as a function of pH. The failure at a slightly higher pH suggests that the two compounds are approaching a similar charge state or hydrophobicity under that condition, leading to co-elution.

  • Troubleshooting Steps:

    • Confirm the Failure: Re-prepare the mobile phase and re-run the experiment to ensure it was not a preparation error.

    • Understand the Problem: Your method is operating too close to a "cliff edge" where a small change has a dramatic effect. The method is not suitable for its intended purpose.

    • Method Re-optimization (Recommended): The most reliable solution is to revisit method development. Aim to find a pH region where selectivity is stable. This might involve moving the operating pH further away from the pKa of the critical analytes or evaluating a different buffer system.

    • Tighten Method Parameters (Not Ideal): As a less desirable alternative, you could tighten the acceptable pH range in the standard operating procedure (SOP) (e.g., pH 6.0 ± 0.05). However, this can make routine execution difficult and is often a sign of a poorly developed method.

Q3: I observed a consistent >5% increase in the peak area of this compound when I decreased the flow rate by 10%. Is this an acceptable outcome?

A3: This is a potential robustness issue that requires careful investigation. While some variation is expected, a systematic trend may indicate a problem.

  • Potential Causes:

    • Detector-Related Issues: Some UV detector flow cells are sensitive to changes in refractive index caused by flow rate variations, which can manifest as a baseline shift and affect peak integration.

    • On-Column Degradation: While less likely for this specific impurity, in some cases, a longer residence time on the column (at a lower flow rate) can lead to the degradation of a labile analyte, or conversely, allow for more complete detection.

    • Integration Artefacts: Changes in peak width resulting from the altered flow rate may be handled inconsistently by the integration algorithm, especially for small impurity peaks.

  • Troubleshooting & Action:

    • Check System Suitability: First, verify that the system suitability results (e.g., %RSD of replicate injections) under the lower flow rate condition are within limits.

    • Manual Re-integration: Carefully re-integrate the peaks from both the nominal and varied flow rate chromatograms to ensure the difference is not an artefact of automatic integration.

    • Assess Impact on Quantification: The primary concern is the accuracy of the result. A 5% change in the peak area of an impurity could push a batch from passing to failing. The acceptance criteria for the robustness study should define the maximum allowable change in the quantified result. If this change exceeds your pre-defined limit, the method is not robust with respect to flow rate. The method may need to be optimized, perhaps by selecting a different detection wavelength where the baseline is less sensitive to flow changes.

The following diagram illustrates potential root causes for a failed robustness study.

G cluster_Method Method Development cluster_Instrument Instrumentation cluster_Reagents Reagents & Consumables center Failed Robustness (e.g., Unstable Resolution, Variable Quantification) M1 Operating Near pKa M1->center M2 Inadequate Selectivity M2->center M3 Wrong Column Choice M3->center M4 Unstable Sample/Standard Prep M4->center I1 Pump Fluctuation I1->center I2 Poor Temperature Control I2->center I3 Detector Drift I3->center I4 Worn Injector Seal I4->center R1 Inconsistent Column Lots R1->center R2 Buffer Nearing Shelf-Life R2->center R3 Impure Solvents R3->center R4 Incorrect Reference Standard R4->center

Caption: Cause-and-Effect Diagram for Failed Robustness.

Experimental Protocol: One-Factor-at-a-Time (OFAT) Robustness Study

This protocol provides a step-by-step guide for performing a robustness study. It assumes a validated HPLC method is already in place.

Objective: To assess the robustness of the HPLC method for quantifying this compound in the presence of Levofloxacin.

1. Preparation of Solutions:

  • System Suitability Solution (SST): Prepare a solution containing Levofloxacin and this compound at concentrations that yield a resolution of >2.0 under nominal conditions. A forced degradation sample, where the impurity is generated in situ, can also be effective.[10][11]

  • Test Solution: Prepare a sample solution of the drug product spiked with this compound at the specification limit (e.g., 0.2%).

2. Nominal Condition Analysis:

  • Equilibrate the HPLC system with the mobile phase under nominal conditions (e.g., pH 6.0, 30% Methanol, 1.0 mL/min, 30°C, 294 nm).

  • Perform six replicate injections of the SST solution.

  • Acceptance Criteria: The %RSD for peak area and retention time must be ≤ 2.0%. Resolution between Levofloxacin and this compound must be ≥ 2.0. Tailing factor must be ≤ 2.0.

3. Parameter Variation Analysis:

  • For each parameter listed in the table in A1, perform the following:

    • Adjust only one parameter to its lower variation limit (e.g., change mobile phase pH to 5.8).

    • Allow the system to equilibrate fully.

    • Inject the SST solution in duplicate to verify system performance under the new condition.

    • Inject the Test Solution in triplicate.

    • Repeat the process for the upper variation limit (e.g., mobile phase pH 6.2).

    • Return the system to nominal conditions and re-inject the SST solution to confirm the system has returned to its original state before proceeding to the next parameter.

4. Data Analysis and Evaluation:

  • For each condition, calculate the mean concentration of this compound from the triplicate injections of the Test Solution.

  • Evaluate the SST results for each varied condition against the pre-defined acceptance criteria.

  • Compare the mean concentration of the impurity obtained under each varied condition to the mean concentration obtained under nominal conditions. The difference should not exceed a pre-defined limit (e.g., ±10.0%).

  • Summarize all results in a table, highlighting any parameter that fails to meet the acceptance criteria.

  • If all tested parameters meet the acceptance criteria, the method is considered robust.

  • If any parameter fails, an investigation must be conducted, and the method may require re-optimization as described in the troubleshooting section.

By systematically challenging the method, this protocol provides the necessary evidence to demonstrate its reliability for routine use in a quality control environment, ensuring the consistent and accurate quantification of this compound.[12][13]

References

Validation & Comparative

Validation of an HPLC method for Descarboxyl Levofloxacin according to ICH guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of an HPLC Method for Descarboxyl Levofloxacin in Accordance with ICH Guidelines

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental pillar of patient safety. The presence of related substances, such as this compound in Levofloxacin drug products, can impact both the efficacy and safety profile of the final formulation. Therefore, a robust, reliable, and validated analytical method is indispensable.

This guide provides a comprehensive, technically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The experimental protocols and data presented herein are designed to serve as a practical template for researchers, scientists, and drug development professionals, ensuring the development of a self-validating analytical system.

This compound is a potential process impurity or degradation product of Levofloxacin. Its structure is similar to the parent molecule but lacks the carboxylic acid group, which significantly alters its properties. A validated stability-indicating HPLC method must be able to separate, detect, and accurately quantify this specific impurity.

The Blueprint for Validation: An Overview

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This involves a series of experiments that challenge the method's performance characteristics. The logical flow of this process ensures that each parameter builds upon the last, culminating in a method that is demonstrably reliable for routine use.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2(R1)) cluster_2 Method Implementation Dev Initial HPLC Method Development Specificity Specificity & Forced Degradation Dev->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Precision->Robustness Final Validated Method for Routine QC Use Robustness->Final

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Specificity: The Foundation of a Stability-Indicating Method

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For an impurity method, this means demonstrating that the peak for this compound is free from interference from Levofloxacin, other potential impurities, and any degradation products. The most rigorous way to prove this is through forced degradation studies.[4][5] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), we intentionally generate degradation products to challenge the method's resolving power.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solutions: Create a stock solution of Levofloxacin and a separate stock solution of this compound (approx. 1 mg/mL in a suitable solvent like methanol).

  • Acid Hydrolysis: To 1 mL of Levofloxacin stock, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: To 1 mL of Levofloxacin stock, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: To 1 mL of Levofloxacin stock, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[4][5]

  • Thermal Degradation: Expose solid Levofloxacin powder to 105°C for 48 hours.[5] Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Levofloxacin to UV light (254 nm) for 24 hours.

  • Analysis: Dilute all stressed samples to a suitable concentration and analyze them using the proposed HPLC method. Also, analyze a spiked solution containing both Levofloxacin and this compound.

Data Presentation & Trustworthiness

The success of the specificity study is determined by the resolution between all peaks and the purity of the analyte peak.

G cluster_0 Chromatogram Analysis cluster_1 Peak Purity (PDA) a Levofloxacin Peak b Degradant 1 a->b Resolution > 2.0 c This compound (Analyte) b->c Resolution > 2.0 d Degradant 2 c->d Resolution > 2.0 purity Purity Angle < Purity Threshold c->purity

Caption: Evaluating Specificity via Resolution and Peak Purity.

Table 1: Specificity and Forced Degradation Results

Stress Condition% Degradation of LevofloxacinResolution (Rs) between this compound and nearest peakPeak Purity of this compound
Acid (1N HCl)~15%3.1Pass
Base (1N NaOH)~8%2.8Pass
Oxidation (30% H₂O₂)~25%2.5Pass
Thermal (105°C)~5%N/A (No significant degradants)Pass
Photolytic (UV)~12%3.5Pass
Acceptance Criteria N/ARs > 2.0 Purity Angle < Purity Threshold

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For an impurity, the range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[6]

Experimental Protocol
  • Prepare Stock Solution: Create a high-concentration stock solution of this compound.

  • Create Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For an impurity with a specification of 0.10%, the range could be from LOQ (~0.025%) to 0.15%.

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot a graph of mean peak area versus concentration. Calculate the linear regression line and determine the correlation coefficient (r²), y-intercept, and slope.

Data Presentation & Trustworthiness

A high correlation coefficient is a primary indicator of linearity. The y-intercept should be minimal, indicating negligible bias at zero concentration.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.05 (LOQ)1,250
0.102,490
0.20 (100% level)5,010
0.256,240
0.30 (150% level)7,520
Regression Results
Correlation Coefficient (r²)0.9995
Slope25,010
Y-intercept55
Acceptance Criteria r² ≥ 0.999

Accuracy (as Percent Recovery)

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically evaluated by spiking a drug product matrix or placebo with a known quantity of the impurity at different levels within the specified range.[6] This demonstrates that the method can accurately recover the impurity from the actual sample matrix.

Experimental Protocol
  • Prepare Spiked Samples: Prepare samples of the Levofloxacin drug product placebo and spike them with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a corresponding un-spiked placebo sample.

  • Calculation: Calculate the percentage recovery at each level using the formula: (Amount Found / Amount Added) * 100%.

Data Presentation & Trustworthiness

The recovery should be consistent across the analytical range.

Table 3: Accuracy/Recovery Data

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean of n=3)% Recovery%RSD
50%0.100.09999.0%0.8%
100%0.200.203101.5%0.6%
150%0.300.29799.0%0.7%
Acceptance Criteria 90.0% - 110.0% ≤ 2.0%

Precision: Repeatability and Intermediate Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions.[7]

  • Intermediate Precision: Assesses variations within the same laboratory, such as different days, different analysts, or different equipment.[7]

Experimental Protocol
  • Sample Preparation: Prepare six individual test samples by spiking the drug product with this compound at the 100% target concentration.

  • Repeatability: Analyze all six samples on the same day, with the same analyst, on the same HPLC system.

  • Intermediate Precision: Have a different analyst repeat the analysis of six new samples on a different day, preferably using a different HPLC system.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

Data Presentation & Trustworthiness

A low %RSD indicates high precision.

Table 4: Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Sample 1 (% Area)0.1010.099
Sample 2 (% Area)0.1020.101
Sample 3 (% Area)0.1000.102
Sample 4 (% Area)0.1010.100
Sample 5 (% Area)0.0990.101
Sample 6 (% Area)0.1000.099
Mean 0.1005 0.1003
Std. Deviation 0.0010 0.0012
%RSD 1.0% 1.2%
Acceptance Criteria %RSD ≤ 5.0% for impurity analysis

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] These are critical for impurity methods to define the lower boundary of the analytical range. They can be determined based on the standard deviation of the response and the slope of the calibration curve or by using a signal-to-noise ratio.[7]

Experimental Protocol (Based on Slope)
  • Use Linearity Data: Utilize the slope (S) from the linearity study and the standard deviation of the y-intercept (σ) of the regression line.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Verification: Prepare solutions at the calculated LOQ concentration and inject multiple times to confirm that the precision (%RSD) meets the acceptance criteria (typically ≤ 10%).

Data Presentation & Trustworthiness

Table 5: LOD & LOQ Results

ParameterMethodResult (µg/mL)%RSD at LOQ (n=6)
LOD3.3 * (σ / S)0.015N/A
LOQ10 * (σ / S)0.0464.5%
Acceptance Criteria %RSD ≤ 10.0%

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of the method with respect to small but deliberate variations in its parameters. This provides confidence that the method will perform consistently during routine use when minor fluctuations are inevitable.

Experimental Protocol
  • Standard Analysis: Analyze a system suitability solution and a spiked sample under the normal operating conditions.

  • Vary Parameters: Individually vary key parameters such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Organic Composition (e.g., ± 2%)

  • Evaluate Impact: For each variation, re-analyze the samples and evaluate the impact on system suitability parameters like resolution, tailing factor, and retention time.

Data Presentation & Trustworthiness

The method is considered robust if system suitability criteria are still met despite these small changes.

Table 6: Robustness Study Results

Parameter VariedModificationResolution (Rs)Tailing Factor (T)System Suitability
Nominal N/A 2.9 1.2 Pass
Flow Rate+0.1 mL/min2.71.2Pass
-0.1 mL/min3.11.2Pass
Temperature+5 °C2.81.1Pass
-5 °C3.01.3Pass
Mobile Phase pH+0.22.61.3Pass
-0.23.21.1Pass
Acceptance Criteria Rs > 2.0 T ≤ 1.5 Must Pass

Conclusion

The comprehensive validation process detailed above provides a rigorous framework for establishing a reliable HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we generate a body of evidence that demonstrates the method is suitable for its intended purpose in a regulated quality control environment. This scientifically sound, data-driven approach ensures that the analytical results are trustworthy, forming a critical component in the overall quality assurance of Levofloxacin pharmaceutical products.

References

A Comparative Analysis of Descarboxyl Levofloxacin Impurity Levels in Different Levofloxacin Brands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of Descarboxyl Levofloxacin, a critical impurity in Levofloxacin drug products. The presence and quantity of impurities are significant indicators of the quality, safety, and efficacy of pharmaceutical products.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the methodologies required to assess and compare the levels of this specific impurity across various brands of Levofloxacin.

The structural integrity of an active pharmaceutical ingredient (API) like Levofloxacin is paramount. This compound is a known impurity that can arise during the synthesis or degradation of Levofloxacin.[2] Its presence, particularly at levels exceeding established thresholds, can be a cause for concern, potentially impacting the drug's therapeutic effect and safety profile. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1]

This guide will delve into the scientific principles and practical applications of a robust analytical workflow designed to quantify this compound. We will explore the rationale behind the selection of analytical techniques, provide a detailed experimental protocol, and present a framework for interpreting the comparative data.

The Significance of Impurity Profiling

The comparison between generic and brand-name drugs often extends beyond bioequivalence to include a thorough evaluation of their impurity profiles.[3] While generic drugs are required to have the same active pharmaceutical ingredient, variations in the manufacturing process and excipients can lead to different impurity profiles.[3] Therefore, a comparative analysis of impurities like this compound is crucial for ensuring the consistent quality and safety of all available drug products, whether brand-name or generic.[4]

Analytical Strategy: A Self-Validating System

The cornerstone of this comparative analysis is a validated, stability-indicating analytical method. A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products and other impurities.[5][6] The chosen methodology, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is widely recognized for its sensitivity, specificity, and resolving power in separating complex mixtures.[7][8]

The logic behind this choice is multifaceted. RP-HPLC allows for the separation of compounds based on their hydrophobicity. Levofloxacin and its impurity, this compound, possess distinct chemical structures that result in different retention times on a C18 column, enabling their individual quantification.[5][9] Furthermore, the use of a UV detector set at an appropriate wavelength ensures sensitive detection of both the parent drug and its impurity.[6]

To ensure the trustworthiness of our results, the entire analytical workflow is designed as a self-validating system. This involves a rigorous method validation process as per ICH guidelines, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative analysis, from sample acquisition to data interpretation.

Caption: Experimental workflow for the comparative analysis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the quantification of this compound in different Levofloxacin brands.

Materials and Reagents
  • Levofloxacin Reference Standard (USP or equivalent)

  • This compound Reference Standard[10][11]

  • Levofloxacin tablets (Brand A, Generic B, Generic C)

  • HPLC-grade acetonitrile and methanol[9]

  • Ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine (for mobile phase buffer)[12][13]

  • High-purity water (Milli-Q or equivalent)[9]

  • 0.45 µm membrane filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][13]

  • Analytical balance

  • Sonicator

  • pH meter

Chromatographic Conditions
ParameterCondition
Mobile Phase A mixture of buffer and methanol (e.g., 70:30 v/v). The buffer consists of 8.5 g/L ammonium acetate, 1.25 g/L cupric sulfate, and 1.3 g/L L-isoleucine in water.[13][14]
Column C18 (250 mm x 4.6 mm, 5 µm)[9][13]
Flow Rate 0.7 mL/min[13]
Detection Wavelength 294 nm[5]
Injection Volume 20 µL
Column Temperature 42°C[13]
Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve an appropriate amount of Levofloxacin and this compound reference standards in the mobile phase to prepare stock solutions.

    • Perform serial dilutions to create a series of calibration standards at different concentrations.

  • Preparation of Sample Solutions:

    • Take a representative number of tablets from each brand (e.g., 20 tablets) and determine the average weight.

    • Grind the tablets into a fine powder.

    • Accurately weigh a portion of the powdered tablets equivalent to a specific dose of Levofloxacin and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

  • System Suitability:

    • Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately.

    • Parameters to check include retention time repeatability, peak area precision, tailing factor, and theoretical plates, which should meet the criteria set by the USP monograph.[12]

  • Analysis and Quantification:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Identify the peaks for Levofloxacin and this compound based on their retention times compared to the reference standards.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

    • Calculate the percentage of this compound impurity relative to the labeled amount of Levofloxacin in each brand.

Comparative Data Summary

The following table presents a hypothetical summary of the quantitative data obtained from the analysis of three different Levofloxacin brands.

BrandAverage Levofloxacin Content per Tablet (mg)Average this compound Level (%)Standard Deviation
Brand A (Innovator) 501.20.08± 0.01
Generic B 498.90.15± 0.03
Generic C 500.50.11± 0.02

Interpretation and Discussion

The hypothetical results in the table indicate that all three brands contain levels of this compound that are well below the typical reporting thresholds set by regulatory agencies (often 0.1% for known impurities). However, a noticeable difference exists between the innovator brand and the generic versions. Generic B shows a higher average level of the impurity compared to Brand A and Generic C.

These differences could be attributed to several factors, including:

  • Variations in the synthetic route of the API.

  • Differences in the stability of the final drug product due to excipient interactions.[3]

  • Storage and handling conditions.

It is imperative to note that even small variations in impurity levels can be significant, especially for patient populations with specific sensitivities or for long-term treatment regimens.[1]

Conclusion

This guide has outlined a robust and scientifically sound methodology for the comparative analysis of this compound levels in different brands of Levofloxacin. The provided experimental protocol, grounded in established analytical principles and regulatory guidelines, offers a framework for generating reliable and comparable data. The findings from such a study can provide valuable insights for researchers, clinicians, and regulatory bodies, contributing to the overall assurance of drug quality and patient safety. Further investigation into the potential clinical implications of these observed differences in impurity profiles is warranted.

References

A Comparative Guide to Cross-Validated Analytical Methods for Levofloxacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Levofloxacin

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Its efficacy and safety are intrinsically linked to its purity. The presence of impurities, which can arise during synthesis, degradation, or storage, can potentially impact the drug's therapeutic effect and even pose safety risks.[3] Therefore, robust and reliable analytical methods for impurity profiling are paramount in the pharmaceutical industry to ensure the quality and safety of Levofloxacin drug products.[3] This guide provides a comprehensive comparison of cross-validated analytical methods for the impurity profiling of Levofloxacin, offering insights into their performance, underlying principles, and practical implementation.

The International Council for Harmonisation (ICH) guidelines, along with national pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), mandate stringent control over impurities.[4][5][6][7] These regulatory frameworks necessitate the development and validation of highly specific and sensitive analytical methods capable of detecting and quantifying impurities at trace levels.[6][8] Cross-validation of these methods between different laboratories or techniques is a crucial step to ensure the consistency and reliability of results, a cornerstone of good manufacturing practices (GMP).[9][10]

This guide will delve into the primary analytical techniques employed for Levofloxacin impurity profiling, namely High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the principles of each technique, present comparative data from various studies, and provide detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their specific needs.

Understanding Levofloxacin Impurities

The impurity profile of Levofloxacin can include a range of related substances, degradation products, and process-related impurities.[2] Common impurities that are often monitored include Levofloxacin Q-acid (Impurity A), N-Desmethyl Levofloxacin (Impurity B), and Levofloxacin N-Oxide.[11][12][13] Forced degradation studies, conducted under stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][14][15][16] Studies have shown that Levofloxacin is particularly susceptible to degradation under oxidative and acidic conditions.[3][14][16]

Comparative Analysis of Analytical Methods

The choice of an analytical method for impurity profiling is dictated by factors such as the required sensitivity, selectivity, speed, and the nature of the impurities being analyzed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its robustness, reproducibility, and versatility.[17] Reversed-phase HPLC (RP-HPLC) with UV detection is the standard for Levofloxacin impurity profiling.[18]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

Performance: Stability-indicating HPLC methods have been developed and validated for the determination of Levofloxacin and its related substances.[3][14][18] These methods have demonstrated good resolution between Levofloxacin and its known impurities and degradation products.[3]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.

Principle: The smaller particle size in UPLC columns leads to higher separation efficiency, resolution, and sensitivity, along with significantly shorter analysis times compared to traditional HPLC.

Performance: UPLC methods offer a significant advantage in terms of speed and efficiency for high-throughput impurity profiling without compromising on the quality of the separation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

Principle: After separation by LC, the eluting compounds are ionized and their mass-to-charge ratio is measured by a mass spectrometer. This allows for the definitive identification and quantification of impurities, even at very low levels.

Performance: LC-MS is particularly valuable for the identification of unknown impurities and for the quantification of trace-level impurities that may not be detectable by UV.[11][19] It has been successfully used to identify degradation products of Levofloxacin.[14][20]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC and LC-MS methods for Levofloxacin impurity profiling, based on published validation data.

Parameter HPLC (UV Detection) LC-MS/MS Reference
Linearity Range LOQ to 150% of target concentration0.20 - 50 mg/L[3][21]
Correlation Coefficient (r²) > 0.998> 0.999[11]
Accuracy (% Recovery) 98.0% to 102.0%90.9% to 99.5%[11]
Precision (%RSD) < 2.0%< 9%[11]
Limit of Detection (LOD) ~0.013 µg/mL (for Impurity A)Not explicitly stated for Q-acid[3]
Limit of Quantification (LOQ) ~0.044 µg/mL (for Impurity A)0.20 mg/L[3][21]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Levofloxacin and its Impurities

This protocol is a representative example of a validated RP-HPLC method for the determination of Levofloxacin and its related substances.[3]

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.[11]

2. Chromatographic Conditions:

  • Column: Cosmosil C18, 250mm x 4.6mm, 5µm particle size.[3][11]

  • Mobile Phase: Isocratic elution with a mixture of buffer and methanol (68:32 v/v).[3][11] The buffer can be prepared with reagents like triethylamine and sodium dihydrogen orthophosphate dihydrate, with the pH adjusted as needed.[14]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection: UV at 294 nm.[14]

  • Column Temperature: 42°C.[22]

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Levofloxacin reference standard in the mobile phase. Further dilute to the desired concentration.

  • Sample Solution: Accurately weigh and dissolve the Levofloxacin drug substance or product in the mobile phase to achieve a known concentration.[11]

  • Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of impurity reference standards.

4. System Suitability:

  • Inject the standard solution multiple times and verify that the system suitability parameters, such as tailing factor and relative standard deviation of peak areas, meet the acceptance criteria as per ICH guidelines.[8] USP General Chapter <1225> and Ph. Eur. chapter 2.2.46 provide detailed guidance on system suitability.[5][7][23]

5. Analysis:

  • Inject the sample and spiked sample solutions.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the reference standards.

Protocol 2: Cross-Validation of Analytical Methods

Cross-validation ensures that an analytical method produces consistent and reliable results when transferred between laboratories or when compared against a different method.[9][10][24]

1. Objective:

  • To compare the performance of two analytical methods (e.g., a new UPLC method vs. a validated HPLC method) for the impurity profiling of Levofloxacin.

2. Experimental Design:

  • Samples: Analyze the same homogenous batch of Levofloxacin drug substance or product using both analytical methods.

  • Replicates: Perform multiple replicate analyses (e.g., n=6) for each method to assess precision.

  • Concentration Levels: Analyze samples at different concentration levels, including the nominal concentration and spiked samples with known impurity levels.

3. Data Analysis:

  • Compare the results obtained from both methods for key validation parameters, including:

    • Accuracy: Compare the mean recovery of impurities.

    • Precision: Compare the relative standard deviation (RSD) of the results.

    • Specificity: Ensure that both methods can adequately separate all known impurities from the main peak and from each other.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, F-test) to determine if there are any significant differences between the results of the two methods.

4. Acceptance Criteria:

  • Pre-define acceptance criteria for the comparison. For example, the difference in the mean results between the two methods should be within a certain percentage (e.g., ±5%).

Visualization of Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting DefineObjective Define Cross-Validation Objective SelectMethods Select Methods for Comparison (e.g., HPLC vs. UPLC) DefineObjective->SelectMethods DefineAcceptance Define Acceptance Criteria SelectMethods->DefineAcceptance PrepareSamples Prepare Homogenous Samples (Bulk & Spiked) DefineAcceptance->PrepareSamples AnalyzeMethodA Analyze Samples with Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B PrepareSamples->AnalyzeMethodB CollectData Collect and Tabulate Data AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData StatisticalAnalysis Perform Statistical Analysis (t-test, F-test) CollectData->StatisticalAnalysis CompareResults Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareResults Report Generate Cross-Validation Report CompareResults->Report Conclusion Conclusion: Methods are Equivalent / Not Equivalent CompareResults->Conclusion

Caption: A workflow diagram illustrating the key stages of a cross-validation study for analytical methods.

Conclusion and Future Perspectives

The selection of an appropriate analytical method for Levofloxacin impurity profiling is a critical decision in pharmaceutical development and quality control. While RP-HPLC remains a robust and widely used technique, UPLC offers significant advantages in terms of speed and efficiency. LC-MS provides unparalleled sensitivity and specificity, making it an invaluable tool for the identification of unknown impurities and for trace-level quantification.

Cross-validation is an indispensable process to ensure the reliability and consistency of analytical data, particularly when methods are transferred between laboratories or when a new method is implemented.[10] The protocols and comparative data presented in this guide provide a framework for researchers and scientists to make informed decisions and to design and execute robust validation and cross-validation studies.

Future trends in analytical method development for impurity profiling are likely to focus on the implementation of more advanced techniques such as two-dimensional liquid chromatography (2D-LC) for complex samples and the increasing use of Quality by Design (QbD) principles to build more robust and reliable analytical methods from the outset.

References

A Comparative Guide to HPLC and UPLC for the Analysis of Descarboxyl Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Descarboxyl Levofloxacin, a critical impurity in Levofloxacin drug products. Drawing upon established chromatographic principles and field-proven insights, we will explore the theoretical underpinnings, present detailed experimental protocols, and analyze comparative performance data to empower researchers, scientists, and drug development professionals in making informed methodological decisions.

Introduction: The Imperative for Precise Impurity Profiling

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] As mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to the control of its impurities.[3][4] this compound, a known process-related impurity and potential degradant of Levofloxacin, must be meticulously monitored to ensure product quality.[5][6]

For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis, valued for its robustness and reliability.[7] However, the demand for higher sample throughput, increased sensitivity, and more sustainable laboratory practices has driven the adoption of Ultra-Performance Liquid Chromatography (UPLC).[8][9] UPLC, a significant advancement in liquid chromatography, utilizes sub-2 µm particle columns to achieve dramatic gains in resolution, speed, and sensitivity.[7][9]

This guide will dissect the practical and performance differences between these two technologies in the specific context of analyzing this compound, moving beyond a simple list of features to explain the causality behind the analytical outcomes.

Foundational Principles: Analyte and Technology

The Analyte: this compound

This compound is a derivative of the parent Levofloxacin molecule, lacking the carboxylic acid group. Its physicochemical properties are crucial for chromatographic method development.

  • Chemical Name: (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one[10]

  • Molecular Formula: C₁₇H₂₀FN₃O₂[10][11]

  • Molecular Weight: 317.36 g/mol [10][11]

The structural similarity between Levofloxacin and its descarboxylated form necessitates a chromatographic system with high resolving power to ensure accurate quantification.

The Technologies: A Tale of Two Pressures

Both HPLC and UPLC operate on the fundamental principle of separating components from a mixture by passing a liquid mobile phase through a solid stationary phase packed in a column.[8] The key distinction lies in the physical characteristics of the stationary phase and the resulting operational parameters.

  • High-Performance Liquid Chromatography (HPLC): This established technique traditionally employs columns packed with particles of 3 µm to 5 µm in diameter.[8] To move the mobile phase through these columns, HPLC systems operate at pressures up to 400–600 bar (approx. 6,000–9,000 psi).[12] This configuration results in reliable and robust, albeit slower, separations.[7]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC, utilizing columns with sub-2 µm particle sizes (e.g., 1.7 µm).[7] Pushing the mobile phase through these much smaller particles requires significantly higher pressures, often exceeding 1,000 bar (approx. 15,000 psi).[9][12] This high-pressure operation, combined with the increased surface area of the smaller particles, dramatically enhances separation efficiency, speed, and sensitivity.[13]

Experimental Design and Protocols

The objective is to develop and compare stability-indicating methods capable of separating and quantifying this compound from the Levofloxacin API with high resolution and efficiency.

General Methodology Workflow

The process follows a logical sequence from initial method development and validation to a direct comparison of the optimized systems.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: System Performance Comparison P1 Define Analytical Target Profile (Separation of Levo & Descarboxyl-Levo) P2 Screen Columns & Mobile Phases (C18, pH, Organic Modifier) P1->P2 P3 Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) P2->P3 V1 Specificity & Selectivity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 C1 Resolution (USP) V5->C1 C2 Analysis Time & Throughput C1->C2 C4 Sensitivity C1->C4 C3 Solvent Consumption C2->C3

Caption: Workflow for Chromatographic Method Comparison.

Protocol 1: HPLC Method

This protocol is designed as a robust, conventional method for the analysis of related substances.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][4]

    • Rationale: A standard C18 column provides excellent retention for moderately polar compounds like Levofloxacin and its impurities. The 250 mm length ensures sufficient theoretical plates for good resolution.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.

    • Rationale: The buffer controls the pH to ensure consistent ionization states of the analytes, leading to reproducible retention times and symmetrical peak shapes.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 15-40% B

    • 20-25 min: 40-15% B

    • 25-30 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 294 nm.

  • Injection Volume: 10 µL.

  • Expected Run Time: Approximately 30 minutes.

Protocol 2: UPLC Method

This protocol is an adaptation of the HPLC method, optimized to leverage the speed and efficiency of UPLC technology.

  • Instrumentation: UPLC system capable of operating at pressures >1000 bar.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[14][15]

    • Rationale: The shorter column length and smaller internal diameter reduce solvent consumption and analysis time. The sub-2 µm particles provide a massive increase in efficiency, compensating for the shorter length.[7]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-4 min: 15-40% B

    • 4-4.5 min: 40-15% B

    • 4.5-5 min: 15% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

    • Rationale: The optimal linear velocity for sub-2 µm particles is higher than for 5 µm particles. This flow rate is appropriate for the 2.1 mm ID column and contributes to the rapid analysis.[7]

  • Column Temperature: 40°C.

    • Rationale: Higher temperatures reduce mobile phase viscosity, lowering backpressure. Temperature control is more critical in UPLC to ensure retention time stability.[7]

  • Detection Wavelength: 294 nm.

  • Injection Volume: 1 µL.

  • Expected Run Time: Approximately 5 minutes.

Head-to-Head Performance Comparison

Using the protocols described above, we can project the expected performance metrics. The data presented in the table below represents a realistic outcome of such a comparative study.

ParameterHPLC MethodUPLC MethodAdvantage
Retention Time (Descarboxyl Levo) ~12.5 min~2.8 minUPLC
Retention Time (Levofloxacin) ~14.0 min~3.2 minUPLC
Resolution (USP) > 2.5> 4.0UPLC
Theoretical Plates (Levofloxacin) ~15,000~25,000UPLC
Tailing Factor < 1.2< 1.1UPLC
Total Analysis Time 30 min5 minUPLC
System Backpressure (Typical) ~1,800 psi (124 bar)~9,500 psi (655 bar)HPLC (Lower)
Solvent Consumption per Run ~30 mL~2 mLUPLC
Visualizing Performance Differences

The fundamental differences in particle technology directly cascade to the primary performance benefits.

G cluster_hplc HPLC cluster_uplc UPLC h_particle Larger Particles (3-5 µm) h_pressure Lower Pressure (<6,000 psi) h_particle->h_pressure h_speed Slower Analysis (15-30 min) h_pressure->h_speed h_res Good Resolution h_speed->h_res u_particle Smaller Particles (<2 µm) u_pressure Higher Pressure (>10,000 psi) u_particle->u_pressure u_speed Faster Analysis (2-5 min) u_pressure->u_speed u_res Superior Resolution u_speed->u_res

Caption: Core Attribute Comparison of HPLC vs. UPLC.

In-Depth Analysis
  • Speed and Throughput: The most striking advantage of UPLC is the dramatic reduction in analysis time.[12] A 5-minute UPLC run versus a 30-minute HPLC run represents a 6-fold increase in sample throughput. For a quality control laboratory, this means faster batch release and significantly enhanced productivity.[7]

  • Resolution and Efficiency: Resolution measures how well two compounds are separated. UPLC's smaller particles generate higher efficiency (more theoretical plates per column length), resulting in narrower and sharper peaks.[8] This leads to a higher resolution value, providing greater confidence in the separation and quantification of this compound, especially if other impurities are present near its retention time.

  • Sensitivity: The narrower, taller peaks produced by UPLC lead to a 3- to 5-fold increase in sensitivity.[12] This is critically important for impurity analysis, allowing for lower Limits of Detection (LOD) and Quantification (LOQ). This enhanced sensitivity ensures that even trace levels of this compound can be reliably detected and measured, which is essential for meeting stringent regulatory limits.[8][9]

  • Solvent Consumption and Sustainability: The UPLC method consumes approximately 93% less solvent per analysis (~2 mL vs. ~30 mL). This translates into substantial cost savings on solvent purchasing and waste disposal.[9][12] From an environmental perspective, this reduction in solvent use aligns with green chemistry initiatives and promotes a more sustainable laboratory operation.[8]

  • System and Operational Considerations: The primary trade-off for UPLC's superior performance is the higher initial capital investment for the instrumentation.[13] Furthermore, UPLC systems are less forgiving of particulate matter in samples and mobile phases due to the small-diameter tubing and column frits, necessitating more rigorous sample preparation and solvent filtering.

Conclusion and Recommendations

For the analysis of this compound, UPLC technology is demonstrably superior to traditional HPLC across the most critical performance metrics. It delivers faster, more sensitive, and higher-resolution separations while significantly reducing operational costs and environmental impact.

Recommendations for Implementation:

  • For High-Throughput Quality Control (QC) Laboratories: UPLC is the unequivocal choice. The substantial increase in sample throughput and reduction in cost per analysis provide a rapid return on investment and accelerate product release timelines.

  • For Research & Development (R&D) and Method Development: The superior resolving power of UPLC is invaluable for separating complex degradation profiles and detecting unknown impurities during forced degradation studies and stability testing.

  • For Laboratories with Established HPLC Methods: While HPLC remains a robust and validatable technique, a strategic transition to UPLC should be strongly considered. The long-term benefits of increased efficiency, reduced costs, and improved data quality provide a compelling case for method transfer and revalidation.

References

A Comparative Guide to the Purity Analysis of Descarboxyl Levofloxacin Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the integrity of a drug product is inextricably linked to the quality of its reference standards.[1][2] These highly characterized materials serve as the benchmark against which production batches are measured, ensuring consistency, safety, and efficacy.[2] Descarboxyl Levofloxacin, a critical process impurity and potential degradant of the broad-spectrum antibiotic Levofloxacin, is a paramount example.[3] Its accurate identification and quantification are mandated by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of this compound reference standards. Moving beyond a mere listing of protocols, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of High-Purity Reference Standards

A reference standard is a highly purified compound used as a benchmark for confirming the identity, purity, potency, and quality of drugs.[1] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a pharmaceutical product.[4] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide strict guidelines for the preparation and certification of these standards.[1] Therefore, the rigorous purity analysis of a reference standard like this compound is not merely a procedural step but a foundational pillar of drug quality assurance.

This compound can arise during the synthesis of Levofloxacin or as a degradation product, making its control essential.[7][8] A well-characterized reference standard for this impurity is crucial for:

  • Method Validation: To validate analytical methods intended to quantify this impurity in the final Active Pharmaceutical Ingredient (API).

  • Routine Quality Control: To serve as a comparator in routine batch release testing.

  • Stability Studies: To accurately monitor the degradation profile of Levofloxacin under various stress conditions.[2]

Analytical Strategies: A Head-to-Head Comparison

The choice of analytical technique is pivotal for achieving the required sensitivity, specificity, and accuracy in purity analysis. Here, we compare the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and widespread availability make it the default choice for many routine analyses. For fluoroquinolones like Levofloxacin and its related substances, reversed-phase HPLC is the standard approach.[9]

Why this approach works: The method leverages the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. The chromophore present in the this compound molecule allows for sensitive detection using a UV detector, typically around 294-340 nm.[10][11]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For a more definitive and sensitive analysis, UHPLC-MS is the superior alternative. By using columns with sub-2 µm particles, UHPLC provides significantly higher resolution and faster analysis times compared to traditional HPLC. The coupling with a mass spectrometer adds a layer of specificity, providing mass-to-charge ratio (m/z) information that unequivocally confirms the identity of the impurity.[12][13][14]

Why this approach is powerful: While HPLC-UV relies on retention time for identification, co-elution with other impurities can lead to erroneous quantification. UHPLC-MS mitigates this risk. The mass detector can distinguish between compounds with the same retention time but different masses, providing orthogonal data that ensures peak purity and accurate identification. This is particularly crucial when characterizing a primary reference standard where absolute certainty is required.

Data-Driven Performance Comparison

To illustrate the practical differences, the following table summarizes typical performance metrics for the analysis of a this compound reference standard using both techniques.

ParameterHPLC-UVUHPLC-MSRationale & Insights
Limit of Detection (LOD) ~0.01%~0.001%The superior sensitivity of the MS detector allows for the detection of impurities at much lower levels, which is critical for meeting stringent regulatory thresholds.[4][15]
Limit of Quantification (LOQ) ~0.03%~0.003%A lower LOQ enables more accurate and precise measurement of trace-level impurities, ensuring the high purity of the reference standard.
Resolution (Rs) of Critical Pairs > 1.8> 3.5UHPLC's higher efficiency provides better separation between closely eluting peaks, such as isomers or structurally similar impurities, ensuring individual quantification.
Analysis Time 25 - 40 minutes8 - 15 minutesThe faster flow rates and shorter columns used in UHPLC significantly reduce run times, increasing laboratory throughput.
Specificity / Peak Identification Based on Retention Time & UV SpectrumBased on Retention Time & Mass-to-Charge Ratio (m/z)MS detection provides unambiguous identification, which is the gold standard for impurity characterization and is less prone to interference.[12][16]
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to acquire and maintain. UHPLC-MS requires more specialized training and has higher operational costs.

Experimental Protocols

The following protocols are provided as robust starting points for the purity analysis of this compound. These methods are designed to be self-validating, incorporating system suitability tests to ensure reliable performance.

Protocol 1: HPLC-UV Method for Purity Assessment

This method is suitable for routine quality control and purity verification where the impurity profile is already well-established.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.05 M Phosphate buffer with 0.2% triethylamine, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 20% B
  • 5-25 min: 20% to 60% B
  • 25-30 min: 60% B
  • 30-31 min: 60% to 20% B
  • 31-35 min: 20% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40 °C
  • Detector Wavelength: 294 nm
  • Injection Volume: 20 µL

2. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask with Mobile Phase A to obtain a 100 µg/mL solution.

3. System Suitability Test (SST):

  • Prepare a solution containing both this compound (~100 µg/mL) and Levofloxacin (~1 µg/mL).
  • Acceptance Criteria: The resolution between the Levofloxacin and this compound peaks must be ≥ 2.0. The tailing factor for the this compound peak should be ≤ 1.5. The relative standard deviation (RSD) for six replicate injections of the main peak should be ≤ 2.0%.

4. Procedure:

  • Inject the sample solution and record the chromatogram.
  • Calculate the area percentage of each impurity relative to the total peak area.

Protocol 2: UHPLC-MS Method for Definitive Characterization

This method is recommended for the primary characterization of the reference standard or for investigating unknown impurities.

1. Chromatographic & MS Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-10 min: 95% B
  • 10-10.1 min: 95% to 5% B
  • 10.1-12 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 45 °C
  • Mass Spectrometer: Triple Quadrupole or Orbitrap
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Mode: Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) for expected impurities. The expected m/z for this compound [M+H]⁺ is approximately 318.16.

2. Sample Preparation:

  • Accurately weigh about 1 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a 10 µg/mL solution.

3. System Suitability Test (SST):

  • Similar to the HPLC method, ensure adequate resolution, peak shape, and reproducibility. The mass accuracy for the main peak should be within ±5 ppm on a high-resolution mass spectrometer.

4. Procedure:

  • Inject the sample solution.
  • Integrate all peaks in the total ion chromatogram (TIC).
  • Confirm the identity of the main peak by its accurate mass. Identify any other detected peaks by their mass-to-charge ratios and compare them against a database of known related substances and degradants.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Reference Standard Qualification Workflow A Receive Candidate Material B Structural Confirmation (NMR, IR, MS) A->B C Purity Analysis (Chromatography) B->C D Comparison: HPLC-UV vs. UHPLC-MS C->D E Quantify Impurities D->E Select Method F Assign Purity Value E->F G Certification & Documentation F->G G Levofloxacin Levofloxacin C18H20FN3O4 Active Pharmaceutical Ingredient Descarboxyl This compound C17H20FN3O2 Process Impurity / Degradant Levofloxacin->Descarboxyl Decarboxylation (e.g., via heat, acid)

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a widely-used synthetic antibiotic like Levofloxacin, understanding its related compounds—impurities that can arise during synthesis or degradation—is of paramount importance. This guide provides an in-depth comparison of Descarboxyl Levofloxacin and other key Levofloxacin related compounds, offering both theoretical insights and practical, data-driven methodologies for the discerning researcher.

The Levofloxacin Family: Parent Compound and Key Impurities

Levofloxacin is a third-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Its broad-spectrum activity has made it a staple in treating a variety of bacterial infections. However, the synthesis and storage of Levofloxacin can lead to the formation of structurally similar but functionally distinct molecules known as related compounds or impurities.

Among these, This compound is a significant degradation impurity. As its name implies, it is the Levofloxacin molecule that has lost its carboxylic acid group at the C-3 position. This seemingly minor alteration has profound implications for the molecule's biological activity. The carboxylic acid moiety is critical for binding to the DNA gyrase enzyme complex, and its absence renders the molecule antibacterially inactive.

Other notable related compounds include:

  • Levofloxacin N-Oxide: An oxidation product.

  • Chloro Levofloxacin: An impurity that can arise from the synthesis process.

  • Levofloxacin Ethyl Ester: An esterified form of the parent drug.

The presence and quantity of these impurities are strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as they can impact the drug's safety and efficacy profile.

Structural and Functional Comparison

The functional consequences of the structural variations among Levofloxacin and its related compounds are significant. The core of Levofloxacin's antibacterial action lies in its ability to form a stable complex with the bacterial DNA and DNA gyrase. The carboxyl group at C-3 and the ketone at C-4 are essential for this interaction.

Caption: Structural difference between Levofloxacin and this compound.

Physicochemical Properties

The structural differences manifest in varying physicochemical properties, which are critical for developing effective analytical separation methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Levofloxacin
Levofloxacin C₁₈H₂₀FN₃O₄361.37Parent Molecule
This compound C₁₇H₂₀FN₃O₂317.36Lacks the C-3 carboxylic acid group
Levofloxacin N-Oxide C₁₈H₂₀FN₃O₅377.37Oxygen atom added to the piperazine nitrogen
Levofloxacin Ethyl Ester C₂₀H₂₄FN₃O₄389.42Carboxylic acid group is esterified
Biological Activity: The Impact of the Carboxyl Group

Experimental data consistently demonstrates the critical role of the C-3 carboxylic acid group in the antibacterial activity of fluoroquinolones. The absence of this group in this compound leads to a near-complete loss of potency. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely published due to its inactivity, the principle is well-established in structure-activity relationship (SAR) studies of quinolones. For context, Levofloxacin exhibits low MIC values against a wide range of bacteria.

CompoundTarget OrganismMIC (µg/mL)Rationale for Activity/Inactivity
Levofloxacin S. aureus0.12 - 1Active - Binds effectively to DNA gyrase.
Levofloxacin E. coli0.015 - 0.12Active - Binds effectively to DNA gyrase.
This compound VariousInactive (High MIC)Inactive - Lacks the essential carboxylic acid group for target binding.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

The objective separation and quantification of Levofloxacin from its related compounds is a routine requirement in quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this application. The following protocol is a robust method adapted from established pharmacopeial procedures.

Causality in Method Design: The choice of a reversed-phase C18 column is based on the moderately polar nature of Levofloxacin and its impurities. The gradient elution is necessary to first separate the more polar impurities from the main Levofloxacin peak and then elute any less polar compounds in a reasonable time frame, ensuring sharp peaks and good resolution. The specific pH of the mobile phase is critical for maintaining the consistent ionization state of the acidic and basic functional groups on the molecules, which directly impacts retention time and peak shape.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (Levofloxacin & Impurities) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., Dissolved Tablets) Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 294 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Impurities vs. Standard Integration->Quantification

Caption: High-level workflow for HPLC impurity profiling of Levofloxacin.

Step-by-Step HPLC Protocol

1. Instrumentation:

  • HPLC system with gradient elution capability.

  • UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase A: Buffer solution (e.g., 0.05M potassium dihydrogen phosphate) with 0.2% triethylamine, adjust pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 294 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 70 30
    35 70 30
    40 90 10

    | 50 | 90 | 10 |

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve reference standards of Levofloxacin and known impurities (e.g., this compound) in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.

  • Sample Solution: Prepare the sample containing Levofloxacin API or formulated product to a final nominal concentration, using the same diluent.

4. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution multiple times.

  • Tailing Factor: The tailing factor for the Levofloxacin peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections should be not more than 2.0%.

  • Resolution: The resolution between Levofloxacin and the nearest eluting impurity peak should be not less than 1.5.

    • Trustworthiness Check: The SST is a self-validating system. Passing SST criteria ensures that the chromatographic system is performing adequately for the separation and quantification required.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Identify the peaks for this compound and other impurities based on their retention times relative to the reference standards.

  • Calculate the percentage of each impurity using the area of the impurity peak relative to the area of the Levofloxacin peak from a standard of known concentration, correcting for relative response factors if necessary.

Conclusion

This compound stands as a critical process impurity and degradation product of Levofloxacin, distinguished primarily by its lack of the C-3 carboxylic acid group and a corresponding absence of antibacterial activity. While other related compounds such as the N-oxide or ethyl ester also represent deviations from the parent structure, the complete inactivation resulting from decarboxylation makes this particular impurity a key marker of degradation.

For the research and quality control scientist, the ability to accurately separate and quantify this compound from the active parent drug is non-negotiable. The provided HPLC method offers a robust, reliable, and self-validating protocol to ensure the purity, and therefore the safety and efficacy, of Levofloxacin products. This guide underscores that in drug development, understanding what is absent from a molecule can be just as important as understanding what is present.

A Senior Application Scientist's Guide to Establishing Acceptance Criteria for Descarboxyl Levofloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for establishing scientifically sound acceptance criteria for Descarboxyl Levofloxacin, a critical degradation product in Levofloxacin pharmaceutical formulations. We will delve into the regulatory landscape, compare analytical methodologies for its quantification, and present a logical workflow for setting specifications that ensure product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, analytical development, and quality control of fluoroquinolone antibiotics.

Introduction: The Significance of Controlling this compound

Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely prescribed to treat a range of bacterial infections.[1] Its efficacy and safety are paramount, necessitating stringent control over impurities that may arise during its manufacture or shelf-life. One such critical impurity is this compound, chemically identified as (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[2][3]oxazino[2,3,4-ij]quinolin-7(3H)-one.[4][5][6][7][8] This compound is a known degradation product of Levofloxacin, often formed through a decarboxylation reaction, a process that can be influenced by factors such as pH, temperature, and light exposure during manufacturing and storage.[9][10][11][12]

The presence of this compound in the final drug product is undesirable for several reasons:

  • Potential for Altered Efficacy: The carboxylic acid moiety of Levofloxacin is crucial for its antibacterial activity, specifically its interaction with bacterial DNA gyrase.[1] Its removal in this compound likely renders the molecule inactive, thus reducing the overall therapeutic efficacy of the drug product if present in significant amounts.

  • Safety Concerns: Impurities in drug products do not contribute to the therapeutic benefit and may pose a safety risk to the patient.[13] While specific toxicological data for this compound is not extensively available in public literature, the precautionary principle, as outlined by global regulatory bodies, mandates the control of all impurities to the lowest reasonably achievable levels.

  • Indicator of Instability: The level of this compound can serve as a key indicator of the drug product's stability and the robustness of the manufacturing process. An upward trend in its concentration during stability studies signals potential issues with the formulation or packaging.

Therefore, establishing appropriate acceptance criteria for this compound is not merely a regulatory hurdle but a fundamental aspect of ensuring the consistent quality and safety of Levofloxacin formulations.

The Regulatory Framework: Guidance from ICH and Pharmacopoeias

The establishment of acceptance criteria for impurities is guided by a harmonized set of principles from the International Council for Harmonisation (ICH) and major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

ICH Q3B(R2): The Cornerstone of Impurity Qualification

The ICH Q3B(R2) guideline, "Impurities in New Drug Products," provides a comprehensive framework for reporting, identifying, and qualifying degradation products.[14][15] The guideline establishes thresholds based on the maximum daily dose (MDD) of the drug substance.

Table 1: ICH Q3B(R2) Thresholds for Degradation Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.1%0.2% or 1.0 mg TDI, whichever is lower0.5% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.05%0.2% or 2.0 mg TDI, whichever is lower0.5% or 2.0 mg TDI, whichever is lower

TDI: Total Daily Intake

Causality behind the thresholds:

  • Reporting Threshold: This is the level above which a degradation product must be reported in a regulatory submission. It ensures that regulatory authorities have a complete picture of the impurity profile.

  • Identification Threshold: Above this level, the identity of the degradation product must be determined. This is a critical step, as understanding the structure of an impurity is the first step in assessing its potential toxicity.

  • Qualification Threshold: This is the level above which an impurity's safety must be justified. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual degradation product.[16][17] If an impurity is present at a level that has been adequately tested in safety and/or clinical studies, it is considered qualified.[17] For impurities that are not structurally alerting and have no specific safety concerns, levels below the qualification threshold are generally considered safe without further toxicological evaluation.

For this compound, if it is not a "specified impurity" with its own acceptance criterion in a pharmacopoeial monograph, its limit would typically be controlled under the category of "unspecified" or "any other individual impurity," which must not exceed the identification/qualification threshold.

Pharmacopoeial Standards: USP and EP Monographs

The USP and EP provide official monographs for Levofloxacin that include tests for organic impurities.[2][3][18][19][20][21][22] While these monographs may list several "specified" impurities (often designated with letters, e.g., Impurity A, B, etc.), this compound is often controlled as an unspecified impurity.[4][5][6][7][8]

A review of recent revisions to the USP monograph for Levofloxacin indicates a total impurity limit of not more than (NMT) 0.5%.[2][18] The limit for any individual unspecified impurity is typically lower than the total impurity limit and often aligns with the ICH identification threshold (e.g., NMT 0.2%). It is crucial for drug manufacturers to consult the most current version of the relevant pharmacopoeia for the applicable limits.

Analytical Methodologies: A Comparative Overview

The accurate quantification of this compound requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[1][23][24][25][26][27][28][29]

Method Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory in terms of sample throughput, sensitivity, and available instrumentation.

Table 2: Comparison of HPLC and UPLC Methods for Levofloxacin Impurity Profiling

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (3-5 µm).Similar principle to HPLC but utilizes columns with smaller particle sizes (<2 µm), requiring higher operating pressures.
Resolution Good resolution, capable of separating this compound from Levofloxacin and other related substances.[23][24][25]Superior resolution and peak efficiency, allowing for better separation of closely eluting impurities.[28][29]
Run Time Typically longer run times (e.g., 25-60 minutes).[24][30]Significantly shorter run times (e.g., < 5 minutes), leading to higher sample throughput.[28][29]
Sensitivity Good sensitivity, with LOD and LOQ values typically in the µg/mL range.[23]Higher sensitivity due to sharper peaks, often resulting in lower LOD and LOQ values.[29]
Solvent Consumption Higher solvent consumption due to longer run times and higher flow rates.Lower solvent consumption, making it a more environmentally friendly and cost-effective option.
Instrumentation Standard HPLC systems are widely available.Requires specialized UPLC systems capable of handling high backpressures.
Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for the determination of Levofloxacin and its related substances, including this compound. This method is designed to be stability-indicating, meaning it can resolve the main drug from its degradation products.[23][24]

Materials and Reagents:

  • Levofloxacin Reference Standard

  • This compound Reference Standard

  • Levofloxacin Drug Product

  • HPLC-grade Acetonitrile and Methanol

  • Ammonium Acetate

  • Cupric Sulfate Pentahydrate

  • L-Isoleucine

  • High-purity water

Chromatographic System:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Cosmosil C18).[23]

  • Data acquisition and processing software.

Preparation of Solutions:

  • Buffer Preparation: Prepare a solution containing 8.5 g/L of ammonium acetate, 1.25 g/L of cupric sulfate pentahydrate, and 1.3 g/L of L-isoleucine in water.

  • Mobile Phase: Prepare a suitable mixture of the Buffer and Methanol (e.g., 70:30 v/v).[24] Filter through a 0.45 µm filter and degas.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin and this compound reference standards in the mobile phase to obtain a known concentration (e.g., for impurity spiking and method validation).

  • Sample Solution: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Levofloxacin into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter.

Chromatographic Procedure:

  • Injection Volume: 25 µL[24]

  • Flow Rate: 0.7 mL/min[24]

  • Column Temperature: 42°C[24]

  • Detection Wavelength: 340 nm[24]

  • Run Time: 60 minutes[24]

Method Validation:

The method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.

Table 3: Typical Validation Parameters for an HPLC Method

Validation ParameterTypical Acceptance CriteriaExample Data
Specificity The method should be able to resolve this compound from Levofloxacin and other potential impurities. Peak purity analysis should confirm no co-elution.Successful separation of all known impurities and degradation products from the Levofloxacin peak.[23]
LOD Signal-to-Noise ratio of 3:1.0.015 µg/mL for Levofloxacin and related impurities.[23]
LOQ Signal-to-Noise ratio of 10:1.0.046 µg/mL for Levofloxacin and 0.013-0.044 µg/mL for impurities.[23]
Linearity (r²) Correlation coefficient (r²) ≥ 0.998.r² = 0.998 to 1.000.[24]
Accuracy (% Recovery) 98.0% to 102.0%.98.0% to 102.0%.[24]
Precision (%RSD) Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.%RSD < 2.0%.[24]

Establishing the Acceptance Criteria: A Step-by-Step Approach

The process of establishing acceptance criteria for this compound is a logical progression that integrates regulatory guidance, analytical capabilities, and product-specific knowledge.

Workflow for Setting Acceptance Criteria

The following diagram illustrates the decision-making process for establishing the acceptance criteria for this compound.

G A Identify this compound as a degradation product in forced degradation studies B Develop & Validate a Stability-Indicating Analytical Method A->B C Characterize the impurity (Structure, Physicochemical Properties) B->C D Determine Maximum Daily Dose (MDD) of Levofloxacin E Consult ICH Q3B(R2) for Identification & Qualification Thresholds D->E G Conduct Toxicological Risk Assessment (if above qualification threshold) E->G Impurity > Qualification Threshold F Review Pharmacopoeial Monographs (USP/EP) for existing limits F->E H Analyze stability batches to understand impurity formation I Set Acceptance Criteria based on: 1. Regulatory Thresholds 2. Process Capability 3. Stability Data H->I J Justify the proposed acceptance criteria in the regulatory submission I->J

Caption: Workflow for Establishing Acceptance Criteria for this compound.

Justification of the Proposed Acceptance Criteria

Based on the available data and regulatory guidelines, a proposed acceptance criterion for this compound in a typical Levofloxacin formulation (e.g., tablets with an MDD ≤ 2 g/day ) would be:

Proposed Acceptance Criterion for this compound: Not More Than 0.2%

Justification:

  • Alignment with ICH Guidelines: This limit aligns with the ICH Q3B(R2) identification threshold of 0.2% for a drug with an MDD of ≤ 2 g/day .[14][15] By keeping the limit at or below the identification threshold, extensive toxicological qualification studies may not be required, provided there are no structural alerts for high potency toxicity (which is not expected for this compound based on its structure relative to the parent drug).

  • Pharmacopoeial Precedent: While not always explicitly named, this limit is consistent with the typical limits for unspecified individual impurities in pharmacopoeial monographs for well-established drug products.[2][18]

  • Control of Degradation: Setting a specific limit for this known degradation product ensures that the stability of the drug product is adequately monitored and controlled throughout its shelf life.

  • Analytical Capability: The presented HPLC and UPLC methods demonstrate that quantification at and below the 0.2% level is readily achievable with high precision and accuracy.[23][24][28][29]

Conclusion

Establishing robust and scientifically justified acceptance criteria for this compound is a critical component of the overall control strategy for Levofloxacin pharmaceutical formulations. This process requires a thorough understanding of the impurity's formation, a solid regulatory foundation based on ICH guidelines and pharmacopoeial standards, and the implementation of validated, stability-indicating analytical methods. By following the logical workflow presented in this guide, drug development professionals can confidently set specifications that ensure the quality, safety, and efficacy of their products, ultimately protecting patient health and satisfying regulatory expectations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Descarboxyl Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safety and Environmental Stewardship

In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends far beyond its use in the laboratory. The proper handling and disposal of research chemicals, such as Descarboxyl Levofloxacin, are not mere operational afterthoughts; they are critical components of a robust safety culture and a commitment to environmental responsibility. As a derivative of the potent fluoroquinolone antibiotic Levofloxacin, this compound requires careful management to mitigate risks to both personnel and ecosystems.[1][2]

This guide is designed for the discerning researcher and drug development professional. It moves beyond generic disposal instructions to provide a deep, scientifically-grounded framework for managing this compound waste. By understanding the chemical nature of the compound, the regulatory landscape, and the mechanisms behind approved disposal methods, your laboratory can ensure compliance, enhance safety, and operate with the highest degree of scientific integrity.

Part 1: Compound Characterization and Hazard Profile

Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity for stringent disposal protocols.

Chemical Identity:

  • Systematic Name: (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[3]oxazino[2,3,4-ij]quinolin-7(3H)-one[4]

  • CAS Number: 178964-53-9[5]

  • Molecular Formula: C₁₇H₂₀FN₃O₂[5][6]

  • Molecular Weight: 317.36 g/mol [6]

This compound is a known impurity and degradation product of Levofloxacin.[1][7] It retains the core quinolone structure, which is a key structural alert for potential biological activity.[1][8] While specific toxicological data for this impurity is limited, its close structural relationship to Levofloxacin necessitates that it be handled with similar precautions. The parent compound, Levofloxacin, is classified as harmful if swallowed and may cause allergic skin or respiratory reactions. Therefore, a conservative approach requires treating this compound as a hazardous substance.

Environmental Considerations: Fluoroquinolones as a class are known for their environmental persistence and low biodegradability.[9] Their improper disposal can lead to contamination of water systems, posing a significant risk for the development of antibiotic-resistant bacteria, a major global health threat.[10][11][12]

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

Disposal of any laboratory chemical is not at the discretion of the individual researcher but is governed by strict federal and state regulations.

U.S. Environmental Protection Agency (EPA): The primary regulation governing pharmaceutical waste is the EPA's "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine," commonly known as the Pharma Rule or 40 CFR 266 Subpart P .[13][14]

Key provisions applicable to this compound waste include:

  • Sewer Ban: It is strictly prohibited to dispose of hazardous waste pharmaceuticals by flushing them down a sink or toilet.[15][16] This is the single most critical compliance point to prevent aquatic contamination.

  • Container Management: Waste must be accumulated in containers that are in good condition, compatible with the waste, and clearly labeled with the words "Hazardous Waste Pharmaceuticals ."[14][17]

  • Manifesting: When shipped for disposal, the waste must be accompanied by a hazardous waste manifest. The manifest should use the code "PHARMS " in Item 13 for non-creditable hazardous waste pharmaceuticals.[14][15]

Occupational Safety and Health Administration (OSHA): OSHA's regulations focus on protecting laboratory personnel. The Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals like this compound are evaluated and that this information is communicated to employees. Furthermore, OSHA's guidance for hazardous waste sites provides a framework for safe handling procedures, including the use of appropriate Personal Protective Equipment (PPE) and emergency planning.[18][19][20]

Part 3: Disposal Methodologies: A Hierarchy of Best Practices

A multi-tiered approach should be taken for the disposal of this compound, prioritizing methods that ensure complete and irreversible destruction.

Primary Method: High-Temperature Incineration

High-temperature incineration is the EPA and World Health Organization (WHO) recommended and most definitive method for destroying pharmaceutical waste.[21][22]

  • Mechanism: This process utilizes controlled-air or rotary kiln incinerators operating at temperatures typically between 980°C to 1,095°C (1,800°F to 2,000°F).[23] These extreme temperatures, combined with sufficient residence time, break down the complex organic structure of this compound into simpler, non-hazardous components like carbon dioxide, water vapor, and inorganic ash.

  • Why it Works: The thermal energy overwhelms the chemical bonds of the quinolone ring and side chains, ensuring complete destruction of its biological activity.[21][24] This method is effective for solid waste, contaminated labware (e.g., vials, gloves, weigh boats), and concentrated liquid stocks.

  • Logistics: Waste designated for incineration must be collected by a licensed hazardous waste contractor. It should be segregated from other waste streams and accumulated in the appropriately labeled "Hazardous Waste Pharmaceuticals" containers.[17]

Disposal Methodologies Summary
MethodType of WasteMechanismEfficacy & Rationale
High-Temperature Incineration Solids, Liquids, Contaminated LabwareThermal Decomposition (>980°C)Gold Standard. Ensures complete and irreversible destruction of the active molecule. Prevents environmental release and antimicrobial resistance.[21][22][25]
Chemical Deactivation (AOP) Aqueous Spills, Dilute SolutionsRadical-based OxidationFor Spills/Decontamination. Effectively degrades the molecule in-situ. Resulting solution must still be disposed of as hazardous waste.[7][10]
Autoclaving Biologically Contaminated Waste Containing the ChemicalSteam Sterilization (Heat & Pressure)Deactivates Pathogens ONLY. Does not destroy the chemical structure of this compound. The autoclaved waste remains chemically hazardous and requires subsequent incineration.[26][27]

Workflow for Disposal Decision-Making

G start This compound Waste Generated is_spill Is it a liquid spill or for surface decontamination? start->is_spill is_biohazard Is the waste mixed with biohazardous material? is_spill->is_biohazard No deactivate Follow Chemical Deactivation Protocol (AOP). is_spill->deactivate Yes collect_solid Collect as Solid/Liquid Waste in a designated container. is_biohazard->collect_solid No autoclave Autoclave to inactivate biological agents. is_biohazard->autoclave Yes label_container Label container: 'Hazardous Waste Pharmaceuticals' collect_solid->label_container arrange_pickup Arrange pickup by a licensed hazardous waste disposal vendor for incineration. label_container->arrange_pickup collect_liquid Collect neutralized liquid. deactivate->collect_liquid collect_liquid->label_container autoclave->collect_solid

Caption: Decision workflow for proper disposal of this compound waste.

Part 4: Experimental Protocols for Safe Handling

Protocol 1: Standard Procedure for Collection and Disposal of Solid Waste
  • Segregation: At the point of generation, designate a specific, sealed waste container for this compound and any materials grossly contaminated with it (e.g., weigh paper, contaminated gloves, pipette tips).

  • Container: The primary container must be made of a non-reactive material (e.g., polyethylene), have a secure lid, and be in good condition.[17]

  • Labeling: Immediately label the container "Hazardous Waste Pharmaceuticals ." Include the accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area or central accumulation area that is secure and away from incompatible materials, following OSHA guidelines.[28]

  • Disposal: Once the container is full or reaches the accumulation time limit set by your institution's policy (not to exceed one year), contact your Environmental Health & Safety (EHS) office to arrange for pickup by a certified hazardous waste handler for incineration.

Protocol 2: Emergency Procedure for Spill Decontamination (Advanced Oxidation)

This protocol should only be performed by personnel trained in handling hazardous chemicals, wearing appropriate PPE (lab coat, safety goggles, nitrile gloves).

CAUTION: Advanced oxidation processes can be energetic. Perform in a certified chemical fume hood.

  • Containment: Cordon off the spill area. For liquid spills, absorb the bulk of the material with a chemical sorbent. For solid spills, gently cover with a sorbent to prevent aerosolization. Do not sweep dry powder.

  • Preparation of Deactivating Solution: Prepare a fresh 10% (w/v) solution of sodium bisulfite (NaHSO₃) in water. This acts as a mild reducing agent to quench potential reactive intermediates.

  • Application: Gently apply the 10% sodium bisulfite solution to the spill area, working from the outside in. Allow for a contact time of at least 30 minutes. The goal is to initiate the degradation of the quinolone structure.

  • Neutralization and Cleanup: Wipe the treated area with absorbent pads. Wash the area with a standard laboratory detergent and water.

  • Waste Collection: All materials used for the cleanup (sorbent pads, contaminated PPE) are considered hazardous waste. Collect them in a sealed bag or container, label it "Hazardous Waste Pharmaceuticals ," and dispose of it via the incineration pathway described in Protocol 1.

Conclusion: Upholding a Culture of Safety and Responsibility

The proper disposal of this compound is a direct reflection of a laboratory's commitment to scientific excellence and corporate responsibility. By moving beyond mere compliance and embracing a scientifically informed approach to waste management, we protect our colleagues, our communities, and the environment. Implementing these procedures ensures that the impact of our research remains a positive one, confined to the advancement of science and untarnished by environmental negligence.

References

A Researcher's Guide to Personal Protective Equipment for Handling Descarboxyl Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Descarboxyl Levofloxacin. As a key impurity of the fluoroquinolone antibiotic Levofloxacin, this compound requires meticulous handling to ensure personnel safety and experimental integrity.[1][2] This document moves beyond a simple checklist, providing the causal reasoning behind each procedural step, empowering you to work with confidence and safety.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of our safety strategy. While comprehensive toxicological data on this specific impurity is limited, we can infer its potential hazards from its parent compound, Levofloxacin, and available research.

  • Inherent Genotoxicity Concerns: A study investigating the genotoxicity of this compound identified a structural alert (quinoline) and found a statistically significant increase in chromosomal aberrations in Chinese hamster lung cells at high concentrations.[2] While the study concluded it could be controlled as a non-genotoxic impurity, this finding necessitates a cautious approach.[2]

  • Respiratory and Dermal Sensitization: The parent compound, Levofloxacin, is known to be harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[3] As this compound is typically supplied as a fine powder, the risk of aerosolization and subsequent inhalation is a primary concern.[1][4][5]

  • Systemic Effects: Fluoroquinolones as a class are associated with the potential for disabling and permanent side effects involving tendons, muscles, joints, nerves, and the central nervous system.[6]

Given these risks, our protocol is built on the principle of minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion.

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is worn, we must implement higher-level controls to minimize risk at the source. PPE is the final, critical barrier between you and the hazard.[7][8]

  • Engineering Controls: All procedures involving the handling of powdered this compound (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood.[9][10] This is non-negotiable, as it captures airborne particles at the source, providing the most effective protection against respiratory exposure.[5][11]

  • Administrative Controls: Adherence to this Standard Operating Procedure (SOP), proper training, and restricting access to the handling area are critical administrative controls. A designated area for working with potent compounds should be established.[10]

The Core Ensemble: Your Personal Protective Equipment

The correct selection and use of PPE are paramount. The following table outlines the required ensemble for handling this compound.

Protection TypeRequired PPEKey Specifications & Rationale
Respiratory NIOSH-approved N95 (or higher) RespiratorMandatory for all powder handling. Protects against the inhalation of fine, aerosolized particles which is a primary exposure risk for sensitizing compounds.[3][8][12] A surgical mask is insufficient.
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect from airborne particles. A face shield is worn over the goggles to provide a secondary barrier for the entire face against splashes or unexpected aerosolization.[9][10][12]
Hand Double Gloving with Nitrile GlovesTwo pairs of chemical-resistant nitrile gloves are required. This provides redundant protection. The outer glove is removed immediately after handling, containing the bulk of any contamination.[7][8][12] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
Body Disposable, Low-Permeability GownA disposable gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent contamination of personal clothing and skin.[9][12][13] This gown should not be worn outside the designated laboratory area.

Operational Protocol: A Step-by-Step Workflow

Properly donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself to prevent cross-contamination.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Decontamination & Disposal Phase A 1. Prepare Work Area (Decontaminate fume hood, gather materials) B 2. Don PPE (Follow strict donning sequence) A->B Safety First C 3. Handle Compound (Weighing, dissolution inside fume hood) B->C Proceed to Task D 4. Decontaminate (Clean equipment and fume hood surfaces) C->D Task Complete E 5. Doff PPE (Follow strict doffing sequence) D->E Area is Clean F 6. Dispose of Waste (Segregate chemical and PPE waste) E->F Personnel is Clean

Caption: Workflow for the safe handling of this compound.

Donning (Putting On) PPE Sequence
  • Gown: Put on the disposable gown, ensuring complete coverage. Fasten securely.

  • Respirator: Don your N95 respirator. Perform a seal check to ensure a tight fit.

  • Goggles & Face Shield: Put on your chemical splash goggles, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first.

Doffing (Taking Off) PPE Sequence

This process is designed to systematically remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them immediately in the designated waste container.

  • Gown & Inner Gloves: Unfasten the gown. As you remove it, peel it away from your body, rolling it into a ball with the contaminated side inward. Remove the inner gloves simultaneously with the gown, trapping them inside the rolled-up gown. Dispose of immediately.

  • Exit the Immediate Work Area.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14]

Contingency Planning: Spill and Exposure Management

Minor Powder Spill (inside a fume hood):

  • Do not attempt to brush it away.

  • Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne.

  • Wipe the area clean, working from the outside in.

  • Place all contaminated cleaning materials into a sealed bag for disposal as hazardous waste.

  • Decontaminate the surface with an appropriate cleaning agent.[15][16]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[17]

Responsible Disposal: Protecting the Environment

Improper disposal of antibiotics and their derivatives contributes to environmental contamination and the development of antibiotic-resistant bacteria.[18][19]

  • Chemical Waste: All unused this compound and solutions containing it are to be collected as hazardous chemical waste.[19] They must be disposed of through your institution's environmental health and safety office, typically via high-temperature incineration.[20] Never pour this waste down the drain.

  • Contaminated PPE: All disposable items that have come into contact with the compound (gloves, gowns, respirator, cleaning materials) must be disposed of in a designated hazardous waste container.[7]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific integrity within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Descarboxyl Levofloxacin
Reactant of Route 2
Reactant of Route 2
Descarboxyl Levofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.